1,3-Dilinoelaidoyl glycerol
説明
特性
IUPAC Name |
[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPGMYIQHDZFFD-WVZYQCMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,3-Dilinoelaidoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1,3-Dilinoelaidoyl glycerol (B35011). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this specific diacylglycerol. The guide includes a summary of its physical and chemical characteristics, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Core Physical and Chemical Properties
1,3-Dilinoelaidoyl glycerol is a diacylglycerol containing two linoelaidic acid molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone. Linoelaidic acid is the trans isomer of linoleic acid. The specific arrangement of these fatty acids confers distinct physical and chemical properties to the molecule, which are crucial for its behavior in biological and chemical systems.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C39H68O5 | |
| Molecular Weight | 617.0 g/mol | |
| CAS Number | 372490-73-8 | [1] |
| Appearance | Solid | [1] |
| Purity | >98% | |
| Solubility | DMF: 10 mg/mlEthanol: 10 mg/mlEthanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
| Storage Temperature | 2-8 °C | [2] |
Experimental Protocols for Physical Characterization
The following are detailed methodologies for determining the key physical properties of diacylglycerols like this compound.
2.1. Determination of Melting Point
The melting point of a lipid is a critical parameter that influences its physical state and applications. For a pure crystalline solid, it is the temperature at which it transitions to a liquid.
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Differential Scanning Calorimetry (DSC)
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Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions like melting involve a change in heat flow.
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Protocol:
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Accurately weigh 5-10 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
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Place both the sample and reference pans into the DSC cell.
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Heat the sample to a temperature well above its expected melting point (e.g., 80°C) to erase any thermal history.
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Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C) to ensure complete crystallization.
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Hold at the low temperature for a few minutes to stabilize.
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Heat the sample at a controlled rate (e.g., 5°C/min) until it is completely melted.
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The melting point is determined from the resulting thermogram as the peak temperature of the endothermic melting event. The onset and end temperatures of melting can also be determined.
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Capillary Tube Method
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Principle: This traditional method involves observing the temperature at which a small sample in a capillary tube melts when heated in a controlled temperature bath.
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Protocol:
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Finely powder a small amount of solid this compound.
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Pack the powdered sample into a thin-walled capillary tube to a height of 2-4 mm.
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Attach the capillary tube to a calibrated thermometer.
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Immerse the thermometer and capillary tube in a heating bath (e.g., silicone oil) in a Thiele tube or a melting point apparatus.
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Heat the bath slowly, with constant stirring, at a rate of 1-2°C per minute near the expected melting point.
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Record the temperature at which the substance first begins to melt (the point at which the first drop of liquid is observed) and the temperature at which the last solid particle disappears. This range is reported as the melting point.
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2.2. Determination of Boiling Point
Due to their high molecular weight, the boiling points of diacylglycerols are typically very high and are often determined under reduced pressure to prevent decomposition.
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Distillation under Reduced Pressure
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Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.
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Protocol:
-
Place a sample of this compound in a distillation flask.
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Assemble a vacuum distillation apparatus, ensuring all connections are airtight.
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Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.
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Slowly reduce the pressure in the system to the desired level.
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Begin heating the distillation flask gently.
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Record the temperature at which the liquid boils and the corresponding pressure. This is the boiling point at that specific pressure.
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2.3. Determination of Density
The density of a lipid can be determined using various methods, depending on its physical state.
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Pycnometry (for solids)
-
Principle: A pycnometer is a flask with a known volume. The density of a solid is determined by measuring the mass of the pycnometer, the mass of the pycnometer with the sample, and the mass of the pycnometer with the sample and a liquid of known density in which the solid is insoluble.
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Protocol:
-
Weigh a clean, dry pycnometer (m1).
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Add a known mass of this compound to the pycnometer and weigh it again (m2).
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Fill the pycnometer containing the sample with a liquid of known density (e.g., a solvent in which the lipid is insoluble and which has a lower density) and weigh it (m3).
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Empty and clean the pycnometer, then fill it with the same liquid and weigh it (m4).
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The density of the solid can be calculated using the formula: Density = [(m2 - m1) * density of liquid] / [(m4 - m1) - (m3 - m2)]
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2.4. Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound.
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Thin-Layer Chromatography (TLC)
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Principle: TLC is used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent.
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Spot the solution onto a TLC plate.
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Develop the plate in a chamber containing an appropriate mobile phase (e.g., a mixture of hexane (B92381) and diethyl ether).
-
Visualize the spots using a suitable method (e.g., iodine vapor or a specific spray reagent). The retention factor (Rf) value can be calculated and compared to standards.
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Principle: GC separates volatile compounds, which are then detected and identified by MS based on their mass-to-charge ratio and fragmentation pattern. For non-volatile lipids, derivatization is often required.
-
Protocol:
-
Derivatize the this compound to a more volatile form, for example, by transesterification to fatty acid methyl esters (FAMEs) to analyze the fatty acid composition.
-
Inject the derivatized sample into the GC.
-
The separated components are introduced into the mass spectrometer for analysis.
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-
-
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their interaction with a stationary phase in a column and a liquid mobile phase. It is well-suited for the analysis of non-volatile lipids.
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Protocol:
-
Dissolve the sample in the mobile phase.
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Inject the solution into the HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).
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Elute the sample with an appropriate mobile phase.
-
Detect the compound using a suitable detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.
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Protocol:
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Dissolve the sample in a deuterated solvent (e.g., CDCl3).
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Acquire ¹H and ¹³C NMR spectra.
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The chemical shifts, coupling constants, and integration of the signals provide information about the structure of the molecule, including the position of the fatty acyl chains on the glycerol backbone.
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Biological Context: Diacylglycerol Signaling Pathways
Diacylglycerols (DAGs) are crucial second messengers in various cellular signaling pathways.[3] A primary role of DAG is the activation of Protein Kinase C (PKC) isoforms. While specific studies on this compound's role in signaling are not extensively documented, its structural similarity to other DAGs suggests its likely involvement in similar pathways.
3.1. General Diacylglycerol-PKC Signaling Pathway
The activation of many cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, causing the release of calcium ions (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG at the plasma membrane synergistically activate conventional and novel PKC isoforms. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses such as proliferation, differentiation, and apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a diacylglycerol such as this compound.
References
The Biological Role of 1,3-Diacylglycerols in Cell Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diacylglycerols (DAGs) are pivotal lipid molecules in cellular physiology, acting as metabolic intermediates and key second messengers in signal transduction. While the sn-1,2-diacylglycerol isomer is a well-established activator of critical signaling pathways, the biological role of sn-1,3-diacylglycerol (1,3-DAG) is predominantly metabolic rather than signaling. This technical guide provides a comprehensive overview of the current understanding of 1,3-DAG's function, contrasting it with its signaling-active counterpart, 1,2-DAG. We delve into the metabolic pathways involving 1,3-DAG, its lack of direct interaction with canonical DAG effectors, and its implications in metabolic health. Furthermore, this guide furnishes detailed experimental protocols for the analysis of DAG isomers and presents quantitative data to support the distinct roles of these molecules in cellular processes.
Introduction: The Dichotomy of Diacylglycerol Isomers
Diacylglycerols are composed of a glycerol (B35011) backbone to which two fatty acid chains are esterified. The specific positions of these fatty acid chains give rise to two main positional isomers: sn-1,2-diacylglycerol and sn-1,3-diacylglycerol. For a long time, DAG has been recognized as a lipid molecule with significant signaling functions[1]. However, recent research has elucidated that different DAG isomers have distinct cellular functions and fates[1]. It is now widely accepted that sn-1,2-DAG is the primary isoform that acts as a second messenger, whereas 1,3-DAG is mainly an intermediate in the biosynthesis of triacylglycerols (TAGs)[2].
The structural difference between these two isomers is fundamental to their biological activity. The sn-1,2 configuration is essential for the binding and activation of downstream effector proteins containing a conserved C1 domain, such as Protein Kinase C (PKC) and Protein Kinase D (PKD)[3]. In contrast, 1,3-DAG does not effectively recruit these effector proteins to cellular membranes and is therefore not considered a direct signaling molecule in these canonical pathways[4].
Metabolic Fate of 1,3-Diacylglycerol
The primary role of 1,3-DAG in the cell is metabolic. It is a key intermediate in both the synthesis and breakdown of triacylglycerols, the main form of energy storage in cells.
Generation of 1,3-Diacylglycerol
1,3-Diacylglycerol can be generated through several enzymatic reactions:
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Lipolysis of Triacylglycerols: Adipose triglyceride lipase (B570770) (ATGL) can hydrolyze triacylglycerols to generate 1,3-DAGs.
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Acyl-CoA:monoacylglycerol acyltransferase (MGAT) activity: This enzyme can acylate a monoacylglycerol at the sn-3 position to form 1,3-DAG.
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Isomerization: 1,2-DAG can undergo non-enzymatic isomerization to the more stable 1,3-DAG form, although the physiological significance of this is context-dependent.
Consumption of 1,3-Diacylglycerol
Once formed, 1,3-DAG is primarily utilized in the following pathways:
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Triacylglycerol Synthesis: The enzyme acyl-CoA:diacylglycerol acyltransferase (DGAT) catalyzes the acylation of 1,3-DAG to form triacylglycerol. This is a crucial step in energy storage.
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Hydrolysis: Hormone-sensitive lipase (HSL) and other lipases can hydrolyze 1,3-DAG to release a fatty acid and a monoacylglycerol.
Dietary 1,3-Diacylglycerol and Metabolic Health
Intriguingly, dietary supplementation with oils rich in 1,3-DAG has been shown to have beneficial metabolic effects. Studies have indicated that consumption of 1,3-DAG oil can lead to reduced body weight, decreased fat accumulation, and improved insulin (B600854) sensitivity in animal models and humans. These effects are thought to be due to differences in the digestion and absorption of 1,3-DAG compared to triacylglycerols, leading to increased fat oxidation.
The Lack of a Direct Signaling Role for 1,3-Diacylglycerol
The signaling capacity of diacylglycerols is mediated by their interaction with proteins containing a specific DAG-binding motif known as the C1 domain[5]. The stereospecificity of this interaction is critical.
The C1 Domain and its Specificity for sn-1,2-Diacylglycerol
The C1 domain is a cysteine-rich zinc-finger motif that creates a binding pocket for sn-1,2-DAG[3][6]. The precise orientation of the fatty acyl chains and the free hydroxyl group at the sn-3 position of 1,2-DAG are essential for high-affinity binding and subsequent allosteric activation of the effector protein.
1,3-Diacylglycerol Does Not Activate Canonical DAG Effectors
Experimental evidence has consistently shown that 1,3-DAG is a poor activator of PKC and other C1 domain-containing proteins. Studies using caged DAG compounds have demonstrated that the photorelease of 1,2-DAG species leads to the robust recruitment of PKC isoforms to the plasma membrane, while no such recruitment is observed with 1,3-DAG[4]. This lack of interaction is attributed to the different spatial arrangement of the acyl chains and the absence of a free hydroxyl group at the critical sn-3 position in 1,3-DAG. Research on human skeletal muscle has also indicated that while 1,2-DAG levels are related to insulin sensitivity, 1,3-DAG concentrations in any subcellular compartment are not[7].
Quantitative Data on Diacylglycerol Isomers
The distinct biological roles of 1,2- and 1,3-DAG are reflected in their relative abundance, binding affinities to effector proteins, and the kinetics of the enzymes that metabolize them.
| Parameter | 1,2-Diacylglycerol | 1,3-Diacylglycerol | Reference |
| Primary Role | Second Messenger, Metabolic Intermediate | Metabolic Intermediate | [2] |
| PKC Activation | Potent Activator | Ineffective Activator | [4] |
| C1 Domain Binding | High Affinity | Low to No Affinity | [4][8] |
| Subcellular Location of Signaling | Plasma Membrane, Golgi, ER | Not Applicable | [9] |
| Relative Abundance in Resting Cells | Lower than 1,3-DAG in some tissues | Can be the more abundant isomer | [7] |
Experimental Protocols
Accurate characterization and quantification of DAG isomers are crucial for understanding their distinct biological roles. Below are detailed methodologies for key experiments.
Quantification of 1,3-Diacylglycerol by Mass Spectrometry
This protocol outlines a method for the sensitive and specific quantification of 1,3-DAG species from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Lipid Extraction:
- Homogenize tissue or cell samples in a cold solvent mixture, typically chloroform:methanol (2:1, v/v).
- Add an internal standard, such as a commercially available 1,3-DAG with odd-chain fatty acids (e.g., 1,3-dipentadecanoyl-glycerol), to the sample prior to extraction for accurate quantification.
- Perform a liquid-liquid extraction by adding water or a salt solution to separate the organic and aqueous phases.
- Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
2. Derivatization (Optional but Recommended for Enhanced Sensitivity):
- To improve ionization efficiency, the free hydroxyl group of DAGs can be derivatized. A common method is the introduction of a charged moiety.
- Resuspend the dried lipid extract in an appropriate solvent and add the derivatizing agent (e.g., N,N-dimethylglycine) and catalysts.
- Incubate the reaction mixture, then quench the reaction and re-extract the derivatized lipids.
3. LC-MS/MS Analysis:
- Resuspend the final lipid extract in a suitable solvent for injection into the LC-MS/MS system.
- Employ a reverse-phase chromatography column to separate the different DAG isomers and molecular species.
- Use a mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
- Monitor the transition of the precursor ion (the derivatized or underivatized DAG molecule) to specific product ions in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. The different fragmentation patterns of 1,2- and 1,3-DAGs allow for their distinction[10].
Subcellular Fractionation for Lipid Analysis
This protocol describes a method to isolate different subcellular compartments to study the localization of 1,3-DAG.
1. Cell Lysis:
- Harvest cells and resuspend them in a hypotonic lysis buffer.
- Disrupt the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle. The number of strokes or passes should be optimized to ensure plasma membrane rupture while leaving organellar membranes intact.
2. Differential Centrifugation:
- Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
- Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
- The resulting supernatant can be further centrifuged at a very high speed (e.g., 100,000 x g) to separate the microsomal fraction (containing ER and Golgi) from the cytosol.
3. Lipid Extraction and Analysis:
- Perform lipid extraction on each of the isolated fractions as described in Protocol 5.1.
- Analyze the lipid extracts by LC-MS/MS to determine the concentration of 1,3-DAG in each subcellular compartment.
In Vitro Diacylglycerol Kinase Assay
This enzymatic assay can be used to measure the activity of diacylglycerol kinase (DGK), an enzyme that phosphorylates DAG to phosphatidic acid (PA).
1. Reaction Setup:
- Prepare a reaction buffer containing ATP and magnesium chloride.
- Add the source of DGK enzyme (e.g., cell lysate or purified recombinant protein).
- Initiate the reaction by adding the DAG substrate. To test for specificity, both 1,2-DAG and 1,3-DAG can be used in separate reactions.
2. Reaction Incubation and Termination:
- Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).
- Stop the reaction after a defined time by adding a quenching solution (e.g., EDTA to chelate magnesium ions).
3. Product Detection:
- The formation of phosphatidic acid can be quantified using various methods. A common approach is a coupled enzymatic assay where PA is hydrolyzed by a lipase to glycerol-3-phosphate, which is then oxidized to produce a detectable signal (e.g., fluorescence or color).
- Alternatively, radiolabeled ATP ([γ-³²P]ATP) can be used, and the incorporation of the radiolabel into PA can be measured by thin-layer chromatography and autoradiography.
Visualizations: Pathways and Workflows
Signaling and Metabolic Pathways
Caption: Metabolic fates and signaling roles of 1,2- and 1,3-diacylglycerol isomers.
Experimental Workflows
Caption: Workflow for the quantification of 1,3-diacylglycerol by LC-MS/MS.
Caption: Workflow for subcellular fractionation by differential centrifugation.
Conclusion and Future Directions
The biological role of 1,3-diacylglycerol is primarily confined to cellular metabolism, where it serves as a crucial intermediate in the synthesis and breakdown of triacylglycerols. Unlike its isomer, sn-1,2-diacylglycerol, 1,3-DAG does not function as a direct second messenger in canonical signaling pathways that are mediated by C1 domain-containing proteins such as PKC. This distinction is critical for researchers in cell signaling and drug development, as it underscores the high degree of structural specificity required for lipid-protein interactions in signal transduction.
Future research should continue to explore the indirect effects of 1,3-DAG metabolism on cellular signaling. For instance, alterations in the flux through the TAG synthesis pathway, where 1,3-DAG is an intermediate, could potentially influence the availability of fatty acids or other lipid species that do have signaling roles. Furthermore, the precise mechanisms underlying the beneficial metabolic effects of dietary 1,3-DAG warrant further investigation, as this could open new avenues for nutritional interventions in metabolic diseases. The development of advanced analytical techniques will continue to be paramount in dissecting the distinct roles of these closely related lipid isomers in complex biological systems.
References
- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. C1 domain - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Intracellular localization of diacylglycerols and sphingolipids influences insulin sensitivity and mitochondrial function in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diacylglycerol metabolism and homeostasis in fungal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
1,3-Dilinoelaidoyl Glycerol: A Comprehensive Technical Guide for its Application as a Lipidomics Research Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate and dynamic field of lipidomics, the use of well-characterized standards is paramount for the accurate identification and quantification of lipid species. 1,3-Dilinoelaidoyl glycerol (B35011), a diacylglycerol (DAG) containing two trans-isomers of linoleic acid (linoelaidic acid) at the sn-1 and sn-3 positions of the glycerol backbone, serves as a crucial research standard. Its defined structure is essential for distinguishing it from its cis-isomer counterparts and for elucidating the metabolic and signaling roles of trans-fatty acid-containing lipids. This technical guide provides a comprehensive overview of 1,3-dilinoelaidoyl glycerol, including its physicochemical properties, a proposed synthesis protocol, detailed methodologies for its use in lipidomics, and its potential biological significance.
Physicochemical Properties and Quantitative Data
Accurate quantitative analysis in lipidomics relies on a thorough understanding of the physical and chemical characteristics of the standards used. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C39H68O5 | [1] |
| Molecular Weight | 617.0 g/mol | [1] |
| CAS Number | 372490-73-8 | [1] |
| Physical State | Solid | [1] |
| Purity | >98% | [1] |
| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
| Storage | -20°C | |
| Synonyms | DG(18:2/0:0/18:2), 1,3-Dilinoelaidin | [1] |
Synthesis of this compound
The synthesis of structured diacylglycerols such as this compound is most effectively achieved through enzymatic processes that offer high specificity and milder reaction conditions compared to chemical synthesis.[2][3][4] A proposed method for the synthesis of this compound involves the use of a 1,3-specific lipase (B570770).
Proposed Enzymatic Synthesis Protocol
This protocol is based on established methods for the synthesis of structured 1,3-diacylglycerols.[2][5][6]
Materials:
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Glycerol
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Linoelaidic acid (trans-18:2 fatty acid)
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Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei or Aspergillus niger)[2]
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Organic solvent (e.g., hexane (B92381) or a solvent-free system)
-
Molecular sieves (for solvent-free systems to remove water)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, combine glycerol and linoelaidic acid in a molar ratio of 1:2. For a solvent-based system, dissolve the reactants in hexane. For a solvent-free system, the reactants are mixed directly.
-
Enzyme Addition: Add the immobilized 1,3-specific lipase to the reaction mixture. The enzyme loading is typically 5-10% of the total substrate weight.
-
Reaction Conditions: The reaction is carried out with constant stirring at a controlled temperature, typically between 40-60°C. The reaction time can vary from several hours to over a day, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Enzyme Removal: Once the reaction reaches the desired conversion, the immobilized enzyme is removed by filtration.
-
Purification: The product mixture, which will contain unreacted substrates, monoglycerides, and the desired this compound, is then purified. This is typically achieved through silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as GC, HPLC, and mass spectrometry.
Caption: Proposed workflow for the enzymatic synthesis of this compound.
Application in Lipidomics as a Research Standard
This compound is an invaluable tool in lipidomics for the accurate quantification of diacylglycerol species, particularly for distinguishing trans-fatty acid-containing DAGs from their cis-isomers.
Experimental Protocol: Quantification of Diacylglycerols in a Biological Sample using LC-MS/MS
This protocol outlines the general steps for using this compound as an internal standard for the quantification of DAGs in a biological matrix (e.g., plasma, cell lysate).
1. Sample Preparation and Lipid Extraction:
-
Materials:
-
Biological sample
-
This compound internal standard solution of known concentration
-
Chloroform, Methanol, Water (for Folch or Bligh-Dyer extraction)
-
-
Procedure:
-
To a known amount of the biological sample, add a precise amount of the this compound internal standard.
-
Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This involves the addition of a chloroform:methanol mixture, followed by the addition of water to induce phase separation.
-
The lower organic phase, containing the lipids, is collected and dried under a stream of nitrogen.
-
The dried lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol).
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of diacylglycerol species.
-
Mobile Phases: A gradient of mobile phases, such as water with a small percentage of formic acid and ammonium (B1175870) formate (B1220265) (Mobile Phase A) and a mixture of acetonitrile (B52724) and isopropanol (B130326) with the same additives (Mobile Phase B), is used to elute the lipids. The separation of cis and trans isomers may require specialized columns or chromatographic conditions, such as silver-ion chromatography.[7][8][9]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of diacylglycerols.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantification. This involves monitoring a specific precursor ion to product ion transition for both the endogenous DAGs and the this compound internal standard.
-
Precursor Ion: For diacylglycerols, the [M+NH4]+ adduct is often monitored.
-
Product Ions: Fragmentation of the precursor ion will result in the neutral loss of one of the fatty acyl chains.
-
-
3. Data Analysis and Quantification:
-
Integrate the peak areas for the endogenous diacylglycerol species and the this compound internal standard.
-
Calculate the response factor (RF) for the internal standard (Peak Area / Concentration).
-
Assuming a similar response factor for the endogenous DAGs, their concentration can be calculated using the following formula:
Concentration of Endogenous DAG = (Peak Area of Endogenous DAG / Peak Area of Internal Standard) * Concentration of Internal Standard
Caption: General workflow for quantitative lipidomics using an internal standard.
Potential Biological Significance and Signaling Pathways
While the specific roles of this compound are not yet fully elucidated, the biological effects of trans-fatty acids, in general, have been studied. Trans-fatty acids are known to be incorporated into cellular membranes, which can alter membrane fluidity and the function of membrane-bound proteins.[10] They have also been implicated in modulating inflammatory responses and apoptosis.[11]
Diacylglycerols are key second messengers in various signaling pathways. The canonical pathway involves the activation of Protein Kinase C (PKC) by sn-1,2-diacylglycerols. While 1,3-diacylglycerols are not direct activators of PKC, their metabolic fate and the incorporation of their trans-fatty acid components into other lipid species could indirectly influence cellular signaling. The potential involvement of trans-fatty acid-containing lipids in cellular processes warrants further investigation, with this compound serving as a critical tool in such studies.
Caption: Potential biological effects of trans-fatty acids from this compound.
Conclusion
This compound is a vital research standard for the advancement of lipidomics. Its well-defined structure, with trans-fatty acids at the sn-1 and sn-3 positions, allows for the precise identification and quantification of this specific diacylglycerol isomer. This technical guide provides a foundation for its synthesis, application in quantitative lipidomics workflows, and a starting point for investigating its potential biological roles. As research into the "trans-lipidome" expands, the availability and use of high-quality standards like this compound will be indispensable for uncovering the complex interplay of lipid metabolism and cellular signaling in health and disease.
References
- 1. This compound | CAS 372490-73-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Biological effects of trans fatty acids and their possible roles in the lipid rafts in apoptosis regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of Diacylglycerols with Linoelaidic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are crucial lipid molecules that serve as intermediates in glycerolipid metabolism and as potent second messengers in a multitude of cellular signaling pathways. The specific fatty acid composition of DAGs dictates their metabolic fate and signaling properties. Linoelaidic acid (trans-9, trans-12-octadecadienoic acid) is a trans isomer of linoleic acid. While present in small amounts in natural sources, the incorporation of trans fatty acids into diacylglycerols can modulate their biological activity. This technical guide provides a comprehensive overview of the natural sources, analytical methodologies for identification and quantification, and the biological signaling pathways associated with diacylglycerols containing trans fatty acids, with a focus on linoelaidic acid where information is available.
Natural Sources of Diacylglycerols Containing Trans Fatty Acids
The primary natural sources of trans fatty acids, including isomers of linoleic acid, are products from ruminant animals such as cattle, sheep, and goats. These trans fatty acids are formed as intermediates during the biohydrogenation of dietary polyunsaturated fatty acids by microorganisms in the rumen. Consequently, milk fat and meat (beef and lamb) are the principal natural sources of these compounds.
Diacylglycerols are present as a minor lipid fraction in these sources. For instance, in bovine milk, triacylglycerols constitute over 98% of the total fat, while diacylglycerols are found in much smaller quantities, often as part of the milk fat globule membrane (MFGM). The MFGM is a complex structure surrounding the fat globules in milk and is composed of proteins, phospholipids, and neutral lipids, including diacylglycerols.
While the presence of both diacylglycerols and trans fatty acids in ruminant-derived products is established, specific quantitative data for diacylglycerols containing linoelaidic acid is scarce in the scientific literature. The available data generally pertains to the total trans fatty acid content or the overall diacylglycerol profile.
Table 1: General Composition of Lipids in Bovine Milk
| Lipid Class | Percentage of Total Lipids | Reference |
| Triacylglycerols | >98% | [1][2] |
| Diacylglycerols | 0.26 - 0.59% | [3] |
| Phospholipids | 0.5 - 1% | [2] |
| Free Fatty Acids | 0.1 - 0.44% | |
| Cholesterol | 0.2 - 0.4% |
Note: The concentration of specific diacylglycerol species containing linoelaidic acid is not well-documented and is expected to be a very small fraction of the total diacylglycerol content.
Experimental Protocols for Analysis
The identification and quantification of specific diacylglycerol isomers containing trans fatty acids require sophisticated analytical techniques due to the complexity of the lipid matrix and the presence of numerous isomers.
Lipid Extraction
A crucial first step is the efficient extraction of total lipids from the sample matrix. The Folch method or modifications thereof are commonly employed.
Protocol: Folch Lipid Extraction
-
Homogenization: Homogenize the sample (e.g., milk, adipose tissue) in a chloroform (B151607):methanol (B129727) mixture (2:1, v/v). The ratio of solvent to sample should be approximately 20:1.
-
Filtration: Filter the homogenate to remove solid residues.
-
Washing: Add 0.2 volumes of 0.9% NaCl solution to the filtrate, vortex thoroughly, and centrifuge to induce phase separation.
-
Collection: Carefully aspirate the upper aqueous phase and collect the lower organic phase containing the lipids.
-
Drying: Dry the lipid extract under a stream of nitrogen.
-
Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere to prevent oxidation.
Separation of Diacylglycerol Isomers
Due to the structural similarity of diacylglycerol isomers (sn-1,2-, sn-2,3-, and sn-1,3-DAGs) and the presence of cis/trans isomers of fatty acids, chromatographic separation is essential.
TLC is a fundamental technique for the separation of lipid classes.
Protocol: TLC Separation of Diacylglycerols
-
Plate Preparation: Use silica (B1680970) gel G plates. For separation of trans fatty acid-containing lipids, impregnate the plate with silver nitrate (B79036) (AgNO₃) by dipping it in a solution of 5-10% AgNO₃ in methanol and then activating it by heating at 110°C for 30 minutes.
-
Sample Application: Dissolve the lipid extract in a small volume of chloroform and spot it onto the TLC plate.
-
Development: Develop the plate in a solvent system such as hexane (B92381):diethyl ether:acetic acid (70:30:1, v/v/v) for neutral lipids. The silver nitrate impregnation will retard the migration of lipids containing unsaturated fatty acids, with a greater effect on cis isomers than trans isomers.
-
Visualization: Visualize the separated lipid spots by spraying with a fluorescent dye (e.g., 0.1% 2',7'-dichlorofluorescein (B58168) in ethanol) and viewing under UV light, or by charring with a sulfuric acid solution followed by heating.
-
Elution: Scrape the bands corresponding to diacylglycerols and elute the lipids from the silica gel with chloroform:methanol (2:1, v/v).
HPLC offers higher resolution and is suitable for quantitative analysis.
Protocol: HPLC Separation of Diacylglycerol Isomers
-
Normal-Phase HPLC: A silica column can be used to separate diacylglycerol isomers.
-
Mobile Phase: A gradient of isopropanol (B130326) in hexane.
-
-
Silver Ion HPLC (Ag⁺-HPLC): This is particularly effective for separating lipids based on the number, geometry, and position of double bonds in their fatty acyl chains.
-
Stationary Phase: A silica-based column loaded with silver ions.
-
Mobile Phase: A non-polar mobile phase such as hexane or toluene (B28343) with a polar modifier like acetone (B3395972) or isopropanol.
-
-
Reversed-Phase HPLC (RP-HPLC): This technique separates lipids based on their hydrophobicity (chain length and degree of unsaturation).
-
Stationary Phase: C18 or C30 columns.
-
Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.
-
Quantification and Structural Elucidation
Mass spectrometry (MS) coupled with chromatography is the gold standard for the identification and quantification of specific lipid molecules.
Protocol: LC-MS/MS Analysis of Diacylglycerols
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis:
-
Full Scan MS: To determine the molecular weight of the diacylglycerol species.
-
Tandem MS (MS/MS): To fragment the parent ion and obtain structural information. The fragmentation pattern can reveal the identity and position of the fatty acyl chains. For example, the neutral loss of a specific fatty acid can be monitored.
-
-
Quantification: Use appropriate internal standards, such as deuterated diacylglycerols or diacylglycerols with odd-chain fatty acids, for accurate quantification.
Workflow for Analysis of Diacylglycerols with Linoelaidic Acid
Caption: Workflow for the extraction, separation, and analysis of diacylglycerols containing linoelaidic acid.
Signaling Pathways
Diacylglycerols are canonical activators of Protein Kinase C (PKC) isoforms. The presence of a trans fatty acid such as linoelaidic acid in the DAG molecule may influence its interaction with PKC and subsequent downstream signaling.
Protein Kinase C (PKC) Activation
The activation of conventional and novel PKC isoforms is a primary signaling event mediated by diacylglycerols.
-
Generation of DAG: Upon stimulation of cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases), phospholipase C (PLC) is activated.
-
Hydrolysis of PIP₂: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane, generating two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and sn-1,2-diacylglycerol.
-
PKC Translocation and Activation: The increase in cytosolic Ca²⁺ (triggered by IP₃) and the presence of DAG at the membrane recruit and activate PKC.
Studies have shown that both cis- and trans-unsaturated fatty acids can synergistically activate PKC in the presence of diacylglycerol.[4][5][6] This suggests that DAGs containing linoelaidic acid could be effective activators of PKC.
Caption: Diacylglycerol-mediated activation of Protein Kinase C.
Pro-inflammatory Signaling
Trans fatty acids have been generally associated with pro-inflammatory responses. While specific studies on linoelaidic acid-containing DAGs are lacking, it is plausible that they could contribute to inflammatory signaling pathways.
One potential mechanism involves the activation of pathways leading to the production of pro-inflammatory cytokines. The activation of PKC can lead to the activation of transcription factors such as NF-κB, which plays a central role in the inflammatory response.
Caption: Potential pro-inflammatory signaling pathway involving DAG-activated PKC and NF-κB.
Conclusion
Diacylglycerols containing linoelaidic acid are naturally occurring lipids found in small quantities in ruminant-derived food products. Their low abundance and the complexity of the lipid matrix present significant analytical challenges, requiring advanced chromatographic and mass spectrometric techniques for their specific identification and quantification. While direct evidence is limited, the known roles of diacylglycerols and trans fatty acids in cellular signaling suggest that these molecules are likely to be biologically active, particularly in the modulation of Protein Kinase C-dependent pathways. Further research is warranted to precisely quantify the levels of these specific diacylglycerol isomers in natural sources and to fully elucidate their roles in cellular signaling and their implications for human health and disease. This knowledge will be invaluable for researchers in the fields of nutrition, biochemistry, and drug development.
References
- 1. Comprehensive Characterization of Bovine Milk Lipids: Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Milk lipidomics: What we know and what we don't [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of protein kinase C by cis- and trans-fatty acids and its potentiation by diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic activation of type III protein kinase C by cis-fatty acid and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of Diacylglycerols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereoisomerism in Diacylglycerol Function
Diacylglycerols (DAGs) are crucial lipid molecules that function as metabolic intermediates and as potent second messengers in a multitude of cellular signaling pathways.[1][2] A DAG molecule consists of a glycerol (B35011) backbone to which two fatty acid chains are esterified. The specific positions of these fatty acid chains give rise to three distinct stereo/regioisomers: sn-1,2-diacylglycerol, sn-2,3-diacylglycerol, and sn-1,3-diacylglycerol.[3]
The stereochemistry of DAG is not a trivial structural detail; it is a critical determinant of its biological activity and metabolic fate.[1][2] While these isomers are structurally similar, cells have evolved highly specific enzymatic machinery that can generate and distinguish between them. This specificity ensures that signaling events are precisely controlled. Notably, only the sn-1,2-DAG enantiomer is recognized as a high-affinity ligand for key signaling proteins, most famously Protein Kinase C (PKC).[4][5][6] The other isomers, sn-2,3-DAG and sn-1,3-DAG, are generally considered inactive in this context.[4][7]
This guide provides a comprehensive technical overview of the stereochemistry of diacylglycerols, covering their biosynthesis, role in signal transduction, metabolic regulation, and the experimental methodologies required for their analysis.
Biosynthesis and Generation of DAG Stereoisomers
The cellular pool of DAG is supplied by several distinct metabolic pathways, each yielding specific stereoisomers. The origin of a DAG molecule dictates its stereochemical configuration and, consequently, its potential to engage in signaling.
-
Phospholipase C (PLC) Pathway: Upon stimulation of various cell surface receptors, the enzyme Phospholipase C (PLC) is activated. PLC specifically hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the plasma membrane. This reaction simultaneously generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol.[1] Due to the sn-3 position of the phosphate (B84403) group in the parent phospholipid, this pathway exclusively produces the signaling-competent sn-1,2-DAG isomer at the plasma membrane.[1]
-
De Novo Synthesis (Kennedy Pathway): This pathway involves the sequential acylation of glycerol-3-phosphate (G3P). The enzymes glycerol-3-phosphate acyltransferase (GPAT) and acyl-CoA acylglycerol-3-phosphate acyltransferase (AGPAT) catalyze these steps, leading to the formation of phosphatidic acid (PA). A subsequent dephosphorylation of PA by phosphatidic acid phosphatase (PAP) yields DAG.[1][8] Because this synthesis route originates from G3P, the resulting DAG is exclusively in the sn-1,2 conformation.[1]
-
Triacylglycerol (TAG) Hydrolysis: The breakdown of stored triacylglycerols by lipases is a major source of DAGs, particularly for metabolic purposes. The stereochemical outcome of this process is dependent on the specificity of the lipase (B570770) involved.
-
Adipose Triglyceride Lipase (ATGL): ATGL is the rate-limiting enzyme for the initial step of TAG hydrolysis. It exhibits a strong preference for hydrolyzing the fatty acid at the sn-2 position of the TAG molecule, which generates the sn-1,3-DAG regioisomer.[9][10] When stimulated by its co-activator CGI-58, ATGL's selectivity can broaden to include the sn-1 position, also producing sn-2,3-DAG.[9][11]
-
Hormone-Sensitive Lipase (HSL): HSL primarily acts on the DAGs produced by ATGL. It preferentially hydrolyzes the ester bond at the sn-1 or sn-3 position, making sn-1,3-DAG its preferred substrate.[9][11]
-
Stereospecificity in DAG-Mediated Signal Transduction
The biological role of DAG as a second messenger is almost exclusively carried out by the sn-1,2 stereoisomer. This enantiomer acts as a critical signaling hub, recruiting and activating a specific set of proteins that contain a conserved C1 domain.
Activation of Protein Kinase C (PKC)
The most well-characterized effectors of sn-1,2-DAG are the conventional (cPKC: α, βI, βII, γ) and novel (nPKC: δ, ε, η, θ) isoforms of Protein Kinase C.[3][12]
-
Recruitment to the Membrane: In a resting cell, PKC isoforms are typically soluble in the cytosol in an inactive conformation. The generation of sn-1,2-DAG at the plasma membrane creates a high-affinity binding site for the C1 domain of PKC.[13]
-
Conformational Change and Activation: The binding of sn-1,2-DAG to the C1 domain, often in concert with Ca2+ and phosphatidylserine (B164497) (PS) for conventional PKCs, induces a conformational change.[7] This relieves autoinhibition by displacing a pseudosubstrate from the enzyme's catalytic site, leading to kinase activation.[5]
-
Stereospecific Recognition: The C1 domain forms a binding groove where the sn-1,2-DAG molecule docks.[14] This interaction is stereospecific; sn-2,3-DAG and sn-1,3-DAG lack the correct spatial arrangement of hydroxyl and acyl groups to bind with high affinity and are therefore ineffective activators.[4][6][7] While the fatty acid composition of DAG can modulate the activation of different PKC isoforms, the sn-1,2 glycerol backbone is a strict requirement for potent activation.[12][15]
References
- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAG tales: the multiple faces of diacylglycerol--stereochemistry, metabolism, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecificity of diacylglycerol for stimulus-response coupling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Frontiers | The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering [frontiersin.org]
- 9. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Key differences between cis and trans fatty acids in diglycerides
An In-depth Technical Guide to the Core Differences Between Cis and Trans Fatty Acids in Diglycerides
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Diglycerides, or diacylglycerols (DAGs), are crucial lipids that function both as metabolic intermediates and as key signaling molecules. They consist of a glycerol (B35011) backbone esterified to two fatty acid chains. The geometric configuration of unsaturated fatty acids within these molecules—specifically, whether the double bonds are in the cis or trans orientation—profoundly influences their physicochemical properties, metabolic fate, and physiological effects. While cis isomers are the predominant form in nature, trans isomers are often formed during industrial food processing and have been linked to adverse health outcomes. This guide provides a detailed examination of the structural, physical, metabolic, and analytical differences between diglycerides containing cis and trans fatty acids, offering a critical resource for professionals in life sciences and drug development.
Chemical Structure and Physicochemical Properties
The fundamental difference between cis and trans fatty acids lies in the spatial arrangement of hydrogen atoms across a carbon-carbon double bond.[1][2][3] This subtle variation in geometry has significant consequences for the overall shape and behavior of the diglyceride molecule.
Molecular Geometry
In a cis-configured fatty acid, the hydrogen atoms attached to the double-bonded carbons are located on the same side of the fatty acid chain.[1][2][4] This arrangement forces a pronounced "kink" or bend into the molecule's structure.[4][5] Conversely, in a trans configuration, the hydrogen atoms are on opposite sides, resulting in a much more linear and straight molecular shape, which closely resembles that of a saturated fatty acid.[1][2]
When incorporated into a diglyceride, a cis fatty acid introduces a bend in one of the acyl chains, whereas a trans fatty acid maintains a more extended, linear conformation.
Physicochemical Properties
The difference in molecular shape directly impacts how these molecules pack together and interact, leading to distinct physical properties. The bent structure of cis isomers hinders efficient molecular packing, resulting in weaker intermolecular forces. In contrast, the linear shape of trans isomers allows them to pack more tightly, similar to saturated fats, leading to stronger van der Waals interactions.[6]
| Property | Diglyceride with Cis-Fatty Acid(s) | Diglyceride with Trans-Fatty Acid(s) | Rationale |
| Melting Point | Lower | Higher | The "kink" in cis isomers disrupts crystal lattice formation, requiring less energy to melt. The linear shape of trans isomers allows for denser packing and stronger intermolecular forces.[2][3][4] |
| Physical State at RT | Typically Liquid (Oil) | Typically Semi-Solid or Solid | A direct consequence of the lower melting point.[4] |
| Molecular Packing | Loose / Disordered | Tight / Ordered | The bent structure prevents close alignment of fatty acid chains.[6] |
| Membrane Fluidity | Increases Fluidity | Decreases Fluidity | When incorporated into a phospholipid bilayer, the kink disrupts packing, increasing membrane fluidity. Trans fats behave more like saturated fats, making membranes more rigid.[6] |
| Solubility | More soluble in polar solvents | Less soluble in polar solvents | The bent shape of cis isomers can lead to a slight increase in polarity compared to the more symmetrical, non-polar trans isomers.[7] |
Table 1: Summary of Physicochemical Differences.
Metabolic Fate and Physiological Implications
The structural isomerism of fatty acids in diglycerides has profound effects on their recognition by enzymes and their subsequent roles in metabolic and signaling pathways.
Differential Enzymatic Processing
Many enzymes involved in lipid metabolism are stereospecific. The presence of a trans double bond can alter a fatty acid's suitability as a substrate for key enzymes like desaturases and elongases, which are critical for the synthesis of long-chain polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Research indicates that trans fatty acids can interfere with the metabolic pathways of essential fatty acids.[8][9]
Health and Signaling Consequences
The metabolic disruptions caused by trans fats have significant health consequences. Diacylglycerols are pivotal second messengers that activate protein kinase C (PKC), a crucial step in numerous cellular signaling cascades. While research into how cis/trans isomerism within DAGs directly affects PKC activation is ongoing, the broader health impacts of dietary trans fats are well-documented.
| Aspect | Diglyceride with Cis-Fatty Acid(s) | Diglyceride with Trans-Fatty Acid(s) |
| Cardiovascular Health | Generally considered neutral or beneficial (e.g., oleic acid). | Detrimental. Increases LDL ("bad") cholesterol and decreases HDL ("good") cholesterol, elevating the risk of coronary heart disease.[1][9][10] |
| Inflammation | Some cis PUFAs (e.g., omega-3s) are precursors to anti-inflammatory molecules. | Pro-inflammatory. Associated with increased levels of inflammatory markers.[11] |
| Insulin (B600854) Sensitivity | Generally does not impair insulin sensitivity. | Associated with increased insulin resistance and risk for type 2 diabetes.[12] |
| Cellular Metabolism | Serve as standard substrates for energy production and lipid synthesis. | Can interfere with normal fatty acid metabolism and may be incorporated into cell membranes, altering their function.[6][8] |
Table 2: Summary of Metabolic and Health Effects.
Analytical Methodologies for Differentiation
Distinguishing between diglycerides containing cis and trans fatty acids is a critical analytical challenge, as they are isomers with identical molecular weights. Therefore, separation prior to detection is essential.
Primary Analytical Techniques
Gas Chromatography (GC): This is the gold standard for separating and quantifying cis and trans fatty acid isomers.[13] The protocol requires converting the diglycerides into more volatile derivatives.
Experimental Protocol: GC-FID Analysis of Fatty Acid Isomers
-
Lipid Extraction: Total lipids are extracted from the sample matrix using a solvent system like chloroform:methanol (2:1, v/v), often referred to as the Folch or Bligh-Dyer method.
-
Hydrolysis/Saponification: The ester bonds of the extracted diglycerides are cleaved (hydrolyzed) using a strong base (e.g., methanolic KOH) to release the free fatty acids.
-
Derivatization to FAMEs: The free fatty acids are converted into fatty acid methyl esters (FAMEs) by esterification with a reagent like boron trifluoride (BF₃) in methanol. This step increases their volatility for GC analysis.
-
GC Separation: The FAMEs mixture is injected into a gas chromatograph. Separation is achieved using a long (60-100 m) capillary column coated with a highly polar stationary phase (e.g., biscyanopropyl polysiloxane). The different polarities and shapes of cis and trans FAMEs cause them to elute at different retention times.
-
Detection and Quantification: A Flame Ionization Detector (FID) is typically used for detection. The area under each peak is proportional to the amount of that specific FAME, allowing for quantification against known standards.
Fourier-Transform Infrared Spectroscopy (FT-IR): This technique is used for quantifying total trans fat content. It relies on the unique C-H out-of-plane deformation band that trans double bonds exhibit at approximately 966 cm⁻¹.[13]
Silver Ion Chromatography (Ag-HPLC): High-performance liquid chromatography using a column impregnated with silver ions can effectively separate isomers. The π-electrons of the double bonds interact with the silver ions; this interaction is stronger for the more sterically accessible cis bonds, leading to longer retention times compared to their trans counterparts.[13][14]
Conclusion
The distinction between cis and trans fatty acids within diglyceride molecules is far from trivial. The geometric isomerism dictates fundamental physicochemical properties, which in turn influences molecular packing, membrane dynamics, and metabolic processing. Diglycerides containing trans fatty acids exhibit properties more akin to saturated lipids, contributing to decreased membrane fluidity and well-documented adverse health effects, including an elevated risk of cardiovascular disease. In contrast, their cis counterparts are essential components of biological systems. A thorough understanding of these differences, supported by robust analytical methodologies, is imperative for researchers in nutrition, cell biology, and drug development, particularly in fields concerning lipid-based therapeutics and the metabolic consequences of dietary fats.
References
- 1. study.com [study.com]
- 2. quora.com [quora.com]
- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 4. processedfreeamerica.org [processedfreeamerica.org]
- 5. youtube.com [youtube.com]
- 6. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Difference Between Cis and Trans Isomers - GeeksforGeeks [geeksforgeeks.org]
- 8. Metabolites of cis,trans, and trans,cis isomers of linoleic acid in mice and incorporation into tissue lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue-dependent effects of cis-9,trans-11- and trans-10,cis-12-CLA isomers on glucose and lipid metabolism in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Solubility of 1,3-Dilinoelaidoyl Glycerol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-Dilinoelaidoyl glycerol (B35011), a diacylglycerol of interest in various scientific and pharmaceutical contexts. Understanding the solubility of this lipid in organic solvents is fundamental for its application in formulation development, chemical synthesis, and analytical procedures. This document collates available quantitative and qualitative solubility data, presents detailed experimental protocols for solubility determination, and visualizes key experimental workflows.
Core Concepts in Lipid Solubility
The solubility of lipids, including diacylglycerols like 1,3-Dilinoelaidoyl glycerol, is primarily governed by the principle of "like dissolves like." As predominantly nonpolar molecules, they exhibit greater solubility in nonpolar organic solvents due to favorable van der Waals interactions. The long hydrocarbon chains of the linoelaidic acid moieties are the main contributors to the nonpolar character of this compound. Conversely, their solubility is limited in polar solvents, such as water.
Quantitative and Qualitative Solubility Data
The available solubility data for this compound is currently limited. To provide a broader context for solvent selection, this guide also includes data for structurally similar diacylglycerols. It is crucial to note that minor structural differences, such as the type and configuration of fatty acid chains, can significantly impact solubility.
Table 1: Quantitative Solubility of this compound and Structurally Similar Diacylglycerols
| Compound | Solvent | Solubility |
| This compound | Dimethylformamide (DMF) | 10 mg/mL[1] |
| Ethanol | 10 mg/mL[1] | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] | |
| 1,3-Dioleoyl-2-Linoleoyl Glycerol | Hexane | 10 mg/mL[2][3] |
| 1,3-Dioctanoyl glycerol | Ethanol | ~10 mg/mL[4] |
| Chloroform | ~10 mg/mL[4] | |
| Dimethyl sulfoxide (B87167) (DMSO) | ~1 mg/mL[4] | |
| Dimethylformamide (DMF) | ~30 mg/mL[4] |
Table 2: Qualitative Solubility of Structurally Similar Diacylglycerols
| Compound | Solvent | Solubility |
| 1,3-Di-α-Linolenoyl Glycerol | Chloroform | Slightly Soluble[5] |
| Methanol | Slightly Soluble[5] | |
| 1,3-Dioleoyl-2-Linoleoyl Glycerol | Chloroform | Sparingly Soluble[2][3] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for various applications. The following are detailed methodologies for key experiments in lipid solubility research.
Equilibrium Solubility Determination (Shake-Flask Method)
This is a widely used method for determining the saturation solubility of a compound in a given solvent.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer. The time required for equilibration should be determined experimentally but is typically 24-48 hours.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved lipid to settle.
-
Sampling and Analysis: A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. The sample is then appropriately diluted, and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.
Thermal Methods for Solubility Determination
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) are particularly useful for determining the solubility of lipids in solid or semi-solid excipients, but the principles can be adapted for some liquid organic solvents.[6]
1. Differential Scanning Calorimetry (DSC)
This method relies on the principle that the melting enthalpy of a solvent decreases as a solute is dissolved in it.
Methodology:
-
Sample Preparation: A series of samples with known concentrations of this compound in the chosen solvent are prepared.
-
Data Acquisition: The samples are heated in a DSC instrument, and the heat flow is measured as a function of temperature, resulting in a thermogram showing the melting endotherm of the solvent.
-
Solubility Determination: The melting enthalpy of the solvent will decrease as the concentration of the dissolved lipid increases. A plot of melting enthalpy versus concentration is constructed. The point at which the depression in melting enthalpy plateaus indicates the saturation solubility.
2. Hot-Stage Microscopy (HSM)
HSM allows for the visual determination of the dissolution temperature of a solid lipid in a solvent.
Methodology:
-
Sample Preparation: A small amount of this compound is placed on a microscope slide and a drop of the solvent is added. The sample is covered with a coverslip.
-
Observation: The slide is placed on a hot stage under a polarized light microscope.
-
Endpoint Determination: The sample is heated at a controlled rate. The temperature at which the last crystals of this compound dissolve is recorded as the dissolution temperature for that specific concentration.
-
Solubility Curve: By repeating this process for different concentrations, a solubility curve can be generated by plotting the dissolution temperature against the concentration.
Logical Relationships in Solvent Selection for Drug Development
The solubility of this compound is a critical parameter in the development of lipid-based drug delivery systems. The choice of solvent or co-solvent system will directly impact the drug loading capacity, stability, and bioavailability of the formulation.
Concluding Remarks
This technical guide summarizes the current understanding of the solubility of this compound in organic solvents. The provided data, though limited for the specific compound, offers a valuable starting point for researchers and formulation scientists. The detailed experimental protocols serve as a practical resource for the determination of solubility in various solvent systems. Further research is warranted to expand the quantitative solubility database for this compound to facilitate its broader application in scientific and industrial research.
References
- 1. This compound | CAS 372490-73-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. 1,3-Dioleoyl-2-Linoleoyl Glycerol | CAS 2190-19-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 1,3-Dilinoelaidoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic synthesis of 1,3-dilinoelaidoyl glycerol (B35011), a specific diacylglycerol with potential applications in research and drug development. The synthesis is achieved through the direct esterification of glycerol and linolelaidic acid, catalyzed by an immobilized 1,3-specific lipase (B570770) in a solvent-free system. This method offers a green and efficient alternative to chemical synthesis, yielding a high-purity product. The protocol covers enzyme selection, reaction optimization, product purification, and characterization.
Introduction
1,3-diacylglycerols (1,3-DAGs) are valuable molecules in the food, cosmetic, and pharmaceutical industries.[1] Their specific structure, with fatty acids esterified at the sn-1 and sn-3 positions of the glycerol backbone, confers unique physical and physiological properties. Enzymatic synthesis of 1,3-DAGs is an attractive approach due to its mild reaction conditions and high regioselectivity, which minimizes the formation of unwanted byproducts.[2][3] This protocol focuses on the synthesis of 1,3-dilinoelaidoyl glycerol, utilizing linolelaidic acid, a trans isomer of linoleic acid.
Experimental Protocol
Materials and Reagents
-
Glycerol (≥99% purity)
-
Linolelaidic acid (≥98% purity)
-
Immobilized 1,3-specific lipase (e.g., Novozym® 435 or Lipozyme® RM IM)[1][4]
-
Hexane (analytical grade)
-
Ethanol (B145695) (analytical grade)
-
Silica (B1680970) gel for column chromatography
-
All other reagents should be of analytical grade.
Enzymatic Synthesis of this compound
The synthesis is performed via the direct esterification of glycerol with linolelaidic acid in a solvent-free system.[4][5]
-
Reactant Preparation : In a reaction vessel, combine linolelaidic acid and glycerol in a 2:1 molar ratio.[3]
-
Enzyme Addition : Add the immobilized lipase, typically 5-10% by weight of the total reactants.[1][6]
-
Reaction Conditions : Heat the mixture to a temperature of 50-60°C with continuous stirring. Apply a vacuum (e.g., 4 mm Hg) to the system to remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.[4][5]
-
Reaction Monitoring : Monitor the progress of the reaction by taking samples at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][7] The reaction is typically complete within 3-8 hours.[1][6]
Purification of this compound
After the reaction, the product mixture will contain this compound, as well as unreacted substrates (glycerol and linolelaidic acid), monoglycerides (B3428702), and potentially some triglycerides. A multi-step purification process is recommended.[3]
-
Enzyme Removal : Filter the reaction mixture to remove the immobilized enzyme, which can be washed and reused.[1]
-
Molecular Distillation : Perform a two-stage molecular distillation to remove the unreacted free fatty acids and monoglycerides.[3]
-
Stage 1 : Remove free fatty acids and monoglycerides at a temperature of approximately 170-190°C.
-
Stage 2 : Distill the diacylglycerol fraction at a higher temperature.
-
-
Solvent Fractionation/Column Chromatography : For higher purity, further purification can be achieved by recrystallization from a solvent like ethanol or by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.[1][8]
Characterization
The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as:
-
HPLC : To quantify the diacylglycerol content and isomeric purity (1,3- vs. 1,2-isomers).[1]
-
Gas Chromatography (GC) : To analyze the fatty acid composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and positional distribution of the fatty acids on the glycerol backbone.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Glycerol | 10 mmol | [1] |
| Linolelaidic Acid | 20 mmol | [1] |
| Enzyme | ||
| Type | Novozym® 435 / Lipozyme® RM IM | [1][4] |
| Concentration | 5% (w/w of reactants) | [1] |
| Reaction Conditions | ||
| Temperature | 50°C | [1] |
| Pressure | 4 mm Hg (Vacuum) | [4] |
| Reaction Time | 3 hours | [1] |
| Expected Yield | ||
| 1,3-Diacylglycerol Content (crude) | ~80% | [4] |
| Purity (after purification) | >98% | [1][4] |
Visualizations
Experimental Workflow
Caption: Experimental Workflow for Enzymatic Synthesis.
Reaction Pathway
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. 3.7. Oil Hydrolysis and Glycerol Esterification [bio-protocol.org]
- 8. research.monash.edu [research.monash.edu]
Application Notes and Protocols for the Chemical Synthesis of Specific 1,3-Diacylglycerol Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic synthesis of specific 1,3-diacylglycerol (1,3-DAG) isomers, crucial lipid molecules involved in cellular signaling and with significant potential in the food and pharmaceutical industries. The document outlines methodologies for both enzymatic and chemical approaches, presenting quantitative data for comparison and detailed experimental procedures. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the synthesis and biological relevance of 1,3-DAGs.
Introduction
Diacylglycerols (DAGs) are esters of glycerol (B35011) with two fatty acid chains and exist in three isomeric forms: sn-1,2-diacylglycerol, sn-2,3-diacylglycerol, and sn-1,3-diacylglycerol. While sn-1,2-DAG is a well-established second messenger that activates Protein Kinase C (PKC), a key enzyme in cellular signaling, 1,3-DAG is primarily an intermediate in the biosynthesis of triacylglycerols.[1][2] The specific synthesis of 1,3-DAG isomers is of great interest due to their unique physical properties and potential health benefits, including reduced body fat accumulation.[3][4]
This document details two primary strategies for the synthesis of specific 1,3-DAG isomers: enzymatic synthesis using regioselective lipases and chemical synthesis employing protecting group strategies.
Enzymatic Synthesis of 1,3-Diacylglycerols
Enzymatic synthesis offers a highly specific and environmentally friendly approach to producing 1,3-DAGs under mild reaction conditions.[5] The use of 1,3-regioselective lipases allows for the direct esterification of the primary hydroxyl groups of glycerol, leading to high yields of the desired isomer.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the enzymatic synthesis of 1,3-DAGs, providing a comparison of different lipases, reaction conditions, and outcomes.
Table 1: Comparison of Lipases for 1,3-Dilaurin Synthesis
| Lipase (B570770) | Reaction Time (h) | Lauric Acid Conversion (%) | 1,3-Dilaurin Content (%) | Reference |
| Lipozyme RM IM | 3 | 95.3 | 80.3 | [3] |
| Novozym 435 | 3 | ~95 | Not specified | [3] |
| Lipozyme TL IM | 3 | <20 | Not specified | [3] |
Table 2: Synthesis of Various Saturated 1,3-Diacylglycerols using Lipozyme RM IM
| Fatty Acid (Saturated) | Reaction Time (h) | Reaction Temperature (°C) | Purification Method | Final 1,3-DAG Purity (%) | Reference |
| Caprylic Acid (C8:0) | 5 | 40 | Column Chromatography (x2) | 98.5 | [3] |
| Capric Acid (C10:0) | 5 | 45 | Column Chromatography (x2) | 99.2 | [3] |
| Lauric Acid (C12:0) | 3 | 50 | Recrystallization | 99.1 | [3] |
| Palmitic Acid (C16:0) | 2 | 65 | Recrystallization | 99.5 | [3] |
| Stearic Acid (C18:0) | 2 | 70 | Recrystallization | 99.4 | [3] |
Table 3: Solvent-Free Synthesis of 1,3-Diacylglycerols using Lipozyme RM IM
| 1,3-Diacylglycerol | Maximal Content in Reaction Mixture (%) | Reference |
| 1,3-Dicaprylin | 84.6 | [6] |
| 1,3-Dicaprin | 84.4 | [6] |
| 1,3-Dilinolein | 74.3 | [6] |
| 1,3-Dieicosapentaenoin | 71.7 | [6] |
| 1,3-Dilaurin | 67.4 | [6] |
| 1,3-Diolein | 61.1 | [6] |
Experimental Protocol: Enzymatic Synthesis of 1,3-Dilaurin
This protocol is adapted from a solvent-free synthesis method using Lipozyme RM IM.[3]
Materials:
-
Glycerol (purity > 99.0%)
-
Lauric acid (purity > 99.0%)
-
Immobilized Rhizomucor miehei lipase (Lipozyme RM IM)
-
50 mL pear-shaped flask
-
Water bath
-
Vacuum pump
-
Magnetic stirrer
Procedure:
-
Combine 10 mmol of glycerol and 20 mmol of lauric acid in a 50 mL pear-shaped flask.
-
Add Lipozyme RM IM at 5% (w/w) of the total reactants.
-
Place the flask in a water bath maintained at 50°C with continuous stirring.
-
Apply a vacuum of 4 mm Hg throughout the reaction to remove the water produced during esterification.
-
Allow the reaction to proceed for 3 hours.
-
After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can be washed and reused.
-
The resulting product mixture contains 1,3-dilaurin, along with unreacted starting materials and other glycerides.
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature and then place it at 4°C to facilitate crystallization of 1,3-dilaurin.
-
Collect the crystals by filtration and wash with cold acetone.
-
Dry the crystals under vacuum to obtain pure 1,3-dilaurin. Purity can be assessed by techniques such as HPLC or GC.
Experimental Workflow: Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of 1,3-diacylglycerol.
Chemical Synthesis of 1,3-Diacylglycerols
Chemical synthesis provides a versatile alternative to enzymatic methods, particularly for producing 1,3-DAGs with specific, and potentially unnatural, fatty acid combinations. This approach often requires the use of protecting groups to selectively acylate the primary hydroxyl groups of glycerol.
Protecting Group Strategy
A common strategy involves the protection of the sn-2 hydroxyl group of glycerol, allowing for the acylation of the sn-1 and sn-3 positions. The p-methoxybenzyl (PMB) ether is a suitable protecting group for this purpose as it can be selectively introduced and later removed under specific conditions.
Experimental Protocol: Chemical Synthesis of 1,3-Dioleoylglycerol
This protocol is a representative example of a chemical synthesis strategy.
Materials:
-
Glycerol
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Sodium hydride (NaH)
-
Dry tetrahydrofuran (B95107) (THF)
-
Oleoyl (B10858665) chloride
-
Pyridine
-
Dichloromethane (DCM)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware for organic synthesis
Procedure:
Step 1: Protection of the sn-2 Hydroxyl Group
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve glycerol in dry THF.
-
Cool the solution to 0°C and slowly add NaH.
-
After stirring for 30 minutes, add p-methoxybenzyl chloride (PMB-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the resulting 2-O-(p-methoxybenzyl)glycerol by silica gel column chromatography.
Step 2: Acylation of the sn-1 and sn-3 Hydroxyl Groups
-
Dissolve the 2-O-(p-methoxybenzyl)glycerol in dry DCM containing pyridine.
-
Cool the solution to 0°C and add oleoyl chloride dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the resulting 1,3-dioleoyl-2-O-(p-methoxybenzyl)glycerol by silica gel column chromatography.
Step 3: Deprotection of the sn-2 Hydroxyl Group
-
Dissolve the protected 1,3-diacylglycerol in a mixture of DCM and water.
-
Add DDQ and stir the reaction at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry, concentrate, and purify the final product, 1,3-dioleoylglycerol, by silica gel column chromatography.
Experimental Workflow: Chemical Synthesis
Caption: Workflow for the chemical synthesis of 1,3-diacylglycerol.
Signaling Pathways of Diacylglycerol Isomers
Diacylglycerol isomers play distinct roles in cellular signaling. The sn-1,2-DAG isomer is a critical second messenger that activates Protein Kinase C (PKC). In contrast, 1,3-DAG does not effectively activate PKC.[7][8]
The DAG-PKC Signaling Pathway
The activation of PKC by sn-1,2-DAG is a central event in many signal transduction pathways. This activation is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates sn-1,2-DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). The sn-1,2-DAG remains in the plasma membrane, where it recruits and activates PKC isoforms. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses, including cell growth, differentiation, and apoptosis.[9][10][11]
Caption: The role of diacylglycerol isomers in the Protein Kinase C signaling pathway.
Conclusion
The selective synthesis of 1,3-diacylglycerol isomers can be effectively achieved through both enzymatic and chemical methodologies. Enzymatic synthesis, particularly with 1,3-regioselective lipases in solvent-free systems, offers a green and efficient route to high-purity products. Chemical synthesis, through the strategic use of protecting groups, provides versatility for creating a broader range of 1,3-DAG structures. Understanding the distinct biological roles of DAG isomers, with sn-1,2-DAG as the key activator of the PKC signaling pathway, is crucial for researchers in drug development and the life sciences. The protocols and data presented herein serve as a valuable resource for the synthesis and application of these important lipid molecules.
References
- 1. Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase [mdpi.com]
- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PKD at the crossroads of DAG and PKC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Dilinoelaidoyl Glycerol in Nutritional Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilinoelaidoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule containing linoelaidic acid, a trans fatty acid, at the sn-1 and sn-3 positions of the glycerol backbone. The unique structure of this molecule—both as a 1,3-DAG and as a carrier of a specific trans fatty acid—makes it a valuable tool for investigating several key areas of nutritional metabolism.
Unlike triacylglycerols (TAGs), which are the most common form of dietary fat, 1,3-diacylglycerols are metabolized differently. Following digestion, they are primarily absorbed as 1(or 3)-monoacylglycerols, which are less efficiently re-esterified back into TAGs within the intestinal mucosa.[1] This can lead to lower postprandial triglyceride levels.[1] Furthermore, the linoelaidic acid moieties are expected to engage with cellular pathways known to be affected by trans fatty acids. Research on similar 1,3-DAG oils has shown protective effects against diet-induced obesity and insulin (B600854) resistance, suggesting that these compounds may modulate key metabolic signaling pathways.[2]
These application notes provide an overview of the potential research applications of 1,3-Dilinoelaidoyl glycerol, hypothesized mechanisms of action, and detailed protocols for its use in preclinical studies.
Potential Research Applications
-
Investigation of Postprandial Lipemia: Elucidate the impact of a 1,3-DAG with a specific trans fatty acid composition on the magnitude and duration of post-meal blood triglyceride elevation.
-
Studies on Insulin Resistance and Obesity: Use in diet-induced obesity models to determine its effect on body weight, fat mass accumulation, glucose tolerance, and insulin sensitivity.[2]
-
Analysis of Hepatic Steatosis: Investigate its role in fat storage in the liver, as other industrial trans fatty acids have been shown to promote this process.[3][4]
-
Inflammation and Cellular Stress Modeling: Examine the pro-inflammatory and pro-apoptotic effects mediated by the linoelaidic acid component in immune cells such as macrophages.[5][6]
-
Elucidation of Lipid-Sensing Signaling Pathways: Use as a tool to probe the activation of specific nuclear receptors and signaling cascades, including PPARs, AMPK, and stress-activated protein kinases.[2][7][8][9]
Hypothesized Mechanisms of Action
The metabolic effects of this compound are likely twofold, stemming from its DAG structure and its trans fatty acid composition.
-
Modulation of Metabolic Gene Expression: As a 1,3-diacylglycerol, it may influence energy metabolism by altering the expression of key metabolic genes. Studies on other 1,3-DAGs suggest a potential to increase the expression of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), Lipoprotein Lipase (LPL), and Uncoupling Proteins (UCPs) in skeletal muscle, thereby promoting fatty acid oxidation.[2]
-
Activation of Inflammatory Signaling: The linoelaidic acid component, a trans fatty acid, is hypothesized to activate pro-inflammatory pathways. In macrophages, trans fatty acids have been shown to enhance ATP-induced apoptosis by potentiating the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 MAPK pathway.[5]
-
Influence on Cholesterol Metabolism: Industrial trans fatty acids can stimulate the cholesterol synthesis pathway by activating Sterol Regulatory Element-Binding Protein 2 (SREBP2).[3][4] Therefore, this compound may impact hepatic cholesterol homeostasis.
Illustrative Data Tables
Table 1: Hypothetical Outcomes of an 8-Week In Vivo Mouse Study
Data presented are hypothetical and for illustrative purposes to guide experimental design.
| Parameter | Control Diet (TAG) | This compound Diet (DAG) | Expected % Change |
| Body Weight Gain (g) | 15.2 ± 1.8 | 11.5 ± 1.5 | ↓ 24% |
| Epididymal Fat Mass (g) | 2.1 ± 0.3 | 1.6 ± 0.2 | ↓ 24% |
| Fasting Blood Glucose (mg/dL) | 135 ± 10 | 110 ± 8 | ↓ 18% |
| Plasma Insulin (ng/mL) | 2.5 ± 0.4 | 1.8 ± 0.3 | ↓ 28% |
| Plasma Triglycerides (mg/dL) | 110 ± 12 | 85 ± 10 | ↓ 23% |
| Skeletal Muscle Pparα mRNA | 1.0 (baseline) | 1.8-fold | ↑ 80% |
| Liver Srebf2 mRNA | 1.0 (baseline) | 1.5-fold | ↑ 50% |
Table 2: Expected Results from In Vitro Macrophage Inflammation Assay
Data presented are hypothetical and for illustrative purposes to guide experimental design.
| Treatment Condition | % Apoptotic Cells (Annexin V+) | Relative p-p38/p38 Ratio |
| Vehicle Control | 5 ± 1% | 1.0 (baseline) |
| This compound (50 µM) | 8 ± 2% | 1.3 |
| ATP (1 mM) | 15 ± 3% | 2.5 |
| This compound + ATP | 35 ± 5% | 4.5 |
Signaling and Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of trans Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Diacylglycerol kinase-δ regulates AMPK signaling, lipid metabolism, and skeletal muscle energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARα and PPARγ activation attenuates total free fatty acid and triglyceride accumulation in macrophages via the inhibition of Fatp1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Dilinoelaidoyl Glycerol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilinoelaidoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule that holds potential for use in advanced drug delivery systems. Its unique chemical structure, featuring linoelaidic acid at the sn-1 and sn-3 positions of the glycerol backbone, can influence the physicochemical properties of lipid-based nanocarriers. Diacylglycerols are known to affect membrane fusion, lipid polymorphism, and cellular signaling pathways, making them interesting components for designing sophisticated drug delivery vehicles.[1] This document provides an overview of the potential applications of 1,3-Dilinoelaidoyl glycerol and detailed protocols for its incorporation into drug delivery formulations.
Potential Applications in Drug Delivery
The incorporation of this compound into lipid-based drug delivery systems can offer several advantages:
-
Modulation of Liposomal and Nanoparticle Properties: As a structural component, this compound can alter the fluidity, stability, and morphology of liposomes and solid lipid nanoparticles (SLNs).[1] Its presence can lead to the formation of phase-separated domains within lipid bilayers, which may be leveraged for cell-specific targeting.[1]
-
Enhanced Drug Loading and Controlled Release: The less ordered structure created by the inclusion of diacylglycerols can potentially increase the loading capacity for lipophilic drugs within the lipid matrix of nanostructured lipid carriers (NLCs).[2] Furthermore, the susceptibility of the ester bonds to enzymatic cleavage can be utilized for triggered drug release in specific physiological environments.
-
Gene Delivery: Cationic lipids are essential for gene delivery. While this compound itself is not cationic, it can be a precursor for the synthesis of cationic triglycerides, which are applicable for gene transfer.
-
Stimulation of Cellular Uptake and Cytotoxicity: The presence of diacylglycerol in nanoparticles has been shown to stimulate the interaction of nanoparticles with cancer cells, leading to increased cellular uptake and reactive oxygen species (ROS)-mediated cytotoxicity.[3]
Physicochemical Data and Formulation Parameters
The successful formulation of drug delivery systems containing this compound requires careful consideration of its physicochemical properties and the optimization of formulation parameters. Below are tables summarizing key data points, presented for illustrative purposes based on typical values for similar lipid-based systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C39H68O5 | MedChemExpress |
| Molecular Weight | 617.0 g/mol | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Solubility | Soluble in organic solvents like chloroform (B151607) and ethanol. | [4] |
Table 2: Illustrative Formulation Parameters for this compound-Containing Nanoparticles
| Parameter | Liposomes | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) |
| This compound (% w/w of total lipid) | 5 - 20% | 10 - 30% | 10 - 40% |
| Primary Phospholipid (e.g., DSPC) | 70 - 90% | - | - |
| Solid Lipid (e.g., Compritol® 888 ATO) | - | 70 - 90% | 50 - 80% |
| Liquid Lipid (e.g., Oleic Acid) | - | - | 10 - 30% |
| Drug Loading (e.g., Doxorubicin) | 1 - 5% (w/w) | 2 - 10% (w/w) | 5 - 15% (w/w) |
| Surfactant (e.g., Poloxamer 188) | - | 1 - 3% (w/v) | 1 - 3% (w/v) |
| Particle Size (nm) | 80 - 150 nm | 100 - 300 nm | 100 - 250 nm |
| Zeta Potential (mV) | -15 to -30 mV | -20 to -40 mV | -20 to -40 mV |
| Entrapment Efficiency (%) | > 90% | > 85% | > 90% |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of drug delivery systems incorporating this compound.
Protocol for Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes where this compound is included to modulate the bilayer properties.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio would be DSPC:Cholesterol:this compound of 55:40:5.
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a PBS buffer (pH 7.4). If encapsulating a hydrophilic drug, dissolve it in the PBS buffer prior to hydration.
-
The hydration is performed by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication in a bath sonicator for 5-10 minutes.
-
Subsequently, extrude the liposomal suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography or dialysis.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Morphology: Visualize the liposomes using TEM.
-
Encapsulation Efficiency: Determine the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after separating the free drug. The encapsulation efficiency (EE%) is calculated as: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Protocol for Preparation of this compound-Containing NLCs by High-Pressure Homogenization
This protocol describes the preparation of NLCs where this compound is part of the lipid matrix to enhance drug loading.
Materials:
-
This compound (as part of the lipid matrix)
-
Solid lipid (e.g., Compritol® 888 ATO)
-
Liquid lipid (e.g., Oleic acid)
-
Drug to be encapsulated (lipophilic)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Dynamic Light Scattering (DLS) instrument
-
Differential Scanning Calorimetry (DSC)
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid, liquid lipid, and this compound together in a beaker at a temperature approximately 10°C above the melting point of the solid lipid.
-
Dissolve the lipophilic drug in the molten lipid mixture.
-
In a separate beaker, heat the aqueous phase, containing the surfactant dissolved in purified water, to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer.
-
Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for several cycles (e.g., 3-5 cycles). The homogenization temperature should be maintained above the melting point of the lipid.
-
-
Cooling and NLC Formation:
-
Cool down the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form the NLCs.
-
-
Purification:
-
If necessary, remove any excess surfactant or unencapsulated drug by dialysis or centrifugation.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using DLS.
-
Crystallinity and Polymorphism: Investigate the physical state of the lipid matrix using DSC.
-
Entrapment Efficiency and Drug Loading: Determine the amount of drug encapsulated within the NLCs using an appropriate analytical method after separating the NLCs from the aqueous phase.
Visualization of Workflows and Pathways
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the preparation of liposomes and NLCs.
References
- 1. Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00799A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diacylglycerol in Cationic Nanoparticles Stimulates Oxidative Stress-Mediated Death of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomal Delivery of Diacylglycerol Lipase-Beta Inhibitors to Macrophages Dramatically Enhances Selectivity and Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of 1,3-Dilinoleoylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilinoleoylglycerol is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with linoleic acid esterified at the sn-1 and sn-3 positions. Diacylglycerols are critical signaling molecules involved in a multitude of cellular processes, acting as second messengers that can, for example, activate protein kinase C (PKC).[1][2] The specific isomeric form and fatty acid composition of a DAG molecule can significantly influence its biological activity and metabolic fate.[3] Therefore, accurate and detailed analysis of specific DAGs like 1,3-dilinoleoylglycerol is crucial for understanding their roles in health and disease, and for the development of targeted therapeutics.
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 1,3-dilinoleoylglycerol using liquid chromatography-mass spectrometry (LC-MS).
Molecular Profile
| Property | Value | Reference |
| Chemical Formula | C₃₉H₆₈O₅ | [4][5] |
| Molecular Weight | 617.0 g/mol | [4][5] |
| Exact Mass | 616.5067 Da | [5] |
| Structure | Glycerol backbone with linoleic acid (18:2) at the sn-1 and sn-3 positions. | [4] |
Mass Spectrometry Analysis
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of diacylglycerols, typically forming adducts such as [M+H]⁺, [M+NH₄]⁺, or [M+Li]⁺.[6][7] Tandem mass spectrometry (MS/MS) is then employed to elicit characteristic fragmentation patterns, which are essential for structural confirmation. The primary fragmentation pathway for diacylglycerols involves the neutral loss of one of the fatty acid chains.[6][8]
Expected Precursor and Fragment Ions
The following table summarizes the expected mass-to-charge ratios (m/z) for 1,3-dilinoleoylglycerol in positive ion mode ESI-MS and MS/MS.
| Ion Type | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | 617.5 |
| [M+NH₄]⁺ | Ammonium (B1175870) adduct | 634.5 |
| [M+Na]⁺ | Sodium adduct | 639.5 |
| [M+Li]⁺ | Lithium adduct | 623.5 |
| [M+H - H₂O]⁺ | Loss of water from the protonated molecule | 599.5 |
| [M+H - C₁₈H₃₂O₂]⁺ | Neutral loss of one linoleic acid molecule from the protonated molecule | 337.3 |
| [C₁₈H₃₁O]⁺ | Acylium ion from linoleic acid | 263.2 |
Note: The exact m/z values may vary slightly depending on instrument calibration and resolution.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol is based on the Folch method for total lipid extraction.[9]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a glass tube.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 20 volumes of solvent to 1 volume of sample.
-
Extraction: Vortex the mixture vigorously for 2 minutes and then agitate at room temperature for 20 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Collection: Carefully collect the lower organic (chloroform) layer containing the lipids and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Storage: Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., methanol/chloroform 1:1 v/v) and store at -80°C.
Protocol 2: LC-MS/MS Analysis of 1,3-Dilinoleoylglycerol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
Chromatographic Conditions (Reversed-Phase):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate (B1220265) and 0.1% formic acid.[10]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[10]
-
Flow Rate: 0.2 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate.
-
-
Injection Volume: 5 µL.
Mass Spectrometer Settings (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MS Scan Range: m/z 100-1000
-
MS/MS Settings:
-
Select the precursor ion of interest (e.g., m/z 634.5 for [M+NH₄]⁺).
-
Use collision-induced dissociation (CID) with argon as the collision gas.
-
Optimize collision energy (typically 20-40 eV) to achieve characteristic fragmentation.
-
Signaling Pathway and Experimental Workflow Diagrams
Data Presentation and Interpretation
Quantitative analysis of 1,3-dilinoleoylglycerol can be achieved by using a stable isotope-labeled internal standard or by creating a calibration curve with a certified reference standard. The peak areas of the precursor or a specific fragment ion are integrated, and the concentration is determined relative to the internal standard or from the calibration curve.
The fragmentation pattern provides structural confirmation. The presence of the precursor ion at the correct m/z and the characteristic neutral loss of linoleic acid are strong indicators for the presence of 1,3-dilinoleoylglycerol. To differentiate between 1,2- and 1,3-diacylglycerol isomers, derivatization with reagents such as 2,4-difluorophenyl isocyanate (DFPU) prior to LC-MS analysis can be employed, as this fixes the position of the acyl chains and allows for their chromatographic separation.[11]
Conclusion
The methodologies outlined in this document provide a robust framework for the sensitive and specific analysis of 1,3-dilinoleoylglycerol. Accurate identification and quantification of this and other diacylglycerol species are essential for advancing our understanding of lipid signaling in various biological contexts and for the development of novel therapeutic strategies.
References
- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAG tales: the multiple faces of diacylglycerol--stereochemistry, metabolism, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. 1,3-Dilinolein | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. aocs.org [aocs.org]
Application Note: ESI-MS/MS Fragmentation of 1,3-Diacylglycerols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diacylglycerols (1,3-DAGs) are important lipid molecules involved in various metabolic and signaling pathways. As isomers of the more commonly studied 1,2-diacylglycerols, their accurate identification and quantification are crucial for understanding their biological roles in health and disease. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful analytical technique for the structural elucidation and quantification of lipids. However, the analysis of 1,3-DAGs presents challenges due to their low ionization efficiency and the difficulty in distinguishing them from their 1,2-DAG counterparts. This application note provides a detailed overview of the ESI-MS/MS fragmentation patterns of 1,3-DAGs, with a focus on methods for their unambiguous identification and quantification, including derivatization strategies and detailed experimental protocols.
Distinguishing 1,3-Diacylglycerols from 1,2-Diacylglycerols
Direct ESI-MS/MS analysis of underivatized 1,3- and 1,2-DAGs often yields similar fragmentation patterns, primarily involving the neutral loss of the fatty acyl chains, making their differentiation challenging. To overcome this, derivatization of the free hydroxyl group is a widely used strategy to induce isomer-specific fragmentation.
Derivatization with N,N-Dimethylglycine (DMG)
Derivatization of the hydroxyl group of DAGs with N,N-dimethylglycine (DMG) provides a highly specific method for distinguishing between 1,3- and 1,2-isomers. Upon collision-induced dissociation (CID) of the lithiated adducts of DMG-derivatized DAGs, 1,3-DAGs exhibit a characteristic neutral loss of 87 Da, corresponding to the loss of the DMG moiety as an aldehyde. This fragment is absent in the MS/MS spectra of 1,2-DMG-DAGs.[1]
Another key distinguishing feature is the relative intensity of the fragment ions resulting from the loss of a fatty acid (FA) versus the loss of a fatty acid as its lithium salt (FA-Li). For 1,2-DMG-DAGs, the loss of the fatty acid is much more prominent than the loss of the FA-Li salt. In contrast, for 1,3-DMG-DAGs, these two fragment ions are observed at similar intensities.[1]
Derivatization with 2,4-Difluorophenyl isocyanate
Treatment of DAGs with 2,4-difluorophenyl isocyanate to form 2,4-difluorophenylurethane (DFPU) derivatives is another effective strategy. This derivatization prevents acyl migration and allows for the chromatographic separation of 1,3- and 1,2-DAG isomers using normal-phase liquid chromatography. While the CID spectra of the [M+NH₄]⁺ ions of both DFPU-derivatized isomers show a common neutral loss of 190.1 Da (difluorophenyl carbamic acid plus ammonia), their distinct retention times enable their unambiguous identification and quantification.
ESI-MS/MS Fragmentation Pattern of Derivatized 1,3-Diacylglycerols
The fragmentation of derivatized 1,3-DAGs in positive ion ESI-MS/MS is characterized by specific neutral losses and the formation of diagnostic product ions.
Fragmentation of DMG-Derivatized 1,3-Diacylglycerols ([M+Li]⁺)
The MS/MS spectrum of a lithiated DMG-derivatized 1,3-diacylglycerol is characterized by the following key fragment ions:
-
Neutral Loss of 87 Da: A diagnostic fragment corresponding to the loss of the DMG aldehyde group.
-
Neutral Loss of a Fatty Acid (RCOOH): Results in a prominent fragment ion.
-
Neutral Loss of a Fatty Acid as a Lithium Salt (RCOOLi): Produces a fragment ion of similar intensity to the neutral loss of the fatty acid.
Quantitative Data for DMG-Derivatized 1,3-Diacylglycerols
The following table summarizes the characteristic fragment ions and their approximate relative intensities for a generic DMG-derivatized 1,3-diacylglycerol (1,3-DAG-DMG) with two different fatty acyl chains (R1 and R2).
| Precursor Ion | Fragment Ion | Description | Approximate Relative Intensity |
| [M+Li]⁺ | [M+Li - 87]⁺ | Neutral Loss of DMG aldehyde | Moderate |
| [M+Li - R1COOH]⁺ | Neutral Loss of Fatty Acid 1 | High | |
| [M+Li - R2COOH]⁺ | Neutral Loss of Fatty Acid 2 | High | |
| [M+Li - R1COOLi]⁺ | Neutral Loss of Fatty Acid 1 Lithium Salt | High | |
| [M+Li - R2COOLi]⁺ | Neutral Loss of Fatty Acid 2 Lithium Salt | High |
Note: Relative intensities can vary depending on the specific fatty acid composition and instrument conditions.
Fragmentation of DFPU-Derivatized 1,3-Diacylglycerols ([M+NH₄]⁺)
The primary fragmentation pathway for ammoniated DFPU-derivatized 1,3-diacylglycerols involves a characteristic neutral loss:
-
Neutral Loss of 190.1 Da: Corresponds to the loss of difluorophenyl carbamic acid and ammonia.
This common neutral loss allows for the sensitive and specific detection of all DFPU-derivatized DAGs using a neutral loss scan.
Experimental Protocols
Protocol 1: Derivatization of Diacylglycerols with N,N-Dimethylglycine (DMG)
-
Reagents:
-
N,N-Dimethylglycine (DMG) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride
-
Dimethylaminopyridine (DMAP)
-
Chloroform/Methanol (1:1, v/v)
-
Lipid extract containing diacylglycerols
-
-
Procedure:
-
To the dried lipid extract, add a solution of DMG hydrochloride, EDC hydrochloride, and DMAP in chloroform/methanol.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by adding water.
-
Extract the derivatized lipids with chloroform.
-
Dry the organic phase under a stream of nitrogen and reconstitute in an appropriate solvent for MS analysis.[1]
-
Protocol 2: Derivatization of Diacylglycerols with 2,4-Difluorophenyl isocyanate
-
Reagents:
-
2,4-Difluorophenyl isocyanate
-
Pyridine
-
Lipid extract containing diacylglycerols
-
-
Procedure:
-
Dissolve the dried lipid extract in a mixture of toluene and pyridine.
-
Add 2,4-difluorophenyl isocyanate to the solution.
-
Incubate the reaction mixture at 60°C for 1 hour.
-
Dry the reaction mixture under nitrogen and reconstitute for LC-MS analysis.
-
Protocol 3: LC-MS/MS Analysis of Derivatized 1,3-Diacylglycerols
-
Liquid Chromatography (for DFPU derivatives):
-
Column: Normal-phase silica (B1680970) column
-
Mobile Phase A: Hexane
-
Mobile Phase B: Methyl-tert-butyl ether/Hexane (1:1, v/v)
-
Gradient: A suitable gradient to separate 1,3- and 1,2-DAG-DFPU isomers.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion: [M+Li]⁺ for DMG derivatives; [M+NH₄]⁺ for DFPU derivatives.
-
MS/MS Scan Mode:
-
For DMG derivatives: Product ion scan to observe the characteristic neutral loss of 87 Da and losses of fatty acids. A neutral loss scan for 87 Da can be used for specific detection of 1,3-isomers.
-
For DFPU derivatives: Neutral loss scan of 190.1 Da to detect all derivatized DAGs.
-
-
Visualizations
Caption: Fragmentation pathway of a DMG-derivatized 1,3-diacylglycerol.
Caption: Experimental workflow for the analysis of 1,3-diacylglycerols.
References
Application Notes & Protocols: Characterization of Diacylglycerols using 1H and 13C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Diacylglycerols (DAGs) are crucial lipids composed of a glycerol (B35011) backbone esterified with two fatty acid chains. They exist primarily as two constitutional isomers: sn-1,2-diacylglycerols and sn-1,3-diacylglycerols. These molecules are not only key intermediates in the biosynthesis of triacylglycerols and phospholipids (B1166683) but also act as second messengers in cellular signaling pathways. Accurate characterization and quantification of DAG isomers are therefore essential in fields ranging from cell biology and drug development to food science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information on DAGs in a single measurement, often with minimal sample preparation.[1][2][3] This document provides detailed protocols for the characterization of diacylglycerols using 1H and 13C NMR spectroscopy.
Experimental Workflow
The overall process for DAG characterization by NMR involves sample preparation, acquisition of 1D and 2D NMR data, and subsequent spectral analysis for structural elucidation and quantification.
Caption: General workflow for diacylglycerol analysis using NMR spectroscopy.
Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The goal is to have a pure, homogeneous solution free of particulate matter.
Materials:
-
Diacylglycerol sample (e.g., DAG oil, purified lipid extract)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
5 mm NMR tubes
-
Pasteur pipette with cotton or glass wool plug
-
Vortex mixer
Protocol:
-
Weigh Sample: Accurately weigh the DAG sample. For standard analysis, use the following amounts:
-
Dissolve Sample: Add approximately 0.6 mL of the deuterated solvent (e.g., CDCl₃) to the sample vial.[6] Ensure the final sample depth in the NMR tube will be at least 4.5 cm.[4]
-
Homogenize: Gently vortex the mixture until the sample is completely dissolved.
-
Filter: To remove any solid impurities, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.[4][6]
-
Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
1H NMR Spectroscopy Protocol
Instrument Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: Standard 1D proton experiment
-
Pulse Width: Calibrated 90° pulse (e.g., ~11 µs)[5]
-
Spectral Width: 10-15 ppm
-
Acquisition Time: 2-3 seconds[5]
-
Relaxation Delay (d1): 2-5 seconds (for qualitative analysis); for quantitative analysis, ensure d1 is at least 5 times the longest T1 of interest.
-
Number of Scans: 16-64, depending on sample concentration.[5]
-
Temperature: 25 °C (298 K)[1]
Quantitative 13C NMR Spectroscopy Protocol
Quantitative 13C NMR is essential for determining the composition of DAGs and fatty acids. Using inverse-gated decoupling prevents the Nuclear Overhauser Effect (NOE), ensuring signal intensities are directly proportional to the number of carbon nuclei.[5]
Instrument Parameters (Example for a 125 MHz Spectrometer):
-
Pulse Program: Inverse-gated decoupling (e.g., zgig)
-
Pulse Width: Calibrated 90° pulse
-
Spectral Width: 200-220 ppm[1]
-
Acquisition Time: ~1 second[1]
-
Relaxation Delay (d1): 5-10 seconds. This long delay is crucial for full relaxation of carbonyl and glycerol carbons to ensure accurate quantification.[1]
-
Number of Scans: 128 or more, as 13C has low natural abundance.[1]
-
Temperature: 25 °C (298 K)[1]
Data Presentation and Interpretation
Distinguishing DAG Isomers
The key to characterizing DAGs is distinguishing between the sn-1,2 and sn-1,3 isomers. This is achieved by analyzing specific regions of both the 1H and 13C NMR spectra, particularly the signals from the glycerol backbone and the carbonyl carbons.
Caption: Key NMR signals used for differentiating DAG isomers.
1H NMR Chemical Shift Assignments
The 1H NMR spectrum provides a detailed fingerprint of the fatty acid chains and the glycerol moiety.
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Glycerol Backbone | |||
| sn-1,3 CH₂ (H1a, H3a) | ~4.13 | dd | Diagnostic for sn-1,3-DAGs.[7] |
| sn-2 CH (H2) | ~5.1-5.3 | m | Overlaps with olefinic protons. |
| sn-1,2 Glycerol Protons | 4.1-5.3 | Complex multiplets | Asymmetrical pattern helps differentiate from the more symmetrical sn-1,3 isomer. |
| Acyl Chains | |||
| Olefinic (-CH=CH-) | 5.30-5.40 | m | Protons on double bonds. |
| α-Methylene (-CH₂-COO) | 2.29-2.35 | t | Methylene group adjacent to the carbonyl. |
| Allylic (=CH-CH₂-) | 2.00-2.10 | m | Methylene group adjacent to a double bond. |
| Bis-allylic (=CH-CH₂-CH=) | ~2.77 | t | Methylene group between two double bonds (in linoleic/linolenic acid). |
| Methylene Chain (-(CH₂)n-) | 1.25-1.40 | m (broad) | Bulk signal from saturated portions of the acyl chains. |
| β-Methylene (-CH₂-CH₂-COO) | ~1.61 | m | Methylene group beta to the carbonyl.[7] |
| Terminal Methyl (-CH₃) | 0.85-0.98 | t | Methyl group at the end of the acyl chain. |
Table compiled from data in multiple sources.[1][7][8]
13C NMR Chemical Shift Assignments
13C NMR spectroscopy, especially the carbonyl and glycerol carbon regions, is highly diagnostic for isomer identification and quantification.
| Carbon Group | Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | Crucial for isomer identification. | |
| sn-1,3 Acyl Chains | 173.8-173.9 | Carbonyls on the primary positions (sn-1, sn-3) of 1,3-DAGs resonate at a lower field.[1] |
| sn-1 Acyl Chain (1,2-DAG) | 173.7-173.8 | Carbonyl on the sn-1 position of a 1,2-DAG.[1] |
| sn-2 Acyl Chain (1,2-DAG) | 173.3-173.4 | Carbonyl on the sn-2 position resonates at a higher field (~0.4 ppm upfield) than the sn-1/3 position.[1][2] This separation is key for quantification. |
| Olefinic (-C=C-) | 127-132 | Carbons involved in double bonds. Specific shifts can identify oleic, linoleic, and linolenic acids. |
| Glycerol Backbone | ||
| sn-1,3 Carbons (CH₂) | 62-69 | |
| sn-2 Carbon (CH) | 68-75 | The chemical shifts of glycerol carbons differ slightly between 1,2- and 1,3-isomers. |
| Acyl Chains | ||
| α-Methylene (-CH₂-COO) | 34.0-34.5 | |
| Terminal Methyl (-CH₃) | ~14.1 |
Table compiled from data in multiple sources.[1][2][9][10][11]
Advanced Methods: 2D NMR Spectroscopy
For complex mixtures or for unambiguous assignment of all signals, 2D NMR techniques are invaluable.[1][5][12]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, helping to trace the connectivity within the glycerol and acyl chain spin systems.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached, and often more easily identified, proton signals.[13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons (like carbonyls) by correlating them to nearby protons (e.g., α-methylene protons).[1][15]
These techniques provide definitive proof of assignments that may be ambiguous in 1D spectra alone.[1][5]
References
- 1. chemistry.uoc.gr [chemistry.uoc.gr]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. 1H-NMR spectroscopy can accurately quantitate the lipolysis and oxidation of cardiac triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. sites.bu.edu [sites.bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. compoundchem.com [compoundchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. news-medical.net [news-medical.net]
- 14. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for the Separation of Neutral Lipid Classes by High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a detailed methodology for the separation and analysis of neutral lipid classes using normal-phase high-performance liquid chromatography (NP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). Neutral lipids, including cholesteryl esters (CE), triacylglycerols (TAG), free fatty acids (FFA), cholesterol (C), diacylglycerols (DAG), and monoacylglycerols (MAG), are critical molecules in various biological and pathological processes. Their accurate quantification is essential in many areas of research and development. This protocol offers a robust and reproducible method for separating these lipid classes in a single chromatographic run, making it suitable for applications in metabolic studies, biomarker discovery, and pharmaceutical development.
Introduction
Neutral lipids are a diverse group of nonpolar lipids that serve as energy storage molecules, components of cell membranes, and signaling molecules. The primary classes of neutral lipids include cholesteryl esters, triacylglycerols, free fatty acids, cholesterol, and mono- and diacylglycerols. Due to their structural similarity and lack of strong UV-absorbing chromophores, their separation and quantification can be challenging.
Normal-phase HPLC is a powerful technique for separating lipid classes based on the polarity of their head groups.[1] In NP-HPLC, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase.[2] Less polar lipids, such as cholesteryl esters, have a lower affinity for the stationary phase and elute earlier, while more polar lipids, like monoacylglycerols, are retained longer.
For detection, universal detectors that do not require a chromophore are preferred. The Evaporative Light Scattering Detector (ELSD) is well-suited for lipid analysis.[3][4] The ELSD nebulizes the column effluent into a fine aerosol, evaporates the mobile phase in a heated drift tube, and measures the light scattered by the remaining non-volatile analyte particles.[5] The signal is proportional to the mass of the analyte.[3] Another suitable option is the Charged Aerosol Detector (CAD), which works on a similar principle but charges the aerosol particles before detection, offering high sensitivity.[6][7][8]
Principle of the Method
This method utilizes a silica-based stationary phase and a gradient elution with a nonpolar mobile phase to separate neutral lipid classes according to their polarity. The sample, containing a mixture of neutral lipids, is injected into the HPLC system. As the mobile phase composition changes from nonpolar to slightly more polar, the lipid classes are sequentially eluted from the column in order of increasing polarity. The eluted analytes are then detected by an ELSD.
Experimental Protocol
Materials and Reagents
-
Solvents: HPLC-grade n-hexane, methyl tert-butyl ether (MTBE), and glacial acetic acid.
-
Standards: High-purity standards of cholesteryl oleate (B1233923) (CE), triolein (B1671897) (TAG), oleic acid (FFA), cholesterol (C), 1,2-diolein (DAG), and 1-monoolein (MAG).
-
Sample Preparation: Chloroform and methanol (B129727) (HPLC grade) for lipid extraction.
Instrumentation
-
HPLC System: A binary HPLC pump capable of gradient elution, an autosampler, and a column thermostat.
-
Column: Silica column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]
-
Detector: Evaporative Light Scattering Detector (ELSD).[10]
-
Nitrogen Gas: High purity nitrogen for the ELSD.
Sample Preparation
-
Lipid Extraction: For biological samples, extract total lipids using a standard procedure such as the Folch or Bligh-Dyer method.[11]
-
Sample Reconstitution: Dry the extracted lipid residue under a stream of nitrogen. Reconstitute the dried extract in a known volume of hexane (B92381) or a solvent compatible with the initial mobile phase conditions.[12] A typical concentration is around 1 mg/mL.[12]
-
Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.[13]
HPLC Conditions
-
Column: Silica, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: Hexane
-
Mobile Phase B: Methyl tert-butyl ether (MTBE)
-
Mobile Phase C: Glacial Acetic Acid (added to Mobile Phase B at 0.4%)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Gradient Elution Program
| Time (min) | % Mobile Phase A (Hexane) | % Mobile Phase B (MTBE + 0.4% Acetic Acid) |
| 0.0 | 95.5 | 4.5 |
| 10.0 | 95.5 | 4.5 |
| 20.0 | 55.0 | 45.0 |
| 21.0 | 5.0 | 95.0 |
| 25.0 | 5.0 | 95.0 |
| 26.0 | 95.5 | 4.5 |
| 35.0 | 95.5 | 4.5 |
Note: The addition of a small amount of acetic acid to the mobile phase can improve the peak shape and retention of free fatty acids.[10]
ELSD Conditions
-
Drift Tube Temperature: 40-50°C (optimize for specific mobile phase and flow rate)[5]
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
Gain (PMT): Medium
Data Presentation
The following table summarizes the typical retention times for the neutral lipid classes separated using the described method. These values may vary slightly depending on the specific HPLC system, column, and exact mobile phase composition.
| Lipid Class | Abbreviation | Typical Retention Time (min) |
| Cholesteryl Esters | CE | ~ 4.0 |
| Triacylglycerols | TAG | ~ 5.5 |
| Free Fatty Acids | FFA | ~ 9.0 |
| Cholesterol | C | ~ 12.5 |
| 1,3-Diacylglycerols | 1,3-DAG | ~ 15.0 |
| 1,2-Diacylglycerols | 1,2-DAG | ~ 16.5 |
| Monoacylglycerols | MAG | ~ 19.0 |
Visualizations
Experimental Workflow
The overall workflow for the analysis of neutral lipids by NP-HPLC-ELSD is depicted below.
Caption: Workflow for neutral lipid analysis.
Principle of Separation
The logical relationship governing the separation of neutral lipid classes on a normal-phase column is based on their relative polarity.
Caption: Elution order based on polarity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 4. peakscientific.com [peakscientific.com]
- 5. waters.com [waters.com]
- 6. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Publication : USDA ARS [ars.usda.gov]
- 8. hplc.eu [hplc.eu]
- 9. Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC of neutral lipids | Cyberlipid [cyberlipid.gerli.com]
- 11. benchchem.com [benchchem.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for Normal-Phase LC/MS in Glycerolipid Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the identification and analysis of glycerolipids using normal-phase liquid chromatography coupled with mass spectrometry (NPLC/MS). This powerful technique allows for the separation of glycerolipid classes based on the polarity of their head groups, enabling detailed characterization and quantification of these crucial biomolecules.
Introduction
Glycerolipids, including triacylglycerols (TAGs), diacylglycerols (DAGs), and monoacylglycerols (MAGs), are fundamental components of cellular metabolism and signaling. They serve as the primary form of energy storage and are key intermediates in numerous biochemical pathways. Dysregulation of glycerolipid metabolism is implicated in various diseases, including metabolic disorders, cardiovascular disease, and cancer. Accurate identification and quantification of glycerolipid species are therefore critical for understanding disease mechanisms and for the development of novel therapeutics.
Normal-phase liquid chromatography (NPLC) is particularly well-suited for the separation of neutral and moderately polar lipids like glycerolipids.[1][2] By utilizing a polar stationary phase and a non-polar mobile phase, NPLC effectively separates lipid classes based on the polarity of their head groups, providing a distinct advantage over reversed-phase chromatography where lipids are separated primarily by their fatty acyl chain length and degree of unsaturation.[3][4] When coupled with mass spectrometry (MS), NPLC allows for the sensitive and specific detection and identification of individual glycerolipid species.
Experimental Protocols
Sample Preparation: Extraction of Glycerolipids from Plasma
A robust and reproducible sample preparation protocol is essential for accurate glycerolipid analysis. The following is a modified Bligh and Dyer liquid-liquid extraction method suitable for plasma samples.[5]
Materials:
-
Human plasma
-
Methanol (MeOH), HPLC grade
-
Chloroform (B151607) (CHCl3), HPLC grade
-
0.9% NaCl solution (aqueous)
-
Internal standards (e.g., deuterated TAG and DAG standards)
-
Centrifuge capable of 2,000 x g and 4°C
-
Glass centrifuge tubes
-
Nitrogen evaporator
Protocol:
-
To a 15 mL glass centrifuge tube, add 1 mL of human plasma.
-
Add a known amount of internal standard solution to the plasma sample for quantitative analysis.
-
Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the plasma.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.[6]
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the extracted lipid solution under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 95:5 hexane:isopropanol) for NPLC-MS analysis.
Normal-Phase LC/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump and autosampler.
-
Mass spectrometer (e.g., Triple Quadrupole or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: Silica-based normal-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).[2]
-
Mobile Phase A: Hexane
-
Mobile Phase B: Isopropanol
-
Post-column Infusion: 10 mM Ammonium (B1175870) Acetate in Methanol at a flow rate of 10-30 µL/min.[1] This is crucial for enhancing the ionization of neutral glycerolipids to form [M+NH4]+ adducts.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5-10 µL
Gradient Program:
| Time (min) | % Mobile Phase A (Hexane) | % Mobile Phase B (Isopropanol) |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 15.0 | 70 | 30 |
| 25.0 | 70 | 30 |
| 25.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Mass Spectrometry Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Cone Gas Flow: 50 - 100 L/hr
-
Scan Range: m/z 300 - 1200
-
Collision Energy (for MS/MS): 20 - 40 eV (optimized for specific lipid classes)
Data Presentation
The following tables summarize expected quantitative data for major glycerolipid classes analyzed by NPLC-MS. Retention times are approximate and can vary based on the specific column and chromatographic conditions. The m/z values correspond to the ammonium adducts ([M+NH4]+), which are commonly observed for glycerolipids in positive ion mode with the addition of ammonium acetate.[1]
Table 1: Expected Retention Times and m/z Values for Common Triacylglycerols (TAGs)
| Triacylglycerol (Acyl Carbon:Double Bonds) | Retention Time (min) | [M+NH4]+ (m/z) |
| Tripalmitin (48:0) | ~ 8.5 | 824.8 |
| 1,2-Dipalmitoyl-3-oleoyl-glycerol (50:1) | ~ 8.7 | 850.8 |
| 1-Palmitoyl-2-oleoyl-3-stearoyl-glycerol (52:1) | ~ 8.9 | 878.8 |
| Triolein (54:3) | ~ 9.2 | 902.8 |
| Trilinolein (54:6) | ~ 9.5 | 896.8 |
Table 2: Expected Retention Times and m/z Values for Common Diacylglycerols (DAGs)
| Diacylglycerol (Acyl Carbon:Double Bonds) | Retention Time (min) | [M+NH4]+ (m/z) |
| 1,2-Dipalmitoyl-glycerol (32:0) | ~ 12.1 | 586.5 |
| 1-Palmitoyl-2-oleoyl-glycerol (34:1) | ~ 12.3 | 612.5 |
| 1-Stearoyl-2-arachidonoyl-glycerol (38:4) | ~ 12.8 | 660.5 |
| 1,2-Dioleoyl-glycerol (36:2) | ~ 12.5 | 638.6 |
Table 3: Expected Retention Times for Major Glycerolipid Classes
| Glycerolipid Class | Approximate Retention Time Range (min) |
| Triacylglycerols (TAGs) | 8 - 10 |
| Diacylglycerols (DAGs) | 11 - 14 |
| Monoacylglycerols (MAGs) | 15 - 18 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for glycerolipid analysis using normal-phase LC/MS.
Glycerolipid Signaling Pathway
Diacylglycerol (DAG) is a critical second messenger generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). DAG activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, regulating a wide array of cellular processes.[7][8][9]
Conclusion
Normal-phase LC/MS is a robust and reliable method for the class-separation and detailed characterization of glycerolipids. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish and apply this technique in their own laboratories. The ability to accurately identify and quantify specific glycerolipid species will continue to be invaluable in advancing our understanding of their roles in health and disease.
References
- 1. aocs.org [aocs.org]
- 2. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.und.edu [med.und.edu]
- 4. Frontiers | Structures, functions, and syntheses of glycero-glycophospholipids [frontiersin.org]
- 5. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipid biochemistry: functions of glycerolipids and sphingolipids in cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1,3-Dilinoelaidoyl Glycerol as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1,3-Dilinoelaidoyl glycerol (B35011) as an analytical standard in chromatographic and mass spectrometric applications. This document is intended for researchers, scientists, and drug development professionals who require accurate quantification of diacylglycerols (DAGs) in various matrices.
Introduction to 1,3-Dilinoelaidoyl Glycerol
This compound is a diacylglycerol containing two linoelaidic acid molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone. Linoelaidic acid is the trans-isomer of linoleic acid. As a high-purity analytical standard, this compound is essential for the accurate quantification of specific DAG isomers in lipidomic studies, food science, and pharmaceutical development. Diacylglycerols are critical signaling molecules and intermediates in lipid metabolism, and their precise measurement is crucial for understanding various physiological and pathological processes.
Chemical Structure:
Molecular Profile:
| Property | Value |
| Chemical Formula | C39H68O5 |
| Molecular Weight | 617.0 g/mol |
| Purity | ≥98% |
| Formulation | Typically supplied as a solid or in a solution of an organic solvent like ethanol (B145695). |
| Storage | Store at -20°C for long-term stability. |
Applications in Quantitative Analysis
This compound can be utilized as a primary analytical standard in various quantitative assays, including:
-
High-Performance Liquid Chromatography (HPLC): For the quantification of 1,3-diacylglycerols in biological samples, food products, and pharmaceutical formulations. When coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), it allows for sensitive and specific detection.
-
Gas Chromatography (GC): After derivatization to increase volatility, it can be used as a standard for the quantification of diacylglycerols by GC-Mass Spectrometry (GC-MS).
-
Mass Spectrometry (MS): As an internal or external standard in direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for lipidomic profiling and quantification of specific DAG species.
Experimental Protocols
Protocol 1: Preparation of Standard Stock and Working Solutions
This protocol describes the preparation of a standard stock solution and a series of working solutions of this compound for the generation of a calibration curve.
Materials:
-
This compound analytical standard
-
HPLC-grade ethanol, chloroform, and methanol
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Accurately weigh a precise amount (e.g., 10 mg) of the standard using an analytical balance.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent, such as ethanol or a chloroform:methanol (2:1, v/v) mixture, and bring the volume to the mark.
-
Cap the flask and vortex thoroughly to ensure complete dissolution. This is the Stock Solution .
-
-
Working Solutions Preparation:
-
Perform serial dilutions of the Stock Solution to prepare a series of working solutions for the calibration curve. For example, to prepare a 500 µg/mL working solution, transfer 5 mL of the Stock Solution to a 10 mL volumetric flask and bring to volume with the same solvent.
-
Prepare a range of concentrations appropriate for the expected analyte concentration in the samples and the linear range of the analytical instrument.
-
Storage of Standard Solutions:
-
Store the Stock and Working Solutions in amber glass vials at -20°C to prevent degradation from light and temperature fluctuations.
-
Before use, allow the solutions to equilibrate to room temperature and vortex briefly.
Protocol 2: Quantitative Analysis by HPLC with Evaporative Light Scattering Detection (ELSD)
This protocol outlines a method for the quantification of 1,3-diacylglycerols in a sample matrix using this compound as an external standard.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system equipped with a binary or quaternary pump, autosampler, and column oven. |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | 0-10 min: 30% B; 10-20 min: linear gradient to 70% B; 20-25 min: hold at 70% B; 25-30 min: return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| ELSD Nebulizer Temp | 40°C |
| ELSD Evaporator Temp | 60°C |
| Gas Flow (Nitrogen) | 1.5 L/min |
Procedure:
-
Calibration Curve Generation:
-
Inject the prepared working solutions of this compound in ascending order of concentration.
-
Record the peak area for each concentration.
-
Plot the peak area versus the concentration of the standard.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). A good linearity is indicated by an R² value > 0.99.
-
-
Sample Preparation (Lipid Extraction):
-
For biological samples, perform a lipid extraction using a modified Folch method.
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.
-
Add a saline solution to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
-
Sample Analysis:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the peak corresponding to 1,3-diacylglycerols based on the retention time of the this compound standard.
-
Integrate the peak area of the analyte.
-
-
Quantification:
-
Calculate the concentration of the 1,3-diacylglycerol in the sample using the equation of the line from the calibration curve.
-
Account for any dilution factors used during sample preparation.
-
Quantitative Data Summary (Example):
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| 250 | 3,750,000 |
| 500 | 7,500,000 |
| Linearity (R²) | > 0.998 |
| LOD (µg/mL) | ~0.5 |
| LOQ (µg/mL) | ~1.5 |
Protocol 3: Quantitative Analysis by LC-MS/MS using an Internal Standard
For more accurate quantification, especially in complex biological matrices, the use of a stable isotope-labeled internal standard is recommended. In the absence of a labeled this compound, a structurally similar diacylglycerol with a different mass can be used.
Instrumentation and Conditions:
| Parameter | Specification |
| LC-MS/MS System | HPLC or UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Gradient | Optimized for the separation of diacylglycerols. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive ESI |
| MRM Transitions | Precursor ion ([M+NH4]+) to a specific product ion for both the analyte and the internal standard. |
Procedure:
-
Sample and Standard Preparation:
-
Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
-
For sample preparation, add a known amount of the internal standard to the sample before the lipid extraction step.
-
-
LC-MS/MS Analysis:
-
Analyze the calibration standards and samples using the defined LC-MS/MS method.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Determine the concentration of the analyte in the samples by calculating the peak area ratio and interpolating from the calibration curve.
-
Visualizations
Experimental Workflows
Caption: General workflow for quantitative analysis using an analytical standard.
Diacylglycerol Signaling Pathway
Caption: Simplified diacylglycerol (DAG) signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape | Column contamination or degradation. | Flush the column with a strong solvent or replace the column. |
| Inappropriate mobile phase. | Ensure mobile phase components are miscible and of high purity. | |
| Low Sensitivity | Detector settings not optimized. | Optimize ELSD or MS parameters (e.g., temperatures, gas flow, ionization voltage). |
| Standard or sample degradation. | Prepare fresh standards and handle samples appropriately to minimize degradation. | |
| Poor Reproducibility | Inconsistent injection volume. | Ensure the autosampler is calibrated and functioning correctly. |
| Incomplete dissolution of standard/sample. | Vortex solutions thoroughly before injection. | |
| Non-linear Calibration Curve | Detector saturation at high concentrations. | Dilute the higher concentration standards and re-inject. |
| Standard degradation. | Prepare a fresh set of calibration standards. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Work in a well-ventilated area or under a fume hood, especially when using volatile organic solvents.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
-
Dispose of all chemical waste according to institutional and local regulations.
Application Notes and Protocols for the Quantitative Analysis of Diacylglycerols in Vegetable Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are lipids composed of a glycerol (B35011) backbone with two fatty acid chains. They are naturally present in vegetable oils in smaller amounts compared to triacylglycerols (TAGs), which have three fatty acid chains. There is growing interest in DAG-rich oils due to their potential health benefits, including reduced body fat accumulation and lower serum triglyceride levels. This is attributed to the different metabolic pathway of DAGs compared to TAGs.[1] The accurate quantification of 1,2- and 1,3-diacylglycerols in vegetable oils is crucial for quality control, product development, and nutritional labeling.
This document provides detailed application notes and protocols for the quantitative analysis of diacylglycerols in vegetable oils using three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Quantitative Comparison of Acylglycerols in Vegetable Oils
The following table summarizes the typical composition of diacylglycerols and triacylglycerols in various common vegetable oils. These values can vary depending on the specific cultivar, processing methods, and storage conditions of the oil.
| Vegetable Oil | Diacylglycerol (DAG) Content (% w/w) | Triacylglycerol (TAG) Content (% w/w) | Predominant Fatty Acids |
| High-Oleic Sunflower Oil | 1.5 - 4.0 | 95.0 - 98.0 | Oleic Acid, Linoleic Acid |
| Standard Sunflower Oil | 2.0 - 5.0 | 94.0 - 97.0 | Linoleic Acid, Oleic Acid |
| Soybean Oil | 1.5 - 3.5 | 95.0 - 98.0 | Linoleic Acid, Oleic Acid, Palmitic Acid |
| Olive Oil (Extra Virgin) | 1.0 - 2.5 | 96.0 - 98.5 | Oleic Acid, Palmitic Acid, Linoleic Acid |
| Palm Oil | 3.0 - 8.0 | 90.0 - 96.0 | Palmitic Acid, Oleic Acid, Linoleic Acid |
| Corn Oil | 2.0 - 5.0 | 94.0 - 97.0 | Linoleic Acid, Oleic Acid, Palmitic Acid |
| Rapeseed (Canola) Oil | 1.0 - 3.0 | 96.0 - 98.0 | Oleic Acid, Linoleic Acid, Alpha-Linolenic Acid |
| DAG-Enriched Oil | 80.0 - 90.0 | 10.0 - 20.0 | Varies depending on source oils |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Diacylglycerol Analysis
This protocol involves the derivatization of diacylglycerols to make them volatile for GC analysis. Trimethylsilyl (TMS) derivatization is a common method.
a. Sample Preparation and Derivatization:
-
Weigh approximately 10-20 mg of the vegetable oil sample into a 2 mL glass vial.
-
Add 1 mL of a suitable organic solvent such as hexane (B92381) or a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) to dissolve the oil.
-
Add 100 µL of an internal standard solution (e.g., 1,2-dipalmitin of a known concentration) for quantification.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
To the dried residue, add 100 µL of a TMS derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized acylglycerols.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: Increase to 340°C at a rate of 10°C/min.
-
Hold at 340°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
c. Data Analysis:
-
Identify the TMS-derivatized diacylglycerol peaks based on their retention times and mass spectra.
-
Quantify the diacylglycerols by comparing the peak area of each analyte to the peak area of the internal standard.
-
Create a calibration curve with known concentrations of diacylglycerol standards to determine the concentration in the samples.
GC-MS analysis workflow for diacylglycerols.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) Protocol
This method allows for the analysis of diacylglycerols in their native form without derivatization.
a. Sample Preparation:
-
Weigh approximately 50 mg of the vegetable oil sample into a 10 mL volumetric flask.
-
Dissolve the sample in 10 mL of a suitable solvent mixture, such as hexane/isopropanol (B130326) (95:5, v/v).
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
b. HPLC-ELSD Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: A normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient of hexane and a more polar solvent like isopropanol or a mixture of isopropanol and ethyl acetate (B1210297) is commonly employed.
-
Solvent A: Hexane
-
Solvent B: Isopropanol/Ethyl Acetate (80:20, v/v)
-
-
Gradient Program:
-
0-5 min: 1% B
-
5-20 min: Linear gradient from 1% to 10% B
-
20-25 min: Hold at 10% B
-
25-30 min: Return to 1% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
c. Data Analysis:
-
Identify the diacylglycerol peaks (1,3-DAG and 1,2-DAG) based on their retention times compared to standards.
-
Quantify the diacylglycerols using an external standard calibration curve. Due to the non-linear response of the ELSD, a multi-point calibration curve is essential for accurate quantification.
HPLC-ELSD analysis workflow for diacylglycerols.
Quantitative Proton NMR (¹H-NMR) Spectroscopy Protocol
NMR spectroscopy is a powerful tool for the direct and non-destructive quantification of diacylglycerols in oil samples with minimal sample preparation.
a. Sample Preparation:
-
Weigh approximately 100 mg of the vegetable oil sample directly into a 5 mm NMR tube.[2]
-
Add 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or another compound with a distinct, non-overlapping signal).
-
Cap the NMR tube and gently vortex to ensure the sample is fully dissolved and homogenous.
b. NMR Data Acquisition:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a proton probe.
-
Solvent: CDCl₃
-
Temperature: 25°C
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: Approximately 15 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons for accurate integration.
-
Acquisition Time: At least 2 seconds.
-
c. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the characteristic signals of the glycerol backbone protons for diacylglycerols and triacylglycerols.
-
Triacylglycerols (TAGs): The two methylene (B1212753) groups (-CH₂-) of the glycerol backbone typically appear as a multiplet around 4.1-4.3 ppm.
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1,3-Diacylglycerols (1,3-DAGs): The single methine proton (-CH-) of the glycerol backbone appears as a multiplet around 4.1 ppm, and the two methylene groups (-CH₂-) appear as a doublet around 3.7 ppm.
-
1,2-Diacylglycerols (1,2-DAGs): The glycerol protons give rise to more complex multiplets between 3.9 and 5.1 ppm.
-
-
Calculate the molar percentage of each acylglycerol class by comparing the integral values of their respective glycerol proton signals, normalized to the number of protons contributing to each signal. The concentration can be determined relative to the integral of the known amount of the internal standard.
Metabolic Pathway of Dietary Diacylglycerols
The primary difference in the metabolic fate of dietary diacylglycerols (DAGs) compared to triacylglycerols (TAGs) occurs during digestion and absorption in the small intestine. This difference is believed to be the basis for the observed health benefits of DAG-rich oils.
Metabolic fate of dietary acylglycerols.
In the intestinal lumen, pancreatic lipase hydrolyzes TAGs primarily into 2-monoacylglycerols (2-MAG) and free fatty acids (FFAs).[3] These are then absorbed by the intestinal cells (enterocytes). Inside the enterocytes, 2-MAG and FFAs are efficiently re-esterified back into TAGs, which are then packaged into chylomicrons and released into the lymphatic system.
Dietary DAGs, particularly 1,3-DAGs, are hydrolyzed into FFAs and glycerol, or into monoacylglycerols. A significant portion of the absorbed FFAs from DAG hydrolysis may be transported directly to the liver via the portal vein, rather than being re-esterified into TAGs in the enterocytes. This altered absorption and metabolic route is thought to lead to increased fat oxidation in the liver and reduced storage of fat in adipose tissue.
References
Troubleshooting & Optimization
How to prevent acyl migration in diacylglycerol standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent acyl migration in diacylglycerol (DAG) standards, ensuring the integrity and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in diacylglycerol standards?
Acyl migration is an intramolecular isomerization process where a fatty acyl chain moves from one position on the glycerol (B35011) backbone to another. In the context of diacylglycerol (DAG) standards, this typically involves the movement of an acyl group from the sn-2 position to the more thermodynamically stable sn-1 or sn-3 position. This results in the conversion of a 1,2-diacylglycerol isomer into a 1,3-diacylglycerol isomer.[1][2] This isomerization can significantly impact biological activity, as the specific isomeric form (e.g., sn-1,2-DAG) is often crucial for interactions with cellular targets like Protein Kinase C (PKC).[2]
Q2: What are the primary factors that promote acyl migration?
Several factors can accelerate the rate of acyl migration in diacylglycerol standards:
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Temperature: Elevated temperatures provide the necessary activation energy for the acyl group to move.[1][2][3] The rate of migration increases significantly with rising temperature.
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pH: Both acidic and alkaline conditions can catalyze the migration process.[1][2] The rate of acyl migration is generally at its lowest in a slightly acidic environment (pH 4-5).[2]
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Solvent Polarity: Polar solvents can facilitate the formation of the transition state intermediate that is required for the acyl migration to occur.[2]
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Presence of Catalysts: Certain substances can act as catalysts, speeding up the migration. These include Lewis acids or bases and even some chromatographic media like silica (B1680970) gel.[1][2]
Q3: How can I properly store my diacylglycerol standards to minimize acyl migration?
To ensure the long-term stability and prevent isomerization of your diacylglycerol standards, proper storage is critical. The following storage conditions are recommended:
-
Solid Form: When stored as a solid, diacylglycerol standards should be kept in a tightly sealed container at temperatures of -20°C or lower.[2]
-
In Solution: If the standard is dissolved in an organic solvent, it is best to store it at -80°C.[2] For long-term storage in solution, using a non-polar solvent is advisable.[2]
Q4: What analytical techniques can be used to detect and quantify acyl migration?
Several analytical methods can be employed to separate and quantify the different isomers of diacylglycerols, allowing for the detection of acyl migration:
-
Thin-Layer Chromatography (TLC): TLC is a straightforward and common method to qualitatively assess the presence of the 1,3-isomer in a 1,2-diacylglycerol standard.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reversed-phase column, can effectively separate 1,2- and 1,3-diacylglycerol isomers for quantification.[4][5]
-
Mass Spectrometry (MS): When coupled with a separation technique like HPLC (LC-MS/MS), mass spectrometry can provide sensitive and specific quantification of DAG isomers.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy can be used to examine the kinetics of acyl migration by monitoring the changes in the signals corresponding to the different isomers over time.[1]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments involving diacylglycerol standards.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | Acyl migration may have occurred, leading to a change in the isomeric composition of the DAG standard. | 1. Verify Isomeric Purity: Use an appropriate analytical technique (e.g., TLC or HPLC) to check for the presence of the 1,3-DAG isomer in your 1,2-DAG standard. 2. Review Storage Conditions: Ensure that the standard has been stored at the recommended temperature (-20°C for solids, -80°C for solutions).[2] 3. Consider Solvent Effects: If the standard is in solution, evaluate whether a less polar solvent could be used for storage. |
| Appearance of a new spot on a TLC plate after storing a 1,2-DAG standard. | The new spot likely corresponds to the 1,3-DAG isomer, indicating that acyl migration has taken place. | 1. Confirm Identity: Run a 1,3-DAG standard alongside your sample on the TLC plate to confirm the identity of the new spot. 2. Optimize Handling: Minimize the time the standard is kept at room temperature or in solution. Prepare fresh solutions for each experiment if possible. |
| Difficulty in separating 1,2- and 1,3-DAG isomers by chromatography. | The chromatographic conditions may not be optimal for resolving these closely related isomers. | 1. Method Optimization: For HPLC, adjust the mobile phase composition and gradient to improve separation. A reversed-phase C18 column is often effective.[4] 2. Derivatization: In some cases, derivatizing the DAGs can enhance their separation and detection by LC-MS.[4][5] |
Quantitative Data Summary
The rate of acyl migration is highly dependent on temperature. The following table summarizes the half-life of 1,2-diacylglycerol (1,2-DAG) at different temperatures, illustrating the importance of low-temperature storage.
| Temperature (°C) | Half-life (t1/2) of 1,2-DAG |
| 25 | 3,425 hours |
| 80 | 15.8 hours |
| Data derived from a study on the acyl migration kinetics of long-chain 1,2-diacylglycerol.[1] |
Experimental Protocols
Protocol 1: Qualitative Assessment of Acyl Migration using Thin-Layer Chromatography (TLC)
Objective: To quickly assess the presence of the 1,3-DAG isomer in a 1,2-DAG standard.
Materials:
-
Silica gel TLC plate
-
1,2-Diacylglycerol standard
-
1,3-Diacylglycerol standard (for comparison)
-
Developing solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Visualization reagent (e.g., phosphomolybdic acid stain or iodine vapor)
-
Heating plate
Procedure:
-
Spot a small amount of the 1,2-DAG standard and the 1,3-DAG standard onto a silica gel TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber containing the developing solvent system.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots using an appropriate reagent. For example, spray with phosphomolybdic acid stain and heat on a hot plate until spots appear.
-
Compare the Rf value of any secondary spots in the 1,2-DAG lane with the Rf of the 1,3-DAG standard. The presence of a spot with the same Rf as the 1,3-DAG standard indicates acyl migration.
Visualizations
Caption: Mechanism of acyl migration in diacylglycerols.
Caption: Recommended workflow for handling DAG standards.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 5. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purification of Synthetic 1,3-Dilinoelaidoyl Glycerol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of synthetic 1,3-Dilinoelaidoyl glycerol (B35011) (1,3-DLEG).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetic 1,3-Dilinoelaidoyl glycerol?
A1: Common impurities in synthetically produced 1,3-DLEG include:
-
Isomers: 1,2- and 2,3-dilinoelaidoyl glycerol.
-
Reaction Intermediates and Byproducts: Monoglycerides (B3428702) (mono-linoelaidoyl glycerol), triglycerides (trilinoelaidoyl glycerol), and free linoelaidic acid.[1]
-
Residual Reactants: Unreacted glycerol and linoelaidic acid or its derivatives.
-
Catalyst Residues: If a catalyst was used in the synthesis.
Q2: What are the recommended methods for purifying crude 1,3-DLEG?
A2: The primary methods for purifying 1,3-DLEG are:
-
Solvent Fractionation (Crystallization): This technique separates lipids based on their differential solubility at specific temperatures. It is effective for removing more soluble impurities like 1,2-diglycerides and triglycerides.
-
Column Chromatography: Utilizes a stationary phase (e.g., silica (B1680970) gel) to separate compounds based on their polarity. This method is excellent for removing polar impurities such as monoglycerides and free fatty acids.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique that can separate closely related compounds like isomers.
-
Molecular Distillation: Effective for removing volatile impurities like free fatty acids and monoglycerides at high vacuum and elevated temperatures.[2]
Q3: How can I assess the purity of my 1,3-DLEG sample?
A3: Purity can be assessed using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector: This is a common method for quantifying the content of mono-, di-, and triglycerides.
-
Gas Chromatography (GC) after derivatization: GC can be used to determine the fatty acid profile and quantify glycerides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help in quantifying the different components in a mixture.
Troubleshooting Guides
Solvent Fractionation (Crystallization)
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crystals | The crystallization temperature is too high, keeping the 1,3-DLEG dissolved in the solvent. | Gradually lower the crystallization temperature in small increments (e.g., 2-3°C) to find the optimal point for precipitation. |
| The solvent-to-crude material ratio is too high, resulting in a dilute solution. | Reduce the amount of solvent used to create a more saturated solution. | |
| Co-crystallization of Impurities | The cooling rate is too fast, trapping impurities within the crystal lattice. | Employ a slower, controlled cooling rate to allow for more selective crystallization.[3] |
| The chosen solvent is not selective enough. | Experiment with different solvents or solvent mixtures. For non-polar lipids like 1,3-DLEG, less polar solvents like hexane (B92381) or acetone (B3395972) are often used. | |
| Product is Oily or Pasty | Incomplete removal of the solvent from the crystals. | Ensure thorough drying of the crystals, preferably under vacuum, to remove all residual solvent. |
| The presence of lower melting point impurities. | Consider a multi-stage crystallization process, where the crystals are redissolved and recrystallized to improve purity. |
Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of 1,3-DLEG from other Diglycerides | The solvent system (mobile phase) is not optimized. | Adjust the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often yields better separation. |
| The column is overloaded with the sample. | Reduce the amount of crude material loaded onto the column. A general guideline is to load no more than 1-5% of the column's stationary phase weight. | |
| Elution of 1,3-DLEG with Polar Impurities | "Channeling" in the column packing, leading to an uneven flow of the mobile phase. | Ensure the column is packed uniformly. If channeling is suspected, the column may need to be repacked. |
| The polarity difference between 1,3-DLEG and the impurities is too small for the chosen stationary phase. | Consider using a different stationary phase with a different selectivity. | |
| Low Recovery of 1,3-DLEG from the Column | The compound is irreversibly adsorbed onto the stationary phase. | This is less likely with silica gel for non-polar compounds but can occur. Try a less active stationary phase or a stronger (more polar) eluting solvent. |
Experimental Protocols
Protocol 1: Solvent Fractionation of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude 1,3-DLEG. The melting point of linoelaidic acid is approximately 28-29°C, which can be a starting point for determining crystallization temperatures.[4][5]
-
Dissolution: Dissolve the crude 1,3-DLEG in a suitable solvent (e.g., acetone or a hexane:ethyl acetate (B1210297) mixture) at a ratio of 1:10 (w/v) by gently warming the mixture to ensure complete dissolution.
-
Crystallization: Slowly cool the solution to a predetermined temperature (e.g., starting at 10°C and adjusting as needed) while stirring gently. The goal is to find a temperature where the 1,3-DLEG precipitates while the impurities remain in solution.
-
Equilibration: Allow the solution to equilibrate at the crystallization temperature for several hours (e.g., 12-24 hours) to maximize crystal formation.
-
Filtration: Separate the crystallized 1,3-DLEG from the solvent using vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Analysis: Analyze the purity of the crystalline material using a suitable analytical method like HPLC or GC.
Protocol 2: Silica Gel Column Chromatography for 1,3-DLEG Purification
-
Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude 1,3-DLEG in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). This will elute the least polar compounds first (e.g., triglycerides).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A common gradient could be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 90:10, 80:20, etc.). 1,3-DLEG will elute before more polar impurities like monoglycerides and free fatty acids.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified 1,3-DLEG.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,3-DLEG.
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Parameter | Recommended Starting Condition | Notes |
| Solvent Fractionation | Solvent | Acetone or Hexane:Ethyl Acetate (98:2 to 90:10) | The optimal solvent depends on the specific impurities. |
| Temperature | 0 to 15°C | Adjust based on the solubility of 1,3-DLEG. | |
| Crude:Solvent Ratio | 1:5 to 1:15 (w/v) | A higher ratio may be needed for highly impure samples. | |
| Column Chromatography | Stationary Phase | Silica Gel 60 (70-230 mesh) | Standard choice for neutral lipid separation. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with 100% hexane and gradually increase the ethyl acetate concentration. | |
| Sample Load | 1-5% of silica gel weight | Overloading can lead to poor separation. |
Visualizations
References
- 1. Re‐evaluation of mono‐ and di‐glycerides of fatty acids (E 471) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono- and diglycerides of fatty acids - Wikipedia [en.wikipedia.org]
- 3. annualreviews.org [annualreviews.org]
- 4. Linolelaidic acid - Wikipedia [en.wikipedia.org]
- 5. Linolelaidic Acid | C18H32O2 | CID 5282457 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Pure Diacylglycerols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of pure diacylglycerols (DAGs).
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis and purification of diacylglycerols, offering potential causes and solutions.
Issue 1: Low Yield of Diacylglycerol
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For enzymatic reactions, temperatures that are too high can lead to enzyme denaturation, while lower temperatures may decrease the reaction rate.[1] For instance, in the enzymatic glycerolysis of lard, 45°C was found to be optimal for DAG production, balancing enzyme activity and energy cost.[1] |
| Incorrect Substrate Molar Ratio | The molar ratio of glycerol (B35011) to the acyl donor (e.g., fatty acids or triacylglycerols) is crucial. An excess of glycerol can favor the formation of monoacylglycerols, while a limited amount may lead to incomplete conversion of triacylglycerols.[2] For 1,3-DAG synthesis via esterification, a 2:1 molar ratio of oleic acid to glycerol yielded the highest production.[3] |
| Inappropriate Enzyme/Catalyst Concentration | Increasing the enzyme concentration can enhance the reaction rate up to a certain point. However, excessively high concentrations may not improve the yield and can lead to mass transfer limitations due to poor mixing.[1] In a study on lauric acid esterification, a 5 wt% lipase (B570770) concentration was optimal.[4] |
| Mass Transfer Limitations | In solvent-free systems, the high viscosity of the reaction mixture can impede the interaction between substrates and the catalyst. Improving agitation or using a suitable solvent can enhance mass transfer.[5] The formation of a hydrophilic glycerol layer around an immobilized lipase can also inhibit contact with the hydrophobic oil phase.[2] |
| Reaction Time Not Optimized | Monitor the reaction over time to determine the optimal duration for maximizing DAG content while minimizing the formation of byproducts. Prolonged reaction times can sometimes lead to an increase in acyl migration and the formation of undesired isomers or triacylglycerols.[1] |
Issue 2: Acyl Migration Leading to Impure Regioisomers (e.g., contamination of 1,2-DAG with 1,3-DAG)
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Acyl migration is a thermodynamic process that is accelerated at higher temperatures.[6][7] Conducting the reaction at the lowest effective temperature can help minimize this side reaction.[7] |
| Prolonged Reaction or Purification Time | The longer the DAGs are exposed to reaction or purification conditions, the more likely acyl migration is to occur. Optimize the reaction time to stop at the peak yield of the desired isomer.[3] |
| Inappropriate Solvent | The polarity of the solvent can influence the rate of acyl migration. Non-polar solvents may accelerate acyl migration of 2-monoacylglycerols.[6] |
| pH of the Reaction Medium | Both acidic and basic conditions can catalyze acyl migration. Maintaining a neutral pH, where possible, can help to reduce the rate of isomerization. |
| Catalyst Choice | While 1,3-specific lipases are often used to produce 1,3-DAGs, subsequent acyl migration can still lead to the formation of 1,2-DAGs.[4] Careful selection of the catalyst and reaction conditions is essential. |
Issue 3: Contamination with Monoacylglycerols (MAGs) and Triacylglycerols (TAGs)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | If the reaction is stopped too early, a significant amount of the starting triacylglycerol may remain. Conversely, in glycerolysis, an excess of glycerol can lead to the over-hydrolysis of TAGs to MAGs.[8] |
| Side Reactions | In enzymatic esterification, the formation of TAGs can occur, especially at higher temperatures which can promote acyl migration followed by further esterification.[9] |
| Inefficient Purification | The purification method must be effective at separating DAGs from both less polar TAGs and more polar MAGs and glycerol. Techniques like molecular distillation, column chromatography, or crystallization are often necessary.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for large-scale synthesis of diacylglycerols?
A1: Enzymatic glycerolysis is one of the most economical and industrially promising methods for the production of DAGs.[9] This method involves the reaction of triacylglycerols (fats and oils) with glycerol in the presence of a lipase catalyst. Chemical glycerolysis is also used but often requires high temperatures and harsh catalysts, which can lead to undesirable byproducts.[1][5]
Q2: How can I selectively synthesize 1,3-diacylglycerols?
A2: The use of a 1,3-regiospecific lipase is the most common strategy for the selective synthesis of 1,3-DAGs through either esterification of glycerol with fatty acids or glycerolysis of triacylglycerols.[10] However, it is important to control the reaction conditions to minimize subsequent acyl migration to the 1,2-isomer.[4]
Q3: What are the best practices for purifying diacylglycerols?
A3: A multi-step purification process is often required to achieve high purity. Common methods include:
-
Molecular Distillation: This technique is effective for separating DAGs from more volatile components like free fatty acids and less volatile components like TAGs.[1]
-
Column Chromatography: Silica (B1680970) gel column chromatography can be used to separate DAGs from MAGs and TAGs based on their polarity.[11]
-
Crystallization: A two-step crystallization process can be employed. First, crystallization in a nonpolar solvent removes TAGs, followed by crystallization in a polar solvent to isolate the pure DAGs.[12]
Q4: How can I accurately quantify the purity and isomeric composition of my diacylglycerol product?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of different acylglycerols (MAGs, DAGs, and TAGs).[10][13][14][15] Mass spectrometry (MS) is also a powerful tool for determining the molecular species of DAGs and can be used for quantification, especially when combined with stable isotope-labeled internal standards.[16]
Q5: What are the optimal storage conditions for pure diacylglycerols?
A5: To minimize degradation and acyl migration, pure diacylglycerols should be stored at low temperatures, preferably at -20°C or below, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Dissolving in an appropriate organic solvent before freezing can also help maintain stability.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Diacylglycerols via Glycerolysis
This protocol is a general guideline for the enzymatic synthesis of DAGs from a triacylglycerol source.
-
Substrate Preparation: Mix the triacylglycerol source (e.g., lard, olive oil) and glycerol in the desired molar ratio (e.g., 1:2) in a reaction vessel.[10]
-
Immiscibility Reduction: Heat the mixture (e.g., to 82°C) under vacuum (e.g., -50 kPa) with stirring for approximately 30 minutes to increase the miscibility of the substrates.[1]
-
Enzymatic Reaction:
-
Cool the mixture to the optimal reaction temperature for the chosen lipase (e.g., 45-60°C).[1][10]
-
Add the immobilized lipase (e.g., 1-10% by weight of the total substrates).[1][10]
-
Maintain the reaction at the optimal temperature with constant stirring (e.g., 200-500 rpm) for the predetermined reaction time (e.g., 4-24 hours).[1][10]
-
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture to analyze the composition (TAG, DAG, MAG, and free fatty acids) by HPLC to determine the optimal reaction endpoint.
-
Enzyme Removal: Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.
-
Product Purification: Proceed with the purification of the crude DAG mixture using methods such as molecular distillation or column chromatography.
Protocol 2: Purification of Diacylglycerols by Column Chromatography
This protocol provides a general procedure for purifying DAGs from a crude reaction mixture.
-
Column Preparation:
-
Pack a glass column with silica gel as the stationary phase. The amount of silica gel will depend on the scale of the purification.
-
Equilibrate the column with a non-polar solvent system, such as hexane (B92381) or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate (B1210297).[17]
-
-
Sample Loading:
-
Dissolve the crude DAG mixture in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.[18]
-
-
Elution:
-
Begin eluting the column with the non-polar mobile phase. Triacylglycerols, being the least polar, will elute first.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane). This will elute the diacylglycerols.
-
Monoacylglycerols and glycerol, being the most polar, will elute last or remain on the column.
-
-
Fraction Collection: Collect the eluent in fractions and analyze each fraction using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure DAGs.
-
Solvent Evaporation: Combine the pure DAG fractions and remove the solvent using a rotary evaporator to obtain the purified diacylglycerol product.
Visualizations
Caption: Experimental workflow for diacylglycerol synthesis and purification.
Caption: Diacylglycerol-mediated activation of the Protein Kinase C (PKC) signaling pathway.
References
- 1. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]
- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol in food industry: Synthesis methods, functionalities, health benefits, potential risks and drawbacks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. An HPLC assay for sn-1,2-diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Enzymatic Synthesis of Structured Lipids
Welcome to the Technical Support Center for the enzymatic synthesis of structured lipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the enzymatic synthesis of structured lipids?
Low yields in enzymatic synthesis of structured lipids can stem from several factors. Key among them are suboptimal reaction conditions, enzyme inhibition or inactivation, and issues with substrate quality or ratios.[1][2] Reaction parameters such as temperature, reaction time, and enzyme load play a crucial role.[1] For instance, both insufficient and excessive reaction times can lead to lower yields of the desired product. Additionally, the presence of impurities in substrates, like hydroperoxides or heavy metals, can significantly reduce enzyme stability and activity.[1]
Q2: How does the choice of enzyme affect the synthesis of structured lipids?
The choice of enzyme is critical as it determines the specificity of the reaction and the final structure of the lipid. Lipases are the most commonly used enzymes.[3] They can be non-specific, leading to a random distribution of fatty acids, or sn-1,3 specific, which selectively catalyze reactions at the outer positions of the glycerol (B35011) backbone.[3][4] For the synthesis of specific structured lipids like MLM-type (Medium-Long-Medium), sn-1,3 specific lipases such as those from Rhizomucor miehei (Lipozyme RM IM) or Thermomyces lanuginosa (Lipozyme TL IM) are often preferred.[4][5] Non-specific lipases, like Novozym 435 from Candida antarctica, can also be used and may result in higher overall incorporation of fatty acids but with less positional specificity.[1][4]
Q3: What is acyl migration and how can it be minimized?
Acyl migration is a common side reaction during the enzymatic synthesis of structured lipids where fatty acid chains move from one position on the glycerol backbone to another, particularly from the sn-2 to the sn-1 or sn-3 positions.[1][6] This phenomenon can lead to a decrease in the purity and yield of the desired structured lipid.[1] Several factors influence acyl migration, including temperature, water content, and reaction time.[7][8] To minimize acyl migration, it is recommended to use the lowest effective temperature, control the water activity in the reaction medium, and optimize the reaction time to avoid prolonged exposure to conditions that favor migration.[7] The choice of solvent can also play a role; more polar solvents may help reduce acyl migration.[7]
Q4: How does water activity impact the enzymatic reaction?
Water activity (aw) is a critical parameter in non-aqueous enzymatic reactions. A minimal amount of water is essential for maintaining the enzyme's active conformation and catalytic activity.[9][10] However, excessive water can shift the reaction equilibrium towards hydrolysis, a competing reaction that breaks down the lipids, thereby reducing the yield of the desired structured lipid.[11] The optimal water activity varies depending on the specific enzyme and reaction system but is often in the range of 0.2 to 0.5.[11] Controlling water activity can be achieved by adding a specific amount of water or using salt hydrates to maintain a constant humidity in the reactor headspace.
Q5: What is the importance of the substrate molar ratio?
The molar ratio of the substrates (e.g., triacylglycerol to free fatty acid in acidolysis) significantly influences the incorporation of the desired fatty acid and the overall yield.[1][12] An excess of the acyl donor (the fatty acid to be incorporated) can drive the reaction forward. However, an extremely high ratio may not further increase the yield and can even lead to enzyme inhibition.[1] The optimal substrate molar ratio is specific to the reaction and should be determined experimentally. For example, in the acidolysis of canola oil with caprylic acid, a fatty acid to oil ratio of 3:1 resulted in high incorporation.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of Structured Lipid | - Suboptimal temperature or reaction time.- Incorrect enzyme load.- Inappropriate substrate molar ratio.- Low enzyme activity or stability.- Presence of impurities in substrates.[1] | - Optimize reaction temperature (typically 40-60°C) and time (4-24 hours).[1]- Adjust enzyme load (commonly 4-12% w/w of total substrates).[4]- Experiment with different substrate molar ratios to find the optimum.[1][4]- Ensure the enzyme is stored correctly and has not expired. Consider enzyme immobilization to improve stability.[4]- Use high-purity substrates and consider refining the oil to remove impurities.[1] |
| High Levels of Byproducts (e.g., diacylglycerols, monoacylglycerols) | - Hydrolysis due to excess water.- Prolonged reaction time leading to side reactions. | - Control water activity in the reaction medium (optimal aw is often between 0.2 and 0.5).[11]- Optimize the reaction time to stop the reaction once the desired product concentration is reached.[1] |
| Low Incorporation of Target Fatty Acid | - Incorrect enzyme specificity.- Suboptimal reaction conditions.- Poor mass transfer in a solvent-free system. | - Select an enzyme with the appropriate specificity for the desired reaction (e.g., sn-1,3 specific lipase (B570770) for MLM-type lipids).[4]- Systematically optimize temperature, substrate ratio, and enzyme load.- In solvent-free systems, ensure adequate mixing (200-400 rpm).[1] Consider using a solvent to improve substrate solubility and mass transfer.[1][13] |
| Significant Acyl Migration | - High reaction temperature.- High water content.- Long reaction time.- Use of nonpolar solvents.[7] | - Operate at the lower end of the optimal temperature range.[7]- Minimize water content in the reaction system.[7]- Reduce the reaction time.- Consider using more polar solvents if the reaction is not solvent-free.[7] |
| Enzyme Deactivation/Loss of Activity | - Presence of impurities in the oil (e.g., oxidation products, heavy metals).[1][14]- High temperatures causing thermal denaturation.[9]- Inappropriate pH in the microenvironment of the enzyme. | - Pre-treat the oil to remove impurities.[1]- Operate within the recommended temperature range for the specific lipase.- Ensure the reaction medium does not contain acidic or basic residues that could alter the local pH. |
| Difficulty in Product Purification | - Complex mixture of products and byproducts.- Similar physical properties of components. | - Employ multi-step purification processes, which may include solvent extraction, crystallization, and chromatography.[15]- For separating lactonic from acidic sophorolipids, for example, crystallization can be effective.[15] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Acidolysis
This protocol outlines a typical batch reaction for the synthesis of structured lipids via acidolysis.
-
Substrate Preparation:
-
Dry the oil (e.g., canola oil, sunflower oil) under vacuum at 60°C for 1 hour to remove moisture.
-
Melt the free fatty acid (e.g., caprylic acid) if it is solid at room temperature.
-
-
Reaction Setup:
-
Add the oil and free fatty acid to a temperature-controlled, stirred-batch reactor at the desired molar ratio (e.g., 1:2, 1:3 oil to fatty acid).
-
Preheat the mixture to the desired reaction temperature (e.g., 55°C) with constant stirring (e.g., 300 rpm).
-
-
Enzymatic Reaction:
-
Add the immobilized lipase (e.g., Lipozyme TL IM, Novozym 435) at the desired concentration (e.g., 8-12% by weight of the total substrates).
-
Maintain the reaction at the set temperature and stirring speed for the desired duration (e.g., 15-45 hours).[4]
-
Take samples periodically to monitor the progress of the reaction.
-
-
Reaction Termination and Product Recovery:
-
Stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with a solvent (e.g., hexane) and stored for reuse.
-
The resulting lipid mixture can be purified to remove unreacted free fatty acids, monoacylglycerols, and diacylglycerols.
-
Protocol 2: Analysis of Fatty Acid Composition by Gas Chromatography (GC)
-
Saponification and Methylation:
-
Prepare fatty acid methyl esters (FAMEs) from the structured lipid product. This is a standard procedure involving saponification with methanolic NaOH followed by methylation with BF3-methanol or methanolic HCl.
-
-
GC Analysis:
-
Inject the FAMEs sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like a BPX70).
-
Use an appropriate temperature program to separate the FAMEs. For example, start at a lower temperature and gradually ramp up to a higher temperature to elute all fatty acids.
-
Identify the fatty acids by comparing their retention times with those of known standards.
-
Quantify the fatty acids by integrating the peak areas. The percentage of each fatty acid can be calculated relative to the total peak area.
-
Visualizations
Caption: A typical experimental workflow for the enzymatic synthesis of structured lipids.
References
- 1. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Problems Arise When Enzymatic Synthesis of Structured Di- and Triglycerides Is Performed? | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jast.modares.ac.ir [jast.modares.ac.ir]
- 5. Enzymatic synthesis of structured lipids with behenic acid at the sn-1, 3 positions of triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. agritrop.cirad.fr [agritrop.cirad.fr]
- 12. researchgate.net [researchgate.net]
- 13. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
- 15. benchchem.com [benchchem.com]
Best storage conditions for 1,3-Dilinoelaidoyl glycerol to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and experimental use of 1,3-Dilinoelaidoyl glycerol (B35011) to ensure its stability and the reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1,3-Dilinoelaidoyl glycerol?
To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions that minimize degradation. Due to its polyunsaturated fatty acid chains, this diacylglycerol is susceptible to oxidation and hydrolysis.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes chemical degradation, including oxidation and hydrolysis. While some suppliers may indicate storage at 2-8°C, storing at -20°C is a more conservative approach for long-term stability of unsaturated lipids.[1] |
| Form | In a suitable organic solvent | Storing as a solution in an organic solvent like ethanol (B145695) or DMF is recommended over storing as a solid. As a solid, it can be hygroscopic, absorbing moisture that can lead to hydrolysis.[2] |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Reduces the risk of oxidation of the polyunsaturated fatty acid chains. |
| Container | Glass vial with a Teflon-lined cap | Prevents leaching of plasticizers that can occur with plastic containers and provides a better seal against moisture and oxygen. |
Q2: In which solvents is this compound soluble?
Proper solubilization is critical for accurate and reproducible experimental results.
Solubility Data:
| Solvent | Concentration |
| DMF | 10 mg/ml[2] |
| Ethanol | 10 mg/ml[2] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml[2] |
Note: To aid dissolution, gentle warming or sonication can be used. However, exercise caution with unsaturated lipids as excessive heat can promote degradation.
Q3: What are the primary degradation pathways for this compound?
The two main degradation pathways are oxidation and hydrolysis.
-
Oxidation: The double bonds in the linoelaidic acid chains are susceptible to oxidation, leading to the formation of lipid hydroperoxides and other secondary oxidation products. This can alter the biological activity of the molecule. Diacylglycerols can be more prone to oxidation than triacylglycerols.
-
Hydrolysis: The ester linkages can be hydrolyzed, breaking down the diacylglycerol into glycerol and free fatty acids. This can be catalyzed by exposure to moisture and inappropriate pH conditions.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Inconsistent experimental results or loss of biological activity | Degradation of the compound: Improper storage (e.g., exposure to air, light, or inappropriate temperatures) leading to oxidation or hydrolysis. | Verify storage conditions: Ensure the compound is stored at -20°C under an inert atmosphere. Prepare fresh solutions: For critical experiments, use freshly prepared solutions from a recently opened vial. Handle with care: Minimize exposure to air and light during handling. |
| Repeated freeze-thaw cycles: This can introduce moisture and promote degradation. | Aliquot stock solutions: Upon initial preparation, aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Difficulty dissolving the compound | Inappropriate solvent or concentration: The chosen solvent may not be suitable for the desired concentration. | Consult solubility data: Refer to the solubility table and use an appropriate solvent. Aid dissolution: Use gentle warming or sonication. For aqueous buffers, prepare a concentrated stock in an organic solvent first and then dilute. |
| Compound has precipitated out of solution: This can happen if the solution is stored at a low temperature where the solvent's solubilizing capacity is reduced. | Gently warm the solution: Before use, warm the vial to room temperature and vortex to ensure the compound is fully redissolved. | |
| Unexpected peaks in analytical techniques (e.g., LC-MS, GC-MS) | Contamination: Impurities from storage containers, solvents, or handling equipment. | Use high-purity solvents and clean glassware: Ensure all materials are of high quality and properly cleaned. Use glass containers with Teflon-lined caps: Avoid plastic containers for storage in organic solvents. |
| Degradation products: Peaks corresponding to oxidized or hydrolyzed forms of the diacylglycerol. | Confirm identity with standards: If available, use analytical standards of potential degradation products for comparison. Optimize storage and handling: Implement the recommended best practices to minimize degradation. |
Experimental Protocols
Key Experiment: In Vitro Protein Kinase C (PKC) Activation Assay
This protocol outlines a general method to assess the ability of this compound to activate PKC. Diacylglycerols are known activators of conventional and novel PKC isoforms.[3][4][5]
Materials:
-
This compound
-
Recombinant PKC isoform (e.g., PKCδ)
-
PKC substrate peptide (e.g., a peptide with a PKC consensus sequence)
-
ATP (containing γ-³²P-ATP for radioactive detection, or use a non-radioactive kinase assay kit)
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Lipid vesicle preparation equipment (e.g., sonicator or extruder)
-
Scintillation counter or appropriate detection system for non-radioactive assays
Methodology:
-
Preparation of Lipid Vesicles:
-
In a glass tube, combine this compound and phosphatidylserine (PS) in a suitable organic solvent (e.g., chloroform). A typical molar ratio is 8 mol% DAG to 20 mol% PS in a carrier lipid like phosphatidylcholine.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in the kinase assay buffer.
-
Create small unilamellar vesicles (SUVs) by sonicating the lipid suspension on ice or by extrusion through a polycarbonate membrane.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, the prepared lipid vesicles, and the PKC substrate peptide.
-
Add the recombinant PKC enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (containing the label).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA solution or phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose paper or use a method appropriate for the specific kinase assay kit.
-
Wash the paper extensively to remove unincorporated ATP.
-
Quantify the incorporated phosphate (B84403) into the substrate peptide using a scintillation counter or the detection method of the kit.
-
-
Data Analysis:
-
Compare the PKC activity in the presence of this compound to a negative control (vesicles without DAG) and a positive control (e.g., phorbol (B1677699) esters).
-
Plot the PKC activity as a function of the this compound concentration to determine the dose-response relationship.
-
Visualizations
Diacylglycerol (DAG) Signaling Pathway
Caption: Diacylglycerol signaling pathway.
Experimental Workflow for PKC Activation Assay
Caption: Workflow for a Protein Kinase C (PKC) activation assay.
References
- 1. anjiechem.com [anjiechem.com]
- 2. This compound | CAS 372490-73-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Lipids
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during the mass spectrometry analysis of lipids, with a focus on addressing low signal intensity.
Troubleshooting Guide: Low Signal in Lipid Mass Spec Analysis
Low signal intensity is a frequent challenge in lipidomics. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Question: I am observing a weak or no signal for my lipid analytes. Where should I start troubleshooting?
Answer: A complete or significant loss of signal can typically be attributed to issues in one of three areas: sample preparation, liquid chromatography (LC) conditions, or mass spectrometer (MS) settings.[1][2] A logical first step is to systematically investigate each of these areas.
Here is a troubleshooting workflow to guide you:
Caption: A step-by-step workflow for troubleshooting low signal in lipid mass spectrometry.
Frequently Asked Questions (FAQs)
Sample Preparation
Question: Which lipid extraction method should I use?
Answer: The choice of extraction method is critical and depends on the specific lipid classes you are targeting and your sample matrix.[3][4] Liquid-liquid extraction (LLE) protocols are widely used in lipidomics.[5][6] Common methods include:
-
Folch and Bligh & Dyer: These are traditional methods using a chloroform/methanol (B129727) mixture and are considered benchmarks in the field.[5][7][8]
-
Methyl-tert-butyl ether (MTBE): This method offers comparable extraction efficiency to the Bligh & Dyer protocol but can be easier to handle as the lipid-containing organic phase is the upper layer.[5][6]
-
Butanol-methanol (BUME): Another alternative LLE protocol.[5]
For high-throughput applications, protein precipitation methods using solvents like isopropanol, methanol, or acetonitrile (B52724) are also employed.[5][9] Isopropanol precipitation has been shown to be effective for untargeted lipid profiling in plasma.[9]
Question: How can I minimize sample degradation during preparation?
Answer: Lipids are susceptible to oxidation and enzymatic degradation.[6][8] To minimize this:
-
Work quickly and at low temperatures.[8] Flash-freeze tissue samples in liquid nitrogen immediately after collection.[7]
-
Store samples at -80°C if they cannot be processed immediately.[6][7]
-
Consider adding antioxidants like butylated hydroxytoluene (BHT) and chelators like ethylenediaminetetraacetic acid (EDTA) to your extraction solvent.[7]
-
Use glass tubes and vials to avoid contamination from plasticizers.[7]
Question: What are matrix effects and how can I reduce them?
Answer: Matrix effects refer to the suppression or enhancement of an analyte's ionization due to co-eluting compounds from the sample matrix.[10][11][12] This can significantly impact signal intensity and the accuracy of quantification.[12] Phospholipids are a major contributor to matrix effects in electrospray ionization (ESI).[12]
Strategies to mitigate matrix effects include:
-
Sample Dilution: A simple and effective first step, provided your analyte concentration remains above the instrument's detection limit.[12]
-
Optimized Chromatography: Improve the separation of your lipids of interest from interfering matrix components by adjusting the gradient, changing the mobile phase, or using a different column.[12]
-
Effective Sample Cleanup: Employ techniques like solid-phase extraction (SPE) to remove interfering substances before LC-MS analysis.[5][13]
Mass Spectrometer Settings
Question: Should I use positive or negative ionization mode for my lipid analysis?
Answer: The optimal ionization mode depends on the lipid class. It is often recommended to test both modes during method development to determine which provides a better signal-to-noise ratio for your specific analytes.[2] For example, some studies have reported good signal intensity for certain flavonoids in negative ionization mode.[2]
Question: What are the key MS source parameters to optimize?
Answer: Fine-tuning the ion source parameters is crucial for maximizing ionization efficiency.[2] These include:
-
Sprayer Voltage: Optimizing the sprayer voltage can lead to significant improvements in sensitivity. Using lower voltages can help avoid unstable signals or complete signal loss.[14]
-
Gas Flows (Nebulizer and Drying Gas): These parameters affect desolvation and ion formation.
-
Source Temperature: This influences the efficiency of solvent evaporation.
-
Sprayer Position: The position of the sprayer relative to the instrument inlet should be optimized to maximize the analyte response.[14][15]
Question: What is in-source fragmentation and how can I minimize it?
Answer: In-source fragmentation is the unintended fragmentation of ions in the ion source before they enter the mass analyzer.[16][17] This can reduce the intensity of the precursor ion and lead to misinterpretation of spectra.[16][17][18] To minimize in-source fragmentation, you can try to optimize the ion source parameters, such as reducing the voltages.[2]
Quantitative Data Summary
The efficiency of lipid extraction can vary between different methods and lipid classes. Below is a conceptual table illustrating how such data could be presented. Note: The values presented are for illustrative purposes and are not derived from a single comprehensive study.
| Extraction Method | Phosphatidylcholines (PC) | Triglycerides (TG) | Cholesterol Esters (CE) | Free Fatty Acids (FFA) | Reference |
| Folch | High | High | High | Moderate | [5] |
| Bligh & Dyer | High | High | High | Moderate | [5][7] |
| MTBE | High | High | High | Moderate | [5][6] |
| Isopropanol Precipitation | Good | Good | Good | Good | [9] |
Experimental Protocols
Protocol 1: Methyl-tert-butyl ether (MTBE) Based Lipid Extraction
This protocol is adapted from published methods and is suitable for a variety of biological samples.[6][19]
Caption: Workflow for MTBE-based lipid extraction.
Methodology:
-
To your sample, add 200 µL of cold methanol and 800 µL of cold methyl tert-butyl ether (MTBE).[19]
-
Vortex the mixture thoroughly.[19]
-
Add 200 µL of water to induce phase separation.[19]
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[19]
-
Carefully collect the upper organic phase, which contains the lipids.[19]
-
Dry the collected organic phase using a SpeedVac or under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until analysis.[19]
-
For mass spectrometry analysis, reconstitute the sample in an appropriate volume (e.g., 20-40 µL) of a solvent mixture compatible with your LC system, such as acetonitrile/isopropanol/water (65:30:5 v/v/v).[19]
Protocol 2: General Approach to Optimizing ESI Source Parameters
Methodology:
-
Prepare a standard solution of a representative lipid from your class of interest at a known concentration.
-
Infuse the standard solution directly into the mass spectrometer, bypassing the LC column.
-
Begin with the manufacturer's recommended settings for your instrument.
-
Systematically vary one parameter at a time while keeping others constant, and monitor the signal intensity of your target lipid.
-
Sprayer Voltage: Adjust the voltage in small increments, observing the signal stability and intensity.[14]
-
Nebulizing and Drying Gas Flow: Optimize these to ensure efficient desolvation without causing excessive fragmentation.
-
Capillary/Source Temperature: Adjust the temperature to find the optimal point for ion formation for your analytes.
-
-
Once the optimal settings for individual parameters are found, you may need to perform minor adjustments to account for any interplay between them.
-
After optimizing with direct infusion, confirm the settings using your LC-MS method, as the mobile phase composition can influence optimal source conditions.[15]
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 8. biocompare.com [biocompare.com]
- 9. scilit.com [scilit.com]
- 10. Investigating matrix effects of different combinations of lipids and peptides on TOF-SIMS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity [mdpi.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
Technical Support Center: Resolving Co-eluting Diacylglycerol Isomers in HPLC
Welcome to the technical support center for the analysis of diacylglycerol (DAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on resolving common challenges in the HPLC separation of these structurally similar lipids.
Frequently Asked Questions (FAQs)
Q1: What are the common diacylglycerol (DAG) isomers, and why are they difficult to separate?
A1: Diacylglycerols are lipids consisting of a glycerol (B35011) backbone with two fatty acid chains attached. The primary isomers encountered are positional isomers and enantiomers:
-
Positional Isomers: sn-1,2-diacylglycerol and sn-1,3-diacylglycerol. These differ in the carbon atom of the glycerol backbone to which the fatty acids are esterified.
-
Enantiomers: sn-1,2-diacylglycerol and sn-2,3-diacylglycerol are mirror images of each other.
Separation is challenging due to their very similar physicochemical properties, such as polarity and molecular weight. Furthermore, sn-1,2-DAGs can spontaneously undergo acyl migration to the more stable sn-1,3-DAG form, which can complicate analysis.[1]
Q2: What is the main difference between Normal-Phase and Reversed-Phase HPLC for DAG analysis?
A2: The choice between Normal-Phase (NP) and Reversed-Phase (RP) HPLC depends on the specific separation goals.
-
Normal-Phase (NP-HPLC): Uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane/isopropanol).[2][3] It is highly effective for separating lipid classes based on the polarity of their head groups and is particularly useful for separating the positional isomers 1,2-DAG and 1,3-DAG.[3][4]
-
Reversed-Phase (RP-HPLC): Employs a non-polar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/acetone).[5][6] This technique separates lipids based on their hydrophobicity, primarily influenced by the length and degree of unsaturation of their fatty acid chains.[1] While it can separate 1,2(2,3)- and 1,3-positional isomers, resolving species with the same fatty acid composition can be difficult.[7]
Q3: Is derivatization necessary for DAG analysis? What are the pros and cons?
A3: Derivatization is not always necessary but is often recommended.[5][8] It involves chemically modifying the free hydroxyl group on the DAG molecule.
-
Pros:
-
Prevents Acyl Migration: Stabilizes the 1,2- and 2,3-isomers, preventing their conversion to the 1,3-isomer during analysis.[1][4]
-
Enhances Detection: A derivatizing agent can introduce a chromophore or fluorophore, significantly increasing sensitivity for UV or fluorescence detectors.[2][9]
-
Improves Ionization: For LC-MS, charge-carrying derivatives can be used to enhance ionization efficiency.[10][11]
-
-
Cons:
-
Additional Sample Preparation: Adds extra steps to the workflow, increasing time and the potential for sample loss or contamination.
-
Potential for Side Reactions: The derivatization reaction must be optimized to ensure complete and specific conversion without creating byproducts.
-
Recent advances in chiral chromatography have enabled the direct separation of DAG enantiomers without derivatization.[8]
Q4: Which detectors are most suitable for analyzing DAG isomers?
A4: The choice of detector depends on whether the DAGs are derivatized and the analytical goal (quantification vs. identification).
-
UV-Vis Detector: Suitable for DAGs derivatized with a UV-absorbing tag (e.g., 3,5-dinitrophenylurethane).[12] Undivatized DAGs have a weak absorbance around 205-215 nm, which can be used but may suffer from low sensitivity and mobile phase interference.[7]
-
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are universal, mass-based detectors that do not require a chromophore, making them ideal for analyzing underivatized lipids.[5][13][14] They provide a response proportional to the mass of the analyte.
-
Mass Spectrometer (MS): Provides structural information and high sensitivity, allowing for the identification of specific molecular species. Derivatization can be employed to improve ionization efficiency and aid in structural elucidation.[4][11]
Troubleshooting Guide: Co-eluting Peaks
Problem: My 1,2- and 1,3-DAG positional isomers are co-eluting in Reversed-Phase HPLC.
This is a common issue as these isomers often have very similar hydrophobicity. Here is a step-by-step guide to improve resolution.
Caption: Troubleshooting workflow for co-eluting 1,2- and 1,3-DAG isomers.
Detailed Steps:
-
Adjust Mobile Phase Strength: In RP-HPLC, water is the weakest solvent. Increasing the proportion of water (or another polar component) will increase the retention time of the DAGs, providing more opportunity for separation.[15][16]
-
Change Organic Modifier: Different organic solvents (like acetonitrile, methanol, or acetone) interact differently with analytes and the stationary phase. Switching the organic modifier can significantly alter selectivity (the spacing between peaks).[15]
-
Optimize Temperature: Lowering the column temperature generally increases retention and can improve resolution for isomers. However, it will also increase system backpressure and may affect peak shape if lipids begin to precipitate.[17]
-
Change Stationary Phase: If mobile phase and temperature adjustments fail, the column chemistry is likely not suitable.
-
Try a different reversed-phase column with a different selectivity (e.g., a Phenyl or Cyano phase instead of C18).
-
Consider switching to a Normal-Phase HPLC setup, as it is often more effective at separating these positional isomers.[3]
-
Problem: My sn-1,2- and sn-2,3-DAG enantiomers are not separating.
Enantiomers have identical physical properties in a non-chiral environment, so a standard HPLC setup will not resolve them.
Caption: Decision tree for separating DAG enantiomers.
Detailed Steps:
-
Direct Separation (Recommended): Use a Chiral Stationary Phase (CSP). Columns with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) have proven effective for the direct resolution of DAG enantiomers, sometimes even without derivatization.[8][18]
-
Indirect Separation: This method involves derivatizing the DAG mixture with a single enantiomer of a chiral derivatizing agent. This reaction creates diastereomers, which have different physical properties and can be separated on a standard (achiral) HPLC column.[9] This method is more complex and requires careful validation to ensure the reaction does not favor one enantiomer over the other.
Data & Methodologies
Table 1: Example HPLC Conditions for DAG Isomer Separation
| Parameter | Method 1: NP-HPLC (Positional & Enantiomeric) | Method 2: RP-HPLC (Positional Isomers) |
| Target Isomers | 1,2-, 2,3-, and 1,3-DAGs | 1,2(2,3)- and 1,3-DAGs |
| Stationary Phase | Tandem Columns: Silica (B1680970) Gel + Chiral Phase | C18 (ODS) Column |
| Mobile Phase | Isocratic: n-Hexane / 2-Propanol (e.g., 300:7 v/v) | Gradient: Acetone and Acetonitrile |
| Detection | UV or ELSD/CAD | ELSD/CAD or UV (205 nm) |
| Derivatization | Not required | Not required |
| Typical Elution Order | 1,3-DAG -> 2,3-DAG -> 1,2-DAG | 1,3-DAG elutes before 1,2-DAG (for same ECN) |
| Reference | Adapted from[12] | Adapted from[5][7] |
Experimental Protocols
Protocol 1: Normal-Phase Separation of Positional and Enantiomeric Isomers
This protocol is based on a tandem column system for separating 1,3-, sn-2,3-, and sn-1,2-diacylglycerols without derivatization.
-
HPLC System & Columns:
-
An HPLC system equipped with a pump, autosampler, and column oven.
-
Column 1: Silica gel column (for separating 1,3-DAG from the 1,2(2,3)-DAG pair).
-
Column 2: Chiral stationary phase column (e.g., polysaccharide-based) connected in series after the silica column.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of HPLC-grade n-Hexane and 2-Propanol. A typical starting ratio is 300:7 (v/v).
-
Degas the mobile phase thoroughly by sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, e.g., 25°C.
-
Injection Volume: 10-20 µL.
-
Detection: Use an ELSD, CAD, or a UV detector set to a low wavelength (e.g., 210 nm).
-
-
Sample Preparation:
-
Dissolve the lipid extract or DAG standard in the mobile phase or a weak solvent like hexane.
-
Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.
-
-
Analysis & Optimization:
-
Inject the sample and monitor the chromatogram. The expected elution order is 1,3-DAG, followed by the resolved enantiomers sn-2,3-DAG and sn-1,2-DAG.
-
If resolution is poor, carefully adjust the ratio of 2-Propanol in the mobile phase. A slight decrease may improve resolution but will increase retention times.
-
Protocol 2: Derivatization and NP-HPLC-MS/MS Analysis
This protocol is for sensitive analysis and involves derivatization to stabilize isomers and enhance MS detection.[4]
-
Lipid Extraction:
-
Extract total lipids from the sample using a suitable method (e.g., a modified Bligh & Dyer extraction).
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization:
-
Re-dissolve the dry lipid extract in a solution of 2,4-difluorophenyl isocyanate (DFPU) in an appropriate solvent (e.g., toluene).
-
Add a catalyst such as pyridine (B92270) and heat the reaction mixture (e.g., at 70°C for 30 minutes) to form the urethane (B1682113) derivatives.
-
Quench the reaction and purify the derivatized DAGs from excess reagent, typically using solid-phase extraction (SPE).
-
-
HPLC System & Column:
-
An LC-MS/MS system.
-
Column: Normal-phase silica column (e.g., 150 x 2.1 mm, 3 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 100% Isooctane.
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE) / Isooctane (1:1 v/v).
-
Gradient: Start with a low percentage of B (e.g., 8%), ramp up to ~30% to elute 1,3-DAG-DFPU derivatives, then ramp further to ~90% to elute 1,2-DAG-DFPU derivatives.
-
Post-column Infusion: To enhance ionization, infuse a solution of 10 mM ammonium (B1175870) acetate (B1210297) post-column before the MS source.[4]
-
-
MS/MS Detection:
-
Use positive ion electrospray ionization (ESI+).
-
Monitor for the [M+NH₄]⁺ adducts.
-
Set up MS/MS experiments (e.g., neutral loss scans) specific to the derivative tag and fatty acyl chains to identify and quantify individual molecular species.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. moravek.com [moravek.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
- 10. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Technisches Support-Center: Derivatisierungstechniken zur Fixierung der Stereochemie bei Diacylglycerinen
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf häufig gestellte Fragen zur Derivatisierung von Diacylglycerinen (DAGs) zur Bestimmung ihrer Stereochemie.
Fehlerbehebung bei der Derivatisierung und Analyse von Diacylglycerinen
Hier finden Sie Lösungen für häufig auftretende Probleme bei der Derivatisierung und chromatographischen Analyse von Diacylglycerinen.
| Problem | Mögliche Ursachen | Lösungsansätze |
| Unvollständige Derivatisierungsreaktion | - Unzureichende Reagenzkonzentration- Kurze Reaktionszeit oder suboptimale Temperatur- Inaktives Derivatisierungsreagenz (z.B. durch Hydrolyse)- Sterische Hinderung am Hydroxyl des DAG | - Erhöhen Sie den molaren Überschuss des Derivatisierungsreagenzes.- Optimieren Sie die Reaktionszeit und -temperatur.[1] Führen Sie Testläufe mit unterschiedlichen Inkubationszeiten (z.B. 30, 60, 90, 120 min) und Temperaturen (z.B. 45°C, 55°C, 65°C) durch.[1]- Verwenden Sie frisch geöffnetes oder ordnungsgemäß gelagertes Reagenz. Mosher-Säurechlorid ist beispielsweise sehr reaktiv und feuchtigkeitsempfindlich.[2]- Wählen Sie ein weniger sterisch anspruchsvolles Derivatisierungsreagenz. |
| Acylwanderung (Isomerisierung von sn-1,2(2,3)- zu sn-1,3-DAGs) | - Saure oder basische Bedingungen während der Probenvorbereitung oder Lagerung- Hohe Temperaturen- Bestimmte Lösungsmittel (z.B. Methanol) können die Acylwanderung fördern.[3] | - Arbeiten Sie bei allen Schritten unter neutralen pH-Bedingungen und bei niedrigen Temperaturen.- Vermeiden Sie längere Lagerzeiten. Proben sollten bei -80°C gelagert werden.[4]- Verwenden Sie aprotische Lösungsmittel wie Aceton oder Diethylether für die Extraktion und Aufreinigung.[3]- Die Derivatisierung der freien Hydroxylgruppe kann die Acylwanderung unterbinden.[5] |
| Schlechte chromatographische Auflösung der Diastereomere (z.B. überlappende Peaks) | - Ungeeignete HPLC-Säule (achirale Säule bei Derivatisierung mit chiralem Reagenz)- Falsche mobile Phase (Zusammensetzung, Gradient)- Zu hohe Flussrate- Säulenüberladung | - Verwenden Sie eine Kieselgel-Säule für die Trennung von Diastereomeren, die mit chiralen Reagenzien wie (S)-(+)-1-(1-Naphthyl)ethylisocyanat gebildet wurden.[6]- Optimieren Sie den Gradienten der mobilen Phase. Testen Sie verschiedene Verhältnisse von unpolaren (z.B. Hexan) und polaren (z.B. Isopropanol, Acetonitril) Lösungsmitteln.[7]- Reduzieren Sie die Flussrate, um die Trennleistung zu verbessern.[8]- Injizieren Sie eine geringere Probenmenge. |
| Auftreten von "Geisterpeaks" im Chromatogramm | - Verunreinigungen in der mobilen Phase oder im HPLC-System- Probenverschleppung aus früheren Injektionen- Unreines Derivatisierungsreagenz oder Nebenreaktionen | - Spülen Sie das HPLC-System gründlich und verwenden Sie hochreine Lösungsmittel.- Implementieren Sie einen Waschschritt mit einem starken Lösungsmittel zwischen den Probeninjektionen.- Reinigen Sie die derivatisierten Proben vor der HPLC-Analyse, z.B. mittels Festphasenextraktion (SPE).[6] |
| Variierende Retentionszeiten | - Undichtigkeiten im HPLC-System- Schwankungen in der Zusammensetzung der mobilen Phase- Lufteinschlüsse in der Pumpe- Temperaturschwankungen der Säule | - Überprüfen Sie alle Verbindungen auf Dichtheit.- Entgasen Sie die mobile Phase sorgfältig.[9]- Spülen Sie die Pumpe, um Luftblasen zu entfernen.- Verwenden Sie einen Säulenthermostaten, um eine konstante Temperatur zu gewährleisten.[10] |
Häufig gestellte Fragen (FAQs)
F1: Warum ist eine Derivatisierung notwendig, um die Stereochemie von Diacylglycerinen zu bestimmen?
A1: Enantiomere, wie sn-1,2- und sn-2,3-Diacylglycerine, besitzen identische physikochemische Eigenschaften in einer achiralen Umgebung. Daher können sie mit gängigen achiralen Analysemethoden wie der normalen HPLC oder GC nicht getrennt werden. Durch die Reaktion mit einem enantiomerenreinen chiralen Derivatisierungsreagenz (CDA) wird das Enantiomerenpaar in ein Diastereomerenpaar umgewandelt.[2][10] Diastereomere haben unterschiedliche physikalische Eigenschaften und können daher chromatographisch getrennt und quantifiziert werden.[10]
F2: Welches chirale Derivatisierungsreagenz ist für Diacylglycerine am besten geeignet?
A2: Die Wahl des Reagenzes hängt von der anschließenden Analysetechnik ab.
-
Für die HPLC-Analyse mit UV- oder Fluoreszenzdetektion sind Reagenzien, die einen starken Chromophor oder Fluorophor einführen, ideal. Häufig werden Isocyanate wie (S)-(+)- oder (R)-(-)-1-(1-Naphthyl)ethylisocyanat verwendet, um Urethan-(Carbamat)-Derivate zu bilden.[6] Auch 3,5-Dinitrophenylurethan (DNPU)-Derivate sind verbreitet.[7]
-
Für die NMR-Analyse ist α-Methoxy-α-(trifluormethyl)phenylessigsäure (Mosher-Säure) oder ihr Säurechlorid ein klassisches Reagenz.[2][11] Die Analyse der ¹H- oder ¹⁹F-NMR-Spektren der resultierenden Diastereomere ermöglicht die Bestimmung der absoluten Konfiguration.[11]
F3: Wie kann ich die Acylwanderung während der Probenvorbereitung minimieren?
A3: Acylwanderung ist ein kritischer Punkt, da sie das ursprüngliche Isomerenverhältnis verfälscht.[5] Um sie zu minimieren:
-
Arbeiten Sie schnell und bei niedrigen Temperaturen. Führen Sie Extraktionen und Aufreinigungsschritte auf Eis durch.
-
Vermeiden Sie extreme pH-Werte. Halten Sie die Proben in neutralen Lösungsmitteln.
-
Wählen Sie geeignete Lösungsmittel. Aprotische Lösungsmittel wie Aceton und Diethylether sind Methanol vorzuziehen, da Methanol die Acylwanderung fördern kann.[3]
-
Derivatisieren Sie die Probe so schnell wie möglich. Die Derivatisierung der freien Hydroxylgruppe fixiert die Position der Acylketten und verhindert eine weitere Wanderung.[9]
F4: Kann ich die Stereochemie von DAGs auch ohne Derivatisierung bestimmen?
A4: Ja, das ist mit speziellen Techniken möglich. Die chirale überkritische Fluidchromatographie (SFC) in Kopplung mit Massenspektrometrie (MS) kann Enantiomere von intakten Mono- und Diacylglycerinen direkt trennen.[12] Diese Methode verwendet eine chirale stationäre Phase, z.B. auf Basis von Tris(3,5-dimethylphenylcarbamat)-Derivaten von Amylose, und erfordert keine vorherige Derivatisierung.[12] Allerdings ist die Verfügbarkeit von SFC-Systemen möglicherweise eingeschränkter als die von HPLC-Systemen.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst typische Parameter für die Derivatisierung von Diacylglycerinen zusammen.
| Parameter | Methode: Derivatisierung mit Isocyanat | Methode: Steglich-Veresterung |
| Derivatisierungsreagenz | (S)-(+)-1-(1-Naphthyl)ethylisocyanat | N,N-Dimethylglycin (DMG) |
| Aktivator/Katalysator | Pyridin (oft als Lösungsmittel und Katalysator) | EDC (Carbodiimid), DMAP (Katalysator)[1][13] |
| Typische Reaktionszeit | 1 - 3 Stunden | 60 Minuten[1] |
| Typische Reaktionstemperatur | Raumtemperatur bis 45°C | 45°C[1] |
| Lösungsmittel | Toluol, Dichlormethan | Acetonitril:Dichlormethan (1:1)[1] |
| Analysetechnik | HPLC mit Kieselgel-Säule | LC-MS/MS[1] |
| Detektion | UV (bei ca. 280 nm für Naphthyl-Derivate) | ESI-MS (positive Ionen)[1] |
Detaillierte experimentelle Protokolle
Protokoll: Derivatisierung von DAGs mit (S)-(+)-1-(1-Naphthyl)ethylisocyanat und HPLC-Analyse
Dieses Protokoll beschreibt die Umwandlung von sn-1,2(2,3)-Diacylglycerinen in ihre diastereomeren Urethan-Derivate zur anschließenden Trennung mittels HPLC.[6][14]
Materialien:
-
Isolierte Diacylglycerin-Probe
-
(S)-(+)-1-(1-Naphthyl)ethylisocyanat
-
Wasserfreies Toluol
-
Wasserfreies Pyridin
-
HPLC-System mit UV-Detektor
-
Kieselgel-HPLC-Säule (z.B. 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexan und Isopropanol (HPLC-Qualität)
Prozedur:
-
Probenvorbereitung: Lösen Sie ca. 1 mg der getrockneten DAG-Probe in 1 ml wasserfreiem Toluol in einem Reaktionsgefäß.
-
Derivatisierung:
-
Geben Sie 20 µl wasserfreies Pyridin hinzu.
-
Fügen Sie einen 5-fachen molaren Überschuss an (S)-(+)-1-(1-Naphthyl)ethylisocyanat hinzu.
-
Verschließen Sie das Gefäß fest und inkubieren Sie die Mischung für 2 Stunden bei Raumtemperatur im Dunkeln.
-
-
Aufarbeitung der Reaktion:
-
Verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom.
-
Lösen Sie den Rückstand im Anfangslösungsmittel des HPLC-Gradienten (z.B. Hexan mit einem geringen Anteil Isopropanol).
-
-
HPLC-Analyse:
-
Säule: Kieselgel-Säule
-
Mobile Phase A: Hexan
-
Mobile Phase B: Isopropanol
-
Gradient: Starten Sie mit einem geringen Prozentsatz von B (z.B. 0.5%) und erhöhen Sie diesen linear über 30-40 Minuten, um die Diastereomere zu eluieren.
-
Flussrate: 1.0 ml/min
-
Detektion: UV bei 280 nm
-
Identifikation: Die Elutionsreihenfolge der Diastereomere (sn-1,2-Derivat vs. sn-2,3-Derivat) muss mit authentischen Standards oder durch Verwendung des (R)-Isomers des Reagenzes bestätigt werden, was die Elutionsreihenfolge umkehrt.[6]
-
Visualisierungen
Signalweg: PLC-vermittelte DAG-Produktion
Diacylglycerin (DAG) ist ein zentraler second messenger, der durch die Hydrolyse von Phosphatidylinositol-4,5-bisphosphat (PIP₂) durch die Phospholipase C (PLC) entsteht.[1]
Abbildung 1: PLC-Signalweg zur Erzeugung von sn-1,2-DAG.
Experimenteller Arbeitsablauf
Der folgende Arbeitsablauf zeigt die Schritte von der Lipidextraktion bis zur stereospezifischen Analyse von Diacylglycerinen.
Abbildung 2: Arbeitsablauf zur stereospezifischen DAG-Analyse.
References
- 1. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. DAG tales: the multiple faces of diacylglycerol--stereochemistry, metabolism, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]
- 13. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipotype.com [lipotype.com]
Technical Support Center: Purification of Glycerol Fermentation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of products from glycerol (B35011) fermentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts generated during glycerol fermentation, particularly when targeting 1,3-propanediol (B51772) (1,3-PDO)?
A1: The primary byproducts of glycerol fermentation include various organic acids such as acetic acid, lactic acid, and succinic acid. Ethanol is also a common byproduct. Additionally, residual unfermented glycerol will be present in the fermentation broth. The composition and concentration of these byproducts can vary depending on the microorganism used and the fermentation conditions.
Q2: What is a general overview of the purification process for 1,3-propanediol from a fermentation broth?
A2: A typical downstream process for purifying 1,3-propanediol involves a multi-step approach to remove biomass, proteins, salts, organic acids, and other impurities.[1][2] The general sequence includes:
-
Biomass Removal: Separation of microbial cells from the fermentation broth.
-
Protein and Color Removal: Elimination of soluble proteins and pigments.
-
Concentration and Desalting: Removal of water and inorganic salts.
-
Byproduct Removal: Separation of organic acids and residual glycerol.
-
Final Purification: Polishing the final product to achieve high purity.
Q3: What are the key challenges in purifying 1,3-propanediol from fermentation broth?
A3: The main challenges stem from the complex nature of the fermentation broth and the physicochemical properties of 1,3-propanediol. These include its high polarity, making extraction from the aqueous broth difficult, and its high boiling point, which is close to that of other components like residual glycerol, complicating distillation.[3] Furthermore, the presence of various organic acids and salts can interfere with purification steps and potentially lead to the formation of unwanted side products during processing.[3]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of glycerol fermentation products.
Biomass Removal (Microfiltration/Ultrafiltration)
Problem: Significant decrease in permeate flux during microfiltration (membrane fouling).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Concentration Polarization: Accumulation of rejected solutes at the membrane surface. | - Increase the cross-flow velocity to enhance turbulence and sweep away the accumulated layer. - Operate at a lower transmembrane pressure (TMP) below the critical flux, if possible.[4] |
| Cake Layer Formation: Deposition of microbial cells and other suspended solids on the membrane surface. | - Implement periodic backwashing or backpulsing to dislodge the cake layer. - Pre-treat the broth by allowing solids to sediment before microfiltration.[5] |
| Irreversible Fouling: Strong adsorption of macromolecules (e.g., proteins) onto the membrane pores. | - Perform chemical cleaning of the membrane. A common procedure involves sequential washing with a caustic solution (e.g., 3 wt% NaOH) to remove organic foulants, followed by an acid wash (e.g., 3 wt% H3PO4) to remove inorganic precipitates.[4] |
Protein and Color Removal (Activated Charcoal Treatment)
Problem: Incomplete removal of color or presence of fine charcoal particles in the treated broth.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Charcoal Dosage: Not enough activated charcoal to adsorb all impurities. | - Optimize the concentration of activated charcoal. A common starting point is around 30 g/L.[6] |
| Inadequate Contact Time: Insufficient time for adsorption to occur. | - Increase the mixing time of the charcoal with the broth. |
| Poor Quality Charcoal: Low surface area or inappropriate pore size of the activated charcoal. | - Use a high-quality, powdered activated charcoal specifically designed for decolorization. |
| Carryover of Charcoal Fines: Inefficient removal of charcoal particles after treatment. | - Follow up with a fine filtration step (e.g., using a filter press or a fine filter cloth) to remove all charcoal particles. |
Problem: Loss of the target product (e.g., 1,3-propanediol) during activated charcoal treatment.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Non-specific Adsorption: Activated charcoal can adsorb a wide range of molecules, including the desired product. | - Minimize the contact time to what is necessary for color removal. - Test different types of activated charcoal to find one with lower affinity for the target product. |
Concentration and Desalting (Vacuum Distillation/Evaporation)
Problem: Product degradation and color formation during distillation.
Possible Causes & Solutions:
| Possible Cause | Solution |
| High Operating Temperatures: Thermal degradation of the product at atmospheric pressure. | - Conduct the distillation under partial vacuum (e.g., 0.1 to 30 kPa) to lower the boiling point and reduce the required temperature to 140-190°C.[7] |
| Presence of Reactive Impurities: Reactions between the product and impurities at elevated temperatures. | - Ensure efficient removal of reactive impurities like organic acids in prior purification steps. |
Problem: Salt precipitation in the distillation unit.
Possible Causes & Solutions:
| Possible Cause | Solution |
| High Concentration of Salts: Exceeding the solubility limit of salts as water is removed. | - Implement a desalting step such as ion exchange or electrodialysis before distillation.[3] |
Byproduct Removal (Ion Exchange Chromatography)
Problem: Inefficient removal of organic acids.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incorrect Resin Selection: Using a resin that does not have a high affinity for the target organic acids. | - For organic acid removal, use a weak or strong anion exchange resin. |
| Improper pH of the Feed: The pH of the fermentation broth affects the charge of the organic acids. | - Adjust the pH of the feed to ensure the organic acids are in their anionic form to bind to the anion exchange resin. |
| Column Overloading: Exceeding the binding capacity of the resin. | - Determine the breakthrough curve for your specific feed and resin to optimize the loading volume. |
Problem: Co-elution of the desired product with byproducts.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Elution Conditions: The elution buffer is not selective enough. | - Optimize the elution gradient (e.g., salt concentration or pH) to achieve better separation. |
Final Purification (Silica Gel Chromatography)
Problem: Tailing or smearing of the diol product on the silica (B1680970) gel column.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Strong Interaction with Silica: The polar diol interacts strongly with the acidic silanol (B1196071) groups on the silica surface. | - Add a small amount of a polar modifier (e.g., triethylamine (B128534) or methanol) to the eluent to reduce tailing.[8] |
| Inappropriate Solvent System: The eluent polarity is not optimized for the separation. | - Adjust the solvent ratio to achieve a retention factor (Rf) of ~0.3-0.4 for the target compound on a TLC plate before running the column.[9] |
III. Data Presentation
Table 1: Comparison of Biomass and Protein Removal Efficiencies
| Purification Step | Method | Removal Efficiency | Reference |
| Biomass Removal | Microfiltration (hollow fiber cartridge) | 98.7% of biomass | [6] |
| Protein Removal | Activated Charcoal (30 g/L) | 96.0% of soluble proteins | [6] |
Table 2: Overview of 1,3-Propanediol Purification Strategies and Reported Yields
| Purification Strategy | Key Steps | Overall Yield | Final Purity | Reference |
| Strategy 1 | Microfiltration, Charcoal Treatment, Vacuum Distillation, Silica Gel Chromatography | 75.47% | Not specified | [6] |
| Strategy 2 | Flocculation, Activated Carbon, Cation Exchange, Vacuum Distillation | 80.8% | 99.2% | [2] |
| Strategy 3 | Ultrafiltration, Evaporation, Two-step Rectification | Not specified | 99% | [10] |
IV. Experimental Protocols
Protocol for Microfiltration of Fermentation Broth
This protocol is a general guideline and may require optimization based on the specific fermentation broth and equipment.
Materials:
-
Fermentation broth
-
Cross-flow microfiltration system with a ceramic or polymeric membrane (e.g., 0.1-0.2 µm pore size)
-
Feed and permeate collection vessels
-
Cleaning solutions: 3 wt% NaOH, 3 wt% H3PO4
Procedure:
-
System Preparation: Sanitize and equilibrate the microfiltration system by circulating deionized water through it.
-
Pre-treatment (Optional): Allow the fermentation broth to settle for 2 hours to sediment larger particles.[5]
-
Filtration:
-
Pump the fermentation broth through the microfiltration module at a defined cross-flow velocity and transmembrane pressure (TMP). A typical starting point could be a TMP of 0.02 to 0.12 MPa.[4]
-
Collect the permeate (clarified broth) and retentate (concentrated biomass).
-
Monitor the permeate flux. A significant decline indicates membrane fouling.
-
-
Cleaning:
Protocol for Ion Exchange Chromatography for Organic Acid Removal
Materials:
-
Clarified fermentation broth
-
Anion exchange resin (e.g., a weak base anion exchanger)
-
Chromatography column
-
Equilibration buffer (e.g., deionized water or a low concentration buffer at a specific pH)
-
Elution buffer (e.g., a salt solution like NaCl or a solution with a different pH)
-
Regeneration solution (e.g., NaOH solution)
Procedure:
-
Resin Preparation and Packing:
-
Swell the anion exchange resin in the equilibration buffer according to the manufacturer's instructions.
-
Pack the column with the resin slurry, ensuring no air bubbles are trapped.
-
-
Equilibration:
-
Wash the packed column with 5-10 column volumes of the equilibration buffer until the pH and conductivity of the eluate are stable.[11]
-
-
Sample Loading:
-
Adjust the pH of the clarified fermentation broth to ensure the target organic acids are charged.
-
Load the sample onto the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with the equilibration buffer to remove unbound molecules.
-
-
Elution:
-
Elute the bound organic acids by passing the elution buffer through the column. This can be done in a stepwise or gradient manner.
-
Collect fractions and analyze them for the presence of organic acids.
-
-
Regeneration:
-
Regenerate the column by washing with a strong base (e.g., 1 M NaOH) to remove all bound ions, followed by a thorough rinse with deionized water and re-equilibration with the starting buffer.
-
Protocol for GC-MS Analysis of Glycerol and Byproducts
This protocol provides a general framework for the analysis of glycerol and its fermentation byproducts.
Materials:
-
Fermentation broth sample
-
Internal standard (e.g., glycerol-13C3)
-
Derivatization agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent)
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to remove any remaining cells.
-
Take a known volume of the supernatant.
-
-
Derivatization:
-
Evaporate the aqueous phase from the sample under a stream of nitrogen.
-
Add the internal standard solution.
-
Add pyridine and the derivatization agent (e.g., MSTFA).
-
Heat the mixture (e.g., at 70°C for 20 minutes) to complete the derivatization reaction.[12]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable temperature program for the GC oven to separate the different components.
-
The mass spectrometer will detect and identify the derivatized compounds based on their mass spectra and retention times.
-
-
Quantification:
-
Quantify the concentration of glycerol and byproducts by comparing their peak areas to the peak area of the internal standard.
-
V. Visualizations
Caption: General workflow for the purification of products from glycerol fermentation.
Caption: Troubleshooting logic for microfiltration membrane fouling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Flow Microfiltration of Glycerol Fermentation Broths with Citrobacter freundii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel downstream process for 1,3-propanediol from glycerol-based fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2004076392A1 - Purification of 1,3-propanediol by distillation - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. Integrated study of fermentation and downstream processing in a miniplant significantly improved the microbial 1,3-propanediol production from raw glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]
- 12. dshs-koeln.de [dshs-koeln.de]
Technical Support Center: Optimizing Mobile Phase for Better Separation of Glycerolipids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in separating glycerolipids.
Troubleshooting Guides
This section addresses specific issues encountered during the chromatographic separation of glycerolipids, offering potential causes and solutions in a direct question-and-answer format.
Question: Why are my glycerolipid peaks tailing in reversed-phase HPLC?
Answer:
Peak tailing is a common issue in lipid analysis that can significantly compromise resolution and quantification. The primary causes and their respective solutions are outlined below:
-
Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar head groups of glycerolipids, leading to peak tailing.[1]
-
Solution: Incorporate mobile phase additives to mask these silanol groups. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically at 5-10 mM) can be effective.[1] Adding a weak acid like formic acid or acetic acid (around 0.1%) can also help by suppressing the ionization of the silanol groups.[1]
-
-
Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of both the analytes and the stationary phase, leading to undesirable interactions.[1]
-
Solution: Adjust the mobile phase pH to be within a suitable range for your target glycerolipids to ensure they are in a single ionic form.[2]
-
-
Cause 3: Column Contamination. A contaminated guard or analytical column can lead to peak distortion.[1]
-
Solution: Regularly clean your column according to the manufacturer's instructions. Using a guard column can also help prolong the life of the analytical column.
-
-
Cause 4: Incompatible Sample Solvent. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[1]
-
Solution: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.[1] For reversed-phase chromatography, this means the sample solvent should be weaker than or similar in strength to the starting mobile phase.
-
Question: I am observing poor resolution between different classes of glycerolipids. How can I improve this?
Answer:
Achieving good resolution between different glycerolipid classes often requires optimizing the chromatographic mode and the mobile phase composition.
-
Cause 1: Incorrect Chromatography Mode. Different chromatographic techniques offer different selectivities for lipid separation.
-
Solution: For separating lipid classes based on the polarity of their headgroups, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[3][4] Reversed-phase (RP) chromatography is better suited for separating lipids within the same class based on their fatty acyl chain length and degree of unsaturation.[3][4]
-
-
Cause 2: Suboptimal Mobile Phase Composition. The choice and ratio of solvents in the mobile phase are critical for achieving separation.
-
Solution (Reversed-Phase): Gradient elution with a mixture of water, acetonitrile (B52724), and isopropanol (B130326) is a widely used mobile phase system.[4] Methanol (B129727) can also be incorporated.[4] Carefully optimizing the gradient profile is essential.
-
Solution (HILIC): HILIC mobile phases typically consist of acetonitrile and an aqueous buffer, such as ammonium formate or ammonium acetate.[3][4] The pH of the aqueous portion is a critical parameter to adjust as it can influence the charge of the lipid headgroups and the stationary phase.[3]
-
-
Cause 3: Isocratic vs. Gradient Elution. Using an isocratic elution (constant mobile phase composition) for a complex mixture of glycerolipids with a wide range of polarities can lead to poor resolution and long analysis times.[5][6][7]
Frequently Asked Questions (FAQs)
What are the most common mobile phases for reversed-phase HPLC of glycerolipids?
The most popular mobile phases for the reversed-phase separation of lipids are mixtures of acetonitrile, methanol, isopropanol, and water.[1] A typical approach is to use a gradient elution, starting with a higher percentage of the aqueous component and gradually increasing the organic solvent content.[1]
What is the role of additives like ammonium formate and formic acid in the mobile phase?
Mobile phase additives are crucial for achieving good peak shape and enhancing ionization efficiency, especially when using mass spectrometry (MS) for detection.[1]
-
Ammonium formate/acetate: These salts help to mask residual silanol groups on the stationary phase, which can cause peak tailing.[1] They also provide a source of ions (e.g., NH4+) that can form adducts with neutral glycerolipids, aiding in their detection by MS.[8]
-
Formic acid/acetic acid: These weak acids are often added at low concentrations (e.g., 0.1%) to acidify the mobile phase. This helps to suppress the ionization of residual silanols and can improve peak shape for polar lipids.[1]
Should I use isocratic or gradient elution for glycerolipid separation?
For complex samples containing glycerolipids with a wide range of polarities, gradient elution is generally preferred.[5][6][7]
-
Gradient elution allows for the separation of both weakly and strongly retained compounds in a single run, resulting in better resolution, sharper peaks, and shorter analysis times.[6][9]
-
Isocratic elution is simpler and can be suitable for separating a limited number of glycerolipids with similar properties.[5][6] However, it can lead to broad peaks for late-eluting compounds.[9]
How does the choice of organic solvent affect the separation?
In reversed-phase HPLC, the type of organic solvent (modifier) used with water can influence the selectivity of the separation. The most common organic solvents for lipid analysis are acetonitrile, methanol, and isopropanol. Their elution strengths are generally in the order of methanol < acetonitrile < isopropanol.[10] The choice of solvent can impact the resolution of closely eluting species.
Data Presentation
Table 1: Common Mobile Phase Systems for Glycerolipid Separation
| Chromatography Mode | Mobile Phase A (Weak) | Mobile Phase B (Strong) | Common Additives | Application |
| Reversed-Phase (RP) | Acetonitrile/Water (e.g., 60:40, v/v) | Isopropanol/Acetonitrile (e.g., 90:10, v/v) | 10 mM Ammonium Formate, 0.1% Formic Acid | Separation of lipid species within the same class based on acyl chain length and unsaturation.[1][4] |
| HILIC | Acetonitrile/Water (e.g., 95:5, v/v) | Acetonitrile/Water (e.g., 50:50, v/v) | 5-10 mM Ammonium Acetate or Formate | Separation of lipid classes based on headgroup polarity.[3][11] |
| Normal-Phase (NP) | Isooctane or Hexane | Methyl tert-butyl ether (MTBE) or Isopropanol | Post-column addition of Ammonium Acetate | Separation of neutral lipid classes.[8] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS for Glycerolipid Profiling
This protocol provides a general methodology for the separation of glycerolipids using reversed-phase HPLC coupled with mass spectrometry.
-
Sample Preparation: The dried lipid extract is reconstituted in a solvent compatible with the initial mobile phase conditions (e.g., methanol/chloroform 1:1, v/v).[1]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Gradient: A typical gradient might start at 30-40% B, increase to 100% B over 20-30 minutes, hold for 5-10 minutes, and then re-equilibrate at the starting conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50°C.[1]
-
Injection Volume: 5 µL.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
-
Data Acquisition: Full scan mode for profiling and targeted MS/MS for identification.
-
Mandatory Visualization
Caption: A typical experimental workflow for glycerolipid analysis by HPLC-MS.
Caption: Troubleshooting logic for common glycerolipid separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. aocs.org [aocs.org]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Lipidomics by HILIC-Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Handling and formulation of solid 1,3-Dilinoelaidoyl glycerol for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and formulation of solid 1,3-Dilinoelaidoyl glycerol (B35011) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Dilinoelaidoyl glycerol?
A1: this compound is a diacylglycerol (DAG) containing linoelaidic acid at the sn-1 and sn-3 positions of the glycerol backbone.[1][2] It is a solid at room temperature.[1][2]
Q2: How should I store this compound?
A2: It is recommended to store the solid compound at -20°C for long-term stability.[1] The stability is reported to be at least one year when stored under these conditions.[3]
Q3: What is the purity of commercially available this compound?
A3: Commercially available this compound typically has a purity of greater than 98%.[1][2]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as Dimethylformamide (DMF) and ethanol (B145695).[1] It has limited solubility in aqueous solutions. For instance, its solubility is approximately 0.5 mg/ml in a 1:1 solution of Ethanol:PBS (pH 7.2).[1]
Troubleshooting Guides
Problem: The compound will not dissolve in my chosen solvent.
-
Solution:
-
Verify Solvent Choice: Ensure you are using a recommended organic solvent such as DMF or ethanol.[1] As a nonpolar lipid, it will not be readily soluble in polar solvents like water alone.[4]
-
Check Concentration: Refer to the solubility data to ensure you have not exceeded the solubility limit. For example, in DMF and ethanol, the solubility is approximately 10 mg/ml.[1]
-
Gentle Warming: Try warming the solution gently in a water bath (e.g., to 37°C). This can aid in the dissolution of lipids.
-
Vortexing/Sonication: Agitate the solution using a vortex mixer or a bath sonicator to increase the rate of dissolution.
-
Problem: The compound precipitates when I add it to my aqueous buffer or cell culture medium.
-
Solution:
-
Initial Dissolution in Organic Solvent: Never add the solid this compound directly to an aqueous solution. First, prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMF or ethanol).[5]
-
Stepwise Dilution: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer or medium. This helps to disperse the lipid and prevent localized high concentrations that lead to precipitation.
-
Use of a Carrier: For cell culture experiments, consider using a carrier protein like bovine serum albumin (BSA). Pre-complexing the lipid with BSA can enhance its stability and delivery in aqueous media.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your experimental medium as low as possible (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.
-
Quantitative Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 10 mg/ml | [1] |
| Ethanol | 10 mg/ml | [1] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a 10 mg/ml stock solution of this compound in ethanol.
Materials:
-
This compound (solid)
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Weigh out the desired amount of this compound in a sterile vial. For example, for 1 ml of a 10 mg/ml stock, weigh 10 mg.
-
Add the appropriate volume of anhydrous ethanol to the vial.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Store the stock solution at -20°C. Before each use, bring the solution to room temperature and vortex briefly.
Protocol 2: Preparation of Working Solutions for Cell Culture
Objective: To prepare a working solution of this compound in cell culture medium.
Materials:
-
10 mg/ml stock solution of this compound in ethanol
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Warm the 10 mg/ml stock solution and the cell culture medium to 37°C.
-
Vortex the stock solution briefly.
-
In a sterile tube, add the required volume of cell culture medium.
-
While vigorously vortexing the medium, add the required volume of the stock solution dropwise. For example, to make a 10 µg/ml working solution, add 1 µl of the 10 mg/ml stock to 1 ml of medium.
-
Continue to vortex for another 30 seconds to ensure proper mixing.
-
Use the working solution immediately to treat cells. It is not recommended to store aqueous dilutions for extended periods.[5]
Visualizations
References
Addressing matrix effects in lipidomics analysis of complex samples
Welcome to the technical support center for addressing matrix effects in the lipidomics analysis of complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to matrix effects in mass spectrometry-based lipidomics.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in lipidomics analysis?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components of a sample apart from the specific analyte of interest.[1] Matrix effects occur when these co-eluting components alter the ionization efficiency of the target analyte in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[4][5] In lipidomics, complex biological samples contain a high abundance of various lipids and other molecules like proteins and salts, making them particularly susceptible to matrix effects.[1] Phospholipids are often a major contributor to matrix effects in biological samples, especially when using electrospray ionization (ESI).[4]
Q2: How can I determine if my lipid analysis is being affected by matrix effects?
A: There are two primary methods to assess the presence and extent of matrix effects in your analysis:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat (clean) solvent to its response when spiked into a blank matrix sample after the extraction process.[2][6] A significant percentage difference between the two signals indicates the degree of ion suppression or enhancement.[4][6]
-
Post-Column Infusion Method: This is a qualitative technique used to identify at which points in a chromatographic run matrix effects are most pronounced.[2] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any deviation (dip or rise) in the baseline signal of the infused analyte indicates regions of ion suppression or enhancement, respectively.[3][4]
Q3: What are the most effective strategies for minimizing matrix effects during sample preparation?
A: Optimizing your sample preparation protocol is a critical step in mitigating matrix effects. The goal is to remove interfering components while efficiently recovering your lipids of interest. Common and effective techniques include:
-
Solid-Phase Extraction (SPE): SPE can selectively isolate analytes of interest while removing interfering matrix components like salts and phospholipids.[1][7] Specific SPE cartridges, such as those with reversed-phase (e.g., C18) or mixed-mode chemistries, can be optimized for lipid purification.[4]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases. This is a widely used technique in lipidomics for separating lipids from more polar, interfering compounds.[1][7]
-
Protein Precipitation (PPT): This method uses a solvent (e.g., acetonitrile (B52724) or methanol) to precipitate and remove proteins from the sample.[3][7] While simple and fast, it may not effectively remove phospholipids, which are a major source of matrix effects.[3]
Q4: Can internal standards completely correct for matrix effects?
A: Internal standards (IS) are crucial for improving the accuracy and precision of quantification in the presence of matrix effects.[8] An ideal IS is chemically similar to the analyte and experiences the same matrix effects.[8] Stable isotope-labeled (SIL) internal standards (e.g., deuterated or ¹³C-labeled lipids) are considered the gold standard because they co-elute with the endogenous analyte and are affected by matrix effects in a nearly identical manner.[2][9] The ratio of the analyte signal to the IS signal remains consistent, allowing for reliable quantification.[1]
However, even SIL-IS may not completely eliminate inaccuracies if the matrix effect is severe and causes significant ion suppression, potentially dropping the analyte signal below the limit of detection.[7] Therefore, it is best to use a combination of effective sample cleanup and appropriate internal standards.
Q5: My signal intensity is low and inconsistent between replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?
A: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[4] Here are some immediate steps you can take:
-
Sample Dilution: A simple first step is to dilute your sample. This reduces the concentration of interfering matrix components.[4] However, ensure that your analyte concentration remains above the instrument's limit of detection.
-
Optimize Chromatography: Modifying your chromatographic method can help separate your lipid analytes from the interfering matrix components.[4] Consider adjusting the mobile phase gradient, changing the mobile phase composition, or trying a different chromatography column.[4]
-
Review Sample Preparation: Evaluate your sample preparation method to see if it can be improved to remove more of the interfering matrix components.[7]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quantitative results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant Matrix Effects | Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement. | A matrix effect value close to 100% indicates minimal effect, while significant deviation confirms the presence of matrix effects. |
| Inadequate Sample Cleanup | Optimize the sample preparation method. Consider switching from protein precipitation to a more robust technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | Cleaner samples with fewer interfering components, leading to reduced matrix effects and improved reproducibility. |
| Inappropriate Internal Standard | If not already in use, incorporate a stable isotope-labeled internal standard for each lipid class being quantified. | The internal standard will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction and more reliable quantification. |
| Chromatographic Co-elution | Adjust the chromatographic gradient to better separate the analytes of interest from the regions of ion suppression identified by a post-column infusion experiment. | Improved separation will lead to the analyte eluting in a region with less matrix interference, resulting in a more stable and accurate signal. |
Issue 2: High background noise and ghost peaks in chromatograms.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Matrix Contamination | Implement a more rigorous sample cleanup protocol, such as SPE, to remove a wider range of interfering compounds. | A cleaner sample extract will result in lower background noise and fewer interfering peaks in the chromatogram. |
| Carryover from Previous Injections | Introduce a robust wash step between sample injections. This may involve injecting a strong solvent (e.g., a high percentage of organic solvent) to clean the column and injection port. | Reduction or elimination of ghost peaks in subsequent runs, ensuring that the detected signals are from the current sample. |
| Contaminated LC-MS System | Clean the ion source and other components of the mass spectrometer according to the manufacturer's recommendations. Contaminants can build up over time and contribute to high background noise. | A cleaner system will result in a lower baseline and improved signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a generalized procedure to quantify the matrix effect.
Materials:
-
Analyte stock solution
-
Blank matrix (e.g., plasma, tissue homogenate) from a source known to not contain the analyte
-
Neat solvent (compatible with your LC-MS method)
-
Your established sample preparation workflow materials (e.g., solvents for extraction, SPE cartridges)
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike the analyte stock solution into the neat solvent to a known final concentration.[4]
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.[4]
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[4]
-
-
LC-MS Analysis: Analyze all three sets of samples by LC-MS.
-
Calculation: Calculate the matrix effect (ME) as a percentage using the following formula:
ME (%) = (Peak Area in Set C / Peak Area in Set A) x 100
Protocol 2: General Solid-Phase Extraction (SPE) for Lipid Cleanup
This protocol outlines a general workflow for SPE. The specific sorbent and solvents should be optimized for your lipids of interest.
Materials:
-
SPE cartridge (e.g., C18, mixed-mode)[4]
-
Sample extract
-
Conditioning solvent (e.g., methanol)[4]
-
Equilibration solvent (e.g., water)[4]
-
Wash solvent (to remove interferences)[4]
-
Elution solvent (to elute lipids)[4]
-
SPE manifold
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[4]
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[4]
-
Loading: Load the sample onto the SPE cartridge.
-
Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[4]
-
Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[4]
-
The eluted sample is typically then dried and reconstituted in a solvent compatible with the LC-MS system.
Visualizations
Caption: A typical experimental workflow for lipidomics analysis.
Caption: A troubleshooting flowchart for addressing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Validation & Comparative
A Comparative Guide to the Separation of 1,2- and 1,3-Diacylglycerol Isomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of diacylglycerol (DAG) isomers are critical in numerous research fields, from understanding cellular signaling to ensuring the quality of food products and developing lipid-based therapeutics. 1,2-Diacylglycerols and 1,3-diacylglycerols are positional isomers with distinct biological roles and physicochemical properties. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for their separation, supported by experimental data and detailed protocols.
The Biological Significance of Diacylglycerol Isomers
Diacylglycerols are central lipid molecules involved in a variety of cellular processes. The specific position of the fatty acyl chains on the glycerol (B35011) backbone dictates their metabolic fate and signaling function. Notably, sn-1,2-DAG acts as a crucial second messenger, activating key enzymes like protein kinase C (PKC) and protein kinase D (PKD).[1] This signaling cascade is initiated by the hydrolysis of plasma membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC).[1][2][3] In contrast, 1,3-DAG is primarily an intermediate in triacylglycerol metabolism and does not typically activate these signaling pathways.
The diagram below illustrates the generation of sn-1,2-DAG and its role in initiating downstream signaling events.
Method 1: Reversed-Phase HPLC (RP-HPLC) for Isomer Separation
Reversed-Phase HPLC is a widely used and effective technique for separating 1,2- and 1,3-DAG isomers. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Generally, 1,3-DAG isomers elute earlier than their corresponding 1,2-DAG counterparts when they have the same fatty acid composition.[4]
Experimental Protocol: RP-HPLC
This protocol is adapted from a method developed for the separation of DAG isomers from vegetable oils.[5][6][7]
-
Sample Preparation: Dissolve the DAG sample or lipid extract in the mobile phase solvent to a final concentration of approximately 1-5 mg/mL. Filter the solution through a 0.2 µm PTFE syringe filter before injection.
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% acetonitrile.
-
Flow Rate: 1.0 - 1.1 mL/min.[7]
-
Column Temperature: Ambient or controlled (e.g., 18°C) for improved resolution.[8]
-
Injection Volume: 5-20 µL.
-
Performance Data: RP-HPLC
The following table summarizes the performance of the RP-HPLC method for the separation of various DAG isomer pairs.
| Diacylglycerol Standard | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| 1,3-Dilinolein | 0.2 | 0.7 |
| 1,2-Dilinolein | Not specified | Not specified |
| 1,3-Diolein | Not specified | Not specified |
| 1,2-Dioleoyl-sn-glycerol | 0.6 | 1.9 |
Data sourced from studies on DAG separation from vegetable oils.[5][6][7][9] Linearity was observed over three orders of magnitude for these compounds.[5][6][7][9]
Experimental Workflow: RP-HPLC
References
- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
Unraveling the Impact of Fatty Acid Composition on Diacylglycerol Function: A Comparative Analysis
For Immediate Publication
[City, State] – [Date] – In the intricate world of cellular signaling, diacylglycerols (DAGs) stand out as critical second messengers, primarily known for their role in activating Protein Kinase C (PKC). However, not all DAGs are created equal. The identity of the fatty acid chains esterified to the glycerol (B35011) backbone significantly influences their biological activity, dictating their interaction with effector proteins and their impact on membrane biophysics. This guide provides a comprehensive comparative analysis of diacylglycerols with different fatty acids, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and protocols.
The functional diversity of DAGs stems from the length and degree of saturation of their fatty acid moieties. These structural variations affect how DAGs partition into membrane domains, their ability to induce membrane curvature, and their specific interactions with the C1 domains of PKC isoforms and other signaling proteins. Understanding these differences is paramount for elucidating the fine-tuning of cellular signaling pathways and for the rational design of therapeutic agents that target DAG-mediated processes.
Comparative Efficacy of Diacylglycerols in Protein Kinase C Activation
The activation of Protein Kinase C (PKC) represents a cornerstone of diacylglycerol (DAG) signaling. The affinity and efficacy of this activation are intricately linked to the fatty acid composition of the DAG molecule. Generally, DAGs containing at least one unsaturated fatty acid are more potent activators of PKC than their saturated counterparts.[1][2] This is attributed to the "kink" introduced by the double bond, which is thought to facilitate the necessary conformational changes in the C1 domain of PKC for its activation.
A study by Khan et al. demonstrated the isoform-specific activation of PKC by different polyunsaturated DAGs. Their findings highlight that the nature of the fatty acid at the sn-2 position plays a crucial role in determining which PKC isoform is preferentially activated.
| Diacylglycerol Species | Fatty Acid Composition (sn-1, sn-2) | Target PKC Isoform(s) | Observed Effect |
| SAG | 1-stearoyl-2-arachidonoyl-sn-glycerol | PKCα, PKCδ | Higher stimulatory effect compared to SDG and SEG[3][4] |
| SDG | 1-stearoyl-2-docosahexaenoyl-sn-glycerol | PKCβI | Higher activation compared to SAG[3] |
| SEG | 1-stearoyl-2-eicosapentaenoyl-sn-glycerol | PKCβI | Higher activation compared to SAG[3] |
Table 1: Differential Activation of PKC Isoforms by Diacylglycerols with Different Polyunsaturated Fatty Acids.
Influence of Fatty Acid Composition on Membrane Biophysics
Diacylglycerols are not only signaling molecules but also potent modulators of membrane structure. Their conical shape, a consequence of the small glycerol headgroup relative to the bulky acyl chains, induces negative curvature in phospholipid monolayers. This property is crucial for processes like membrane fission and fusion. The extent of this curvature induction is dependent on the fatty acid composition of the DAG.
Experimental data reveals that both chain length and unsaturation influence the ability of DAGs to alter membrane curvature.
| Diacylglycerol Species | Fatty Acid Composition | Apparent Spontaneous Radius of Curvature (R₀) in DOPC monolayer |
| C10-DCG | Dicaprylglycerol (short, saturated) | -13.3 Å |
| C18-DOG | Dioleoylglycerol (long, di-monounsaturated) | -10.1 Å |
Table 2: Effect of Diacylglycerol Fatty Acid Composition on Membrane Curvature. Data from Leikin et al., 1996. The more negative R₀ value for C18-DOG indicates a greater propensity to induce negative curvature.
Signaling Pathways and Experimental Workflows
The differential activation of PKC isoforms by specific DAG species leads to the engagement of distinct downstream signaling pathways. This specificity allows for a nuanced cellular response to various extracellular stimuli.
Figure 1: Differential activation of PKC isoforms by DAGs with distinct fatty acid profiles.
The investigation of DAG-mediated signaling necessitates a multi-faceted experimental approach, beginning with the extraction and quantification of different DAG species, followed by in vitro and cell-based assays to determine their functional consequences.
Figure 2: A typical experimental workflow for the comparative analysis of diacylglycerols.
Experimental Protocols
Lipid Extraction and Diacylglycerol Quantification by LC-MS/MS
This protocol outlines a standard procedure for the extraction of lipids from cultured cells and subsequent quantification of DAG species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), HPLC grade, ice-cold
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Internal standards (e.g., deuterated DAG species)
-
Cell scraper
-
Conical tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency in a petri dish.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to the plate and scrape the cells. Transfer the cell suspension to a 15 mL conical tube.
-
Add a known amount of internal standard to each sample.
-
Add 5 mL of MTBE to the tube.
-
Vortex the mixture vigorously for 1 hour at 4°C.
-
Add 1.25 mL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.
-
Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
Analyze the samples by LC-MS/MS. Different DAG species can be identified and quantified based on their mass-to-charge ratio and fragmentation patterns.
In Vitro Protein Kinase C Activity Assay
This protocol describes a method to assess the ability of different DAG species to activate PKC in a cell-free system.
Materials:
-
Recombinant human PKC isoforms
-
Phosphatidylserine (PS) vesicles
-
Diacylglycerol species of interest
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Scintillation counter and vials
-
Phosphocellulose paper
Procedure:
-
Prepare PS vesicles by sonication or extrusion.
-
In a microcentrifuge tube, combine the kinase reaction buffer, PS vesicles, and the specific DAG species to be tested at various concentrations.
-
Add the recombinant PKC isoform to the mixture.
-
Initiate the kinase reaction by adding the PKC substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Place the washed paper in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Compare the radioactivity counts between different DAG species to determine their relative potency in activating the specific PKC isoform.
Conclusion
The fatty acid composition of diacylglycerols is a critical determinant of their biological function. Saturated and unsaturated DAGs exhibit distinct abilities to activate specific PKC isoforms and modulate membrane properties. This inherent specificity in DAG signaling allows for a highly regulated and context-dependent cellular response to external cues. A thorough understanding of these structure-activity relationships, facilitated by the experimental approaches outlined in this guide, is essential for advancing our knowledge of lipid-mediated signaling and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. Insights into the behavior of unsaturated diacylglycerols in mixed lipid bilayers in relation to protein kinase C activation-A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating LC-MS Methods for Diacylglycerol Analysis: A Comparative Guide Using 1,3-Dilinoelaidoyl Glycerol Standard
The quantification of specific lipids, such as diacylglycerols (DAGs), in complex biological matrices is a critical task in various fields, including drug development, clinical diagnostics, and food science. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1] However, to ensure the reliability and accuracy of the data, the LC-MS method must be rigorously validated. This guide provides a comprehensive overview of the validation process for an LC-MS method for diacylglycerol analysis, with a specific focus on the use of 1,3-Dilinoelaidoyl glycerol (B35011) as a standard. We will compare its performance with other alternatives and provide detailed experimental protocols.
The Importance of Method Validation
Analytical method validation is a crucial process in regulated environments, ensuring that an LC-MS method is reliable, reproducible, and fit for its intended purpose.[2][3] The key parameters for validation, as outlined by regulatory agencies like the FDA and EMA, include accuracy, precision, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and specificity.[3][4] Adherence to these guidelines is essential for the acceptance of data in clinical and research settings.[3]
Role of Internal Standards in LC-MS
Internal standards are indispensable in quantitative LC-MS analysis. They are compounds with similar physicochemical properties to the analyte of interest, added to samples at a known concentration before sample processing. Their primary role is to correct for variations that may occur during sample preparation, extraction, and instrumental analysis, thereby improving the accuracy and precision of the quantification.[4][5] For lipidomics, ideal internal standards include stable isotope-labeled lipids (e.g., deuterated or ¹³C-labeled) or odd-chain lipids that are not naturally present in the sample.[5]
1,3-Dilinoelaidoyl Glycerol as a Standard
This compound is a specific diacylglycerol containing two linolelaidic acid (18:2) acyl chains. Its well-defined structure and commercial availability make it a suitable candidate as a standard for the quantification of other diacylglycerols. When using a non-isotopically labeled standard like this compound, it is crucial to carefully assess potential matrix effects and ensure that its extraction efficiency and ionization behavior are representative of the analytes being quantified.
Comparison of LC-MS Method Performance for Diacylglycerol and Triacylglycerol Analysis
While specific comparative data for methods validated with this compound is not always readily available, performance characteristics from validated methods for structurally similar diacylglycerols and triglycerides can provide a reliable benchmark.[1] The following table summarizes typical performance data from various LC-MS-based methods for lipid analysis.
| Parameter | Method 1: UPLC-MS/MS (Triglyceride) | Method 2: HPLC-HRMS (Triglyceride) | Method 3: LC-MS/MS (Diacylglycerol) |
| Matrix | Serum | Human Milk | Biological Fluids |
| Linearity (r²) | > 0.99[1][6] | Good linearity implied[1] | > 0.99[7] |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL[8] | Not explicitly stated | 0.04 µg/g[6] |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL[8] | Not explicitly stated | 0.13 µg/g[6] |
| Accuracy (% Recovery) | 95 - 105%[8] | Not explicitly stated | 95.6 - 129.29%[6] |
| Precision (RSD%) | < 15%[8] | Not explicitly stated | < 20%[9] |
Experimental Protocols
Detailed experimental protocols are fundamental for the successful implementation and validation of an analytical method. Below are generalized protocols for the analysis of diacylglycerols using LC-MS, which should be optimized for specific laboratory conditions and sample matrices.
Sample Preparation: Lipid Extraction
A common and effective method for extracting lipids from biological samples is the methyl-tert-butyl ether (MTBE) method.[10][11][12]
Materials:
-
Biological sample (e.g., plasma, cell pellet)
-
Methanol (B129727) (MeOH), pre-chilled
-
Methyl-tert-butyl ether (MTBE)
-
This compound internal standard solution
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a 5-50 µL sample, add 225 µL of pre-chilled methanol containing the this compound internal standard.[11]
-
Add 750 µL of MTBE.[11]
-
Vortex the mixture for 1 minute and then let it rest on ice for 1 hour, with brief vortexing every 15 minutes.[11]
-
To induce phase separation, add 188 µL of PBS, vortex for 20 seconds, and let it rest at room temperature for 10 minutes.[11]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[11]
-
Carefully collect the upper organic layer, which contains the lipids, and transfer it to a clean tube.[1][11]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[1]
LC-MS/MS Analysis
Chromatographic Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent[8]
-
Mobile Phase A: Water with 0.1% formic acid[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[8]
-
Flow Rate: 0.4 mL/min[8]
-
Column Temperature: 40°C[8]
-
Injection Volume: 5 µL[8]
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer[10]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode[13]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification[6]
Method Validation Protocol
a) Linearity and Range:
-
Prepare a series of at least five calibration standards by spiking known concentrations of this compound into a blank matrix.
-
Analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
The linearity is acceptable if the coefficient of determination (r²) is > 0.99.[6]
b) Accuracy and Precision:
-
Prepare quality control (QC) samples at low, medium, and high concentrations by spiking the standard into a blank matrix.
-
Analyze the QC samples in at least five replicates on the same day (intra-day precision) and on three different days (inter-day precision).[3]
-
Accuracy is determined by calculating the percentage recovery of the measured concentration compared to the nominal concentration. The acceptance criterion is typically within ±15%.[14]
-
Precision is expressed as the relative standard deviation (RSD), which should generally be < 15%.[8]
c) Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD is the lowest concentration of the analyte that can be reliably detected, typically with a signal-to-noise ratio (S/N) of approximately 3.[2]
-
LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision, typically with an S/N ratio of about 10.[2][6]
d) Specificity:
-
Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard.[3]
-
Specificity is confirmed by the absence of significant interferences.[6]
Visualizing the Workflow and Validation Process
To better illustrate the experimental and logical flows, the following diagrams were created using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. mtc-usa.com [mtc-usa.com]
- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. ijper.org [ijper.org]
- 7. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 10. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 11. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 12. agilent.com [agilent.com]
- 13. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of APCI and ESI Ionization for Triacylglycerol Analysis
For researchers, scientists, and professionals in drug development, the precise analysis of triacylglycerols (TAGs) is paramount. As the primary components of fats and oils, TAGs play crucial roles in metabolic processes and are key indicators in various biological and pathological states. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the analytical cornerstone for comprehensive TAG profiling. The choice of ionization source, however, significantly influences the quality and nature of the data obtained. This guide provides an in-depth comparison of two commonly employed ionization techniques: Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), supported by experimental data and detailed protocols.
At a Glance: APCI vs. ESI for Triacylglycerol Analysis
Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are both "soft" ionization techniques that are well-suited for the analysis of large, non-volatile molecules like triacylglycerols.[1] However, their fundamental mechanisms of ionization differ, leading to distinct advantages and disadvantages in the context of TAG analysis. APCI is a gas-phase ionization technique that is particularly effective for less polar to non-polar compounds, making it a natural fit for the hydrophobic nature of TAGs.[2][3] In contrast, ESI is a solution-phase ionization method that is ideal for polar and already charged molecules. For neutral molecules like TAGs, ESI typically requires the addition of a mobile phase additive, such as ammonium (B1175870) formate (B1220265), to facilitate the formation of adduct ions.[1]
The most significant practical difference between the two techniques lies in the mass spectra they produce. APCI tends to generate both protonated molecules ([M+H]+) and significant in-source fragmentation, yielding diacylglycerol-like ions ([DAG]+) from the neutral loss of a fatty acid.[4] This fragmentation is highly informative for structural elucidation. Conversely, ESI is a much "softer" ionization method, producing abundant intact molecular adducts (e.g., [M+NH4]+) with minimal fragmentation.[5] This makes ESI ideal for unambiguous molecular weight determination, especially for saturated TAGs which may not produce a strong molecular ion signal in APCI.[1]
Quantitative Performance Comparison
The selection of an ionization source often hinges on quantitative performance metrics such as sensitivity, linearity, and reproducibility. The following table summarizes these parameters for APCI and ESI in the context of triacylglycerol analysis, based on data from comparative studies.
| Parameter | APCI | ESI | Key Considerations & References |
| Sensitivity | Good to Excellent | Good to Excellent (modifier dependent) | APCI generally offers robust sensitivity for a wide range of TAGs. ESI's sensitivity can be significantly enhanced with mobile phase additives like ammonium formate, but may be lower without them.[6] |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range | Can achieve lower detection limits than APCI with optimized mobile phase modifiers. | Direct comparisons are instrument and compound-dependent. |
| Linearity | Wide linear dynamic range (typically 4-5 decades) | Can have a reduced linear range, particularly with certain adduct-forming modifiers. | APCI often provides a broader linear range, which is advantageous for quantifying TAGs over a wide concentration range.[6] |
| Reproducibility (RSD%) | Generally high, with RSDs <15% | Can be slightly less reproducible due to the influence of mobile phase composition and adduct stability. | Both techniques can achieve high reproducibility with well-developed methods.[4] |
| Matrix Effects | Less susceptible to ion suppression | More prone to ion suppression from co-eluting matrix components. | The gas-phase nature of APCI ionization makes it less susceptible to interference from the sample matrix.[3] |
Deciding on the Right Ionization Technique
The choice between APCI and ESI for triacylglycerol analysis is not always straightforward and often depends on the specific goals of the study.
Choose APCI when:
-
Structural elucidation is a primary goal. The characteristic fragmentation patterns are invaluable for identifying fatty acid constituents and their positions on the glycerol (B35011) backbone (regioisomers).[7]
-
Analyzing complex mixtures with minimal sample cleanup. Its relative resistance to matrix effects can be advantageous.
-
Using non-aqueous reversed-phase chromatography. APCI is highly compatible with these mobile phases.[7]
Choose ESI when:
-
Accurate molecular weight determination is critical. The generation of abundant intact molecular adducts is a key strength.[1]
-
Analyzing saturated triacylglycerols. ESI provides a more reliable signal for these compounds compared to APCI.[1]
-
The highest sensitivity is required , and the use of mobile phase modifiers is acceptable.[6]
In many cases, the complementary nature of the data from APCI and ESI makes the use of both techniques on the same sample a powerful strategy for comprehensive triacylglycerol characterization.[1]
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of triacylglycerols in oil samples using HPLC-MS with either an APCI or ESI source.
Sample Preparation
Accurate and reproducible sample preparation is crucial for reliable TAG analysis.[8]
-
Sample Measurement: Accurately pipette 20 µL of the oil sample into a glass tube.[8]
-
Solvent Addition: Add 10 mL of isopropanol (B130326) or a 2:1 (v/v) mixture of chloroform:methanol.[8]
-
Dissolution: Vigorously mix the sample using a vortex mixer for 1 minute to ensure complete dissolution. For enhanced extraction, sonicate the sample in an ultrasonic bath for 15 minutes.
-
Clarification: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.[8]
-
Filtration: Carefully transfer the supernatant to an autosampler vial through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter.[8]
-
Storage: If not analyzed immediately, store the prepared samples at -20°C to prevent degradation.[8]
HPLC-MS/MS Analysis
-
Chromatographic System: An HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A mass spectrometer equipped with either an APCI or ESI source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol
-
For ESI: Add 10 mM ammonium formate to both solvents A and B.
-
-
Gradient Elution: A typical gradient would be from 30% B to 90% B over 20-30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry Parameters:
-
APCI Source:
-
Ionization Mode: Positive
-
Corona Discharge Current: 3-5 µA
-
Vaporizer Temperature: 350-450°C
-
Capillary Voltage: 3-4 kV
-
Sheath and Auxiliary Gas Flow: Optimized for the instrument.
-
-
ESI Source:
-
Ionization Mode: Positive
-
Spray Voltage: 3.5-4.5 kV
-
Capillary Temperature: 250-350°C
-
Sheath and Auxiliary Gas Flow: Optimized for the instrument.
-
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for triacylglycerol analysis using HPLC-MS, highlighting the application of either APCI or ESI ionization.
Caption: Workflow for triacylglycerol analysis by LC-MS.
Conclusion
Both APCI and ESI are powerful ionization techniques for the analysis of triacylglycerols by mass spectrometry. The choice between them should be guided by the specific analytical needs of the research. APCI, with its informative fragmentation, is a strong candidate for detailed structural studies, while the soft ionization of ESI excels in providing clear molecular weight information and high sensitivity, particularly for saturated TAGs. For the most comprehensive understanding of complex lipid samples, leveraging the complementary data from both APCI and ESI is the recommended approach.
References
- 1. aocs.org [aocs.org]
- 2. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 1,3-Dilinoelaidoyl Glycerol and 1,3-Dioleoyl Glycerol in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,3-Dilinoelaidoyl glycerol (B35011) and 1,3-dioleoyl glycerol, two distinct diacylglycerol (DAG) species, in the context of metabolic research. By examining their constituent fatty acids and the stereochemistry of the glycerol backbone, we can infer their differential impacts on key metabolic signaling pathways, particularly insulin (B600854) signaling and protein kinase C (PKC) activation. This comparison is supported by experimental data from studies on related lipid molecules.
Introduction to Diacylglycerols in Metabolic Signaling
Diacylglycerols are critical lipid second messengers that play a pivotal role in cellular signaling.[1] The accumulation of specific DAG isomers is strongly associated with the development of insulin resistance, a hallmark of metabolic syndrome and type 2 diabetes.[2][3] The two primary signaling isomers are sn-1,2-diacylglycerols and 1,3-diacylglycerols, which differ in the positioning of their fatty acid chains on the glycerol backbone. While sn-1,2-DAGs are well-established activators of PKC, 1,3-DAGs are generally considered less active in this regard.[4] However, the specific fatty acids esterified to the glycerol moiety significantly influence the biological activity of the DAG molecule.
This guide focuses on two 1,3-diacylglycerol species:
-
1,3-Dilinoelaidoyl glycerol: Contains two molecules of linoelaidic acid. Linoelaidic acid is a trans-isomer of the polyunsaturated omega-6 fatty acid, linoleic acid.[5]
-
1,3-Dioleoyl glycerol: Contains two molecules of oleic acid, a cis-monounsaturated omega-9 fatty acid.
The structural differences in their fatty acid chains—specifically the presence of trans vs. cis double bonds and the degree of unsaturation—are expected to confer distinct metabolic effects.
Comparative Data Summary
The following table summarizes the key differences and expected metabolic impacts of this compound and 1,3-dioleoyl glycerol based on existing literature on their constituent fatty acids and DAG isomers.
| Feature | This compound | 1,3-Dioleoyl Glycerol | References |
| Fatty Acid Composition | Two Linoelaidic acid (18:2, n-6, trans) molecules | Two Oleic acid (18:1, n-9, cis) molecules | [5] |
| Isomeric Form | Contains trans fatty acids | Contains cis fatty acids | [5] |
| PKC Activation | Expected to be a weaker activator of conventional and novel PKC isoforms compared to its sn-1,2 counterpart and potentially weaker than 1,3-dioleoyl glycerol. Trans fatty acids may alter membrane fluidity, indirectly affecting PKC localization and activation. | Generally a weak activator of PKC compared to sn-1,2-dioleoyl glycerol. However, it may still contribute to the overall cellular DAG pool and have some context-dependent effects on PKC. | [4][6] |
| Insulin Signaling | Linoelaidic acid, as a trans fatty acid, is associated with increased inflammation and triglyceride accumulation, which are known to promote insulin resistance. Diets rich in trans fats have been linked to impaired insulin sensitivity. | Oleic acid is generally considered to have neutral or even beneficial effects on insulin sensitivity. It is a major component of the Mediterranean diet, which is associated with a lower risk of type 2 diabetes. | [5][7] |
| Metabolic Consequences | Likely to contribute more significantly to lipotoxicity and inflammation, potentially exacerbating metabolic dysregulation. Linoelaidic acid has been shown to have more severe consequences on triglyceride accumulation and inflammation than elaidic acid (the trans isomer of oleic acid). | May have a more benign or even protective metabolic profile. Oleic acid can be incorporated into complex lipids that are less detrimental to insulin signaling. | [5] |
Signaling Pathways and Experimental Workflows
Diacylglycerol-Mediated Impairment of Insulin Signaling
An accumulation of specific diacylglycerol species in insulin-sensitive tissues like skeletal muscle and liver is a key mechanism underlying lipid-induced insulin resistance.[2] The canonical pathway involves the activation of novel protein kinase C (nPKC) isoforms, such as PKCθ in muscle and PKCε in the liver.[1] These activated PKCs can phosphorylate the insulin receptor substrate 1 (IRS-1) at inhibitory serine residues, which in turn impairs the downstream insulin signaling cascade, leading to reduced glucose uptake and utilization.[1]
Experimental Workflow for Comparing the Effects of 1,3-DAGs on Insulin Signaling
The following workflow outlines a typical experiment to compare the effects of this compound and 1,3-dioleoyl glycerol on insulin-stimulated glucose uptake in a cell-based model, such as 3T3-L1 adipocytes or primary hepatocytes.
Detailed Experimental Protocols
In Vitro Protein Kinase C (PKC) Activation Assay
Objective: To compare the potency of this compound and 1,3-dioleoyl glycerol in activating a specific PKC isoform (e.g., PKCα, PKCθ, or PKCε).
Materials:
-
Purified recombinant PKC isoform
-
This compound and 1,3-dioleoyl glycerol
-
Triton X-100
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Lipid Micelles:
-
In a glass tube, mix the desired amount of DAG (this compound or 1,3-dioleoyl glycerol) and phosphatidylserine in chloroform.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid film in assay buffer containing Triton X-100 by sonication to form mixed micelles.
-
-
Kinase Reaction:
-
In a reaction tube, combine the assay buffer, lipid micelles, PKC substrate, and purified PKC enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 10 minutes).
-
-
Stop Reaction and Measure Phosphorylation:
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of PKC for each condition.
-
Compare the activation profiles of this compound and 1,3-dioleoyl glycerol at various concentrations.
-
In Vitro Insulin Signaling and Glucose Uptake Assay
Objective: To determine the effect of this compound and 1,3-dioleoyl glycerol on insulin-stimulated glucose uptake in adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound and 1,3-dioleoyl glycerol
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-[³H]-glucose
-
Phloretin
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Cell Treatment:
-
Culture differentiated 3T3-L1 adipocytes.
-
Treat the cells with vehicle (control), this compound, or 1,3-dioleoyl glycerol for a specified duration (e.g., 16 hours).
-
-
Insulin Stimulation and Glucose Uptake:
-
Wash the cells with KRH buffer.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Add 2-deoxy-[³H]-glucose and incubate for 10 minutes to allow for glucose uptake.
-
Stop the uptake by adding ice-cold KRH buffer containing phloretin.
-
-
Cell Lysis and Measurement:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Western Blot Analysis (Parallel Experiment):
-
Following treatment and insulin stimulation, lyse a separate set of cells.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of key insulin signaling proteins (e.g., Akt at Ser473, IRS-1 at Ser307).
-
-
Data Analysis:
-
Normalize glucose uptake to total protein content.
-
Compare insulin-stimulated glucose uptake in cells treated with the different DAGs to the control.
-
Correlate changes in glucose uptake with the phosphorylation status of signaling proteins.
-
Conclusion
The metabolic effects of this compound and 1,3-dioleoyl glycerol are predicted to differ significantly due to the distinct biochemical properties of their constituent fatty acids. This compound, containing the trans-fatty acid linoelaidic acid, is likely to be more detrimental to metabolic health by promoting inflammation and triglyceride accumulation, thereby exacerbating insulin resistance. In contrast, 1,3-dioleoyl glycerol, with its cis-monounsaturated oleic acid, is expected to have a more neutral or potentially beneficial impact on insulin signaling.
Direct comparative studies are warranted to definitively elucidate the specific potencies of these two 1,3-diacylglycerol species in modulating PKC activity and insulin signaling. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for understanding the nuanced roles of different dietary fats in metabolic diseases and for the development of targeted therapeutic interventions.
References
- 1. Lipid signals and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol-mediated insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linoelaidic acid gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than elaidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trans fatty acids and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Lipid Identification in Complex Mixtures: A Comparative Guide to Using 1,3-Dilinoleoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of lipids within complex biological mixtures are paramount for advancing research in numerous fields, from understanding disease pathogenesis to developing novel therapeutics. The use of internal standards is a cornerstone of rigorous lipidomics, correcting for variability during sample preparation and analysis. This guide provides an objective comparison of 1,3-dilinoleoyl glycerol (B35011) as a reference standard against other common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate standard for your analytical needs.
The Role of Internal Standards in Lipidomics
Internal standards are essential in mass spectrometry-based lipidomics to control for variations in sample extraction, ionization efficiency, and instrument drift. An ideal internal standard should be structurally similar to the analytes of interest, not naturally present in the sample, of high purity, and easily distinguishable by the mass spectrometer. The most common types of internal standards in lipidomics are stable isotope-labeled lipids (e.g., deuterated) and odd-chain fatty acid-containing lipids.
Performance Comparison: 1,3-Dilinoleoyl Glycerol vs. Alternatives
1,3-Dilinoleoyl glycerol, a diacylglycerol (DAG) with two linoleic acid chains, offers a structurally relevant standard for the analysis of naturally occurring diacylglycerols and other neutral lipids. Its performance characteristics should be carefully weighed against other available standards.
| Standard Type | Analyte(s) of Interest | Advantages | Disadvantages | Quantitative Performance Highlight |
| 1,3-Dilinoleoyl Glycerol | Diacylglycerols, Neutral Lipids | High structural similarity to common DAGs. Commercially available in high purity. | Can be endogenously present in some samples, complicating analysis. | LOD: 0.2 µg/mL, LOQ: 0.7 µg/mL for 1,3-dilinolein (B586039) by RP-HPLC with UV detection.[1] |
| Stable Isotope-Labeled Lipids (e.g., Deuterated DAGs) | Specific lipid species | Considered the "gold standard" for quantification.[2] Identical extraction and ionization behavior to the analyte. Corrects for matrix effects most accurately. | Can be expensive and may not be available for all lipid species of interest.[3][4] Potential for isotopic scrambling. | High accuracy, with the ability to correct for variations in sample preparation and matrix effects.[5][6] |
| Odd-Chain Lipids (e.g., DAG with C17:0 chains) | Broad classes of lipids | Not naturally present in most mammalian samples.[5] Good surrogate for a class of lipids. Generally less expensive than isotopic standards. | May not perfectly mimic the extraction and ionization behavior of all endogenous lipids. C15:0 and C17:0 can be present in detectable amounts in some species, particularly ruminants.[7] | Can provide robust quantification, particularly when isotopic standards are unavailable.[5] |
Experimental Protocols
Accurate and reproducible lipid analysis requires meticulously executed protocols. The following are detailed methodologies for lipid extraction and LC-MS analysis using an internal standard like 1,3-dilinoleoyl glycerol.
Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
-
Sample Preparation: Homogenize the tissue or cell sample in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of 1,3-dilinoleoyl glycerol (or other chosen internal standard) to the homogenate.
-
Solvent Extraction: Add a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to the sample. Vortex thoroughly to ensure complete mixing.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and centrifuge to separate the organic and aqueous phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).
Protocol 2: LC-MS/MS Analysis of Diacylglycerols
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts at 30% B, increasing to 100% B over 20 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire data in a data-dependent manner (DDA) to obtain both MS1 and MS/MS spectra for lipid identification and quantification.
-
MS1 Scan Range: m/z 300-1200.
-
MS/MS: Select the top 5-10 most intense ions from the MS1 scan for fragmentation. Use a normalized collision energy of 25-35 eV.
-
-
Data Analysis:
-
Process the raw data using lipid identification software.
-
Identify and integrate the peak areas for the endogenous lipids and the 1,3-dilinoleoyl glycerol internal standard.
-
Calculate the concentration of the target lipids by comparing their peak area ratio to that of the internal standard against a calibration curve.
-
Visualizing Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate a typical lipidomics workflow and a relevant signaling pathway involving diacylglycerols.
Caption: A typical experimental workflow for lipid analysis using an internal standard.
Diacylglycerols, such as 1,3-dilinoleoyl glycerol, are not only targets for analysis but are also critical signaling molecules in various cellular pathways. The diacylglycerol (DAG) signaling pathway is a key cascade involved in processes like cell growth, differentiation, and apoptosis.
Caption: The diacylglycerol (DAG) signaling pathway, a crucial cellular communication cascade.[3][5][8]
Conclusion
The choice of an internal standard is a critical decision in quantitative lipidomics. 1,3-Dilinoleoyl glycerol serves as a valuable, structurally relevant standard for the analysis of diacylglycerols and other neutral lipids. While stable isotope-labeled standards are often considered the gold standard for their accuracy, their cost and availability can be prohibitive. Odd-chain lipid standards offer a practical alternative. The selection of the most appropriate standard will depend on the specific lipids of interest, the sample matrix, and the analytical goals of the study. By implementing rigorous and standardized protocols, researchers can ensure the generation of high-quality, reliable lipidomics data to drive scientific discovery.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Quantitative analysis of lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 4. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative NMR for Glycerol Determination: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of glycerol (B35011) is critical across a multitude of applications, from pharmaceutical formulations to biofuel production. While various analytical techniques are available, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, non-destructive method offering high accuracy and precision. This guide provides an objective comparison of qNMR with other common analytical methods for glycerol determination—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and enzymatic assays—supported by experimental data to aid in the selection of the most suitable method for specific research needs.
Performance Comparison of Analytical Methods
The choice of an analytical method for glycerol quantification hinges on a balance of factors including accuracy, precision, sensitivity, sample throughput, and the complexity of the sample matrix. The following tables summarize the key performance metrics for qNMR, HPLC, GC, and enzymatic assays based on validated experimental data.
Quantitative Data Summary
| Method | Analyte | Accuracy (% Recovery) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| ¹H-qNMR | Glycerol | 95.8%[1] | 0.36% (Intra-day)[1], 0.55% (Inter-day)[1] | 0.015 mM[1] | 0.045 mM[1] |
| ¹³C-qNMR | Glycerol | 101.8%[1] | 0.40% (Intra-day)[1], 1.48% (Inter-day)[1] | 0.16 mM[1] | 0.48 mM[1] |
| HPLC-RID | Glycerol | 85.6 - 112.3% | ≤ 3.60% (Instrumental) | ≥0.02 µg/mL | 1.25 µg/mL |
| HPLC-ELSD | Glycerol | > 93.00% | < 1.50% (n=5) | - | - |
| GC-FID | Free Glycerol | 102.4 ± 13.0%[2][3] | Repeatability RSD < 1% | 0.0006% (w/w)[2][3] | 0.002% (w/w)[2][3] |
| Enzymatic Assay (Colorimetric) | Glycerol | 96 ± 1%[4] | - | 1 µmol/L[4] | 4 µmol/L[4] |
| Enzymatic Assay (Amperometric) | Glycerol | 98 ± 2%[4] | - | 1 µmol/L[4] | 4 µmol/L[4] |
Experimental Workflows and Methodological Principles
Understanding the underlying principles and experimental steps of each technique is crucial for method selection and implementation.
Quantitative NMR (qNMR) Workflow
Quantitative NMR offers a direct and primary method of quantification without the need for identical reference standards for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei in the sample.
Comparison of Analytical Methods
The selection of an analytical technique is often a trade-off between various performance characteristics. The following diagram illustrates the logical relationships and key considerations when choosing between qNMR, HPLC, GC, and enzymatic assays for glycerol determination.
Detailed Experimental Protocols
Quantitative ¹H-NMR Spectroscopy
Objective: To determine the concentration of glycerol in a sample using an internal standard.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Deuterated water (D₂O)
-
Maleic acid (internal standard)
-
Glycerol reference standard
-
NMR tubes
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of maleic acid and dissolve it in a known volume of D₂O to create a stock solution of known concentration.
-
Sample Preparation: Accurately weigh a known amount of the glycerol-containing sample.
-
Dissolve the sample in a known volume of the internal standard stock solution.
-
Vortex the solution to ensure homogeneity.
-
Transfer an appropriate volume (typically 600-700 µL) of the final solution into an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the protons, which is crucial for accurate quantification.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the area of a well-resolved glycerol signal (e.g., the CH₂ protons) and the signal of the internal standard (maleic acid vinyl protons).
-
Calculate the concentration of glycerol using the following formula:
-
Concentration_glycerol = (Integration_glycerol / Protons_glycerol) * (Protons_IS / Integration_IS) * (Moles_IS / Volume_sample)
-
-
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify glycerol in a sample using an external calibration curve.
Materials:
-
HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
-
Aminex HPX-87H column or equivalent
-
Dilute sulfuric acid (e.g., 5 mM) as the mobile phase
-
Glycerol reference standard
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Preparation of Standard Solutions: Prepare a series of glycerol standard solutions of known concentrations in the mobile phase.
-
Sample Preparation:
-
Dissolve a known amount of the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Set the column temperature (e.g., 60 °C) and flow rate (e.g., 0.6 mL/min).
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample.
-
-
Data Analysis:
-
Identify the glycerol peak in the chromatogram based on its retention time compared to the standards.
-
Determine the peak area of glycerol in the sample.
-
Calculate the concentration of glycerol in the sample using the linear regression equation from the calibration curve.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Objective: To quantify free glycerol in a sample, often used for biodiesel analysis.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar analytes (e.g., DB-WAX)
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Internal standard (e.g., 1,2,4-butanetriol)
-
Glycerol reference standard
-
Pyridine (B92270) and n-heptane
Procedure:
-
Preparation of Standard Solutions: Prepare a series of glycerol standard solutions of known concentrations.
-
Derivatization and Sample Preparation:
-
Accurately weigh the sample and the internal standard into a vial.
-
Add pyridine and the derivatizing agent (MSTFA).
-
Heat the mixture to complete the derivatization reaction, which makes the glycerol more volatile.
-
Add n-heptane to the cooled mixture.
-
-
GC Analysis:
-
Set up the GC with the appropriate temperature program for the inlet, oven, and detector.
-
Inject the derivatized standards to create a calibration curve.
-
Inject the derivatized sample.
-
-
Data Analysis:
-
Identify the derivatized glycerol peak based on its retention time.
-
Calculate the ratio of the glycerol peak area to the internal standard peak area.
-
Determine the concentration of glycerol in the sample using the calibration curve.
-
Enzymatic Assay
Objective: To determine the concentration of glycerol using a coupled enzyme reaction that produces a detectable signal (colorimetric or fluorometric).
Materials:
-
Spectrophotometer or fluorometer
-
Commercial glycerol assay kit (typically contains glycerol kinase, glycerol-3-phosphate oxidase, peroxidase, and a colorimetric or fluorometric probe)
-
Glycerol standard
-
96-well microplate
Procedure:
-
Preparation of Standard Curve: Prepare a series of glycerol standards in the assay buffer provided in the kit.
-
Sample Preparation: Dilute the sample as necessary with the assay buffer to bring the glycerol concentration within the linear range of the assay.
-
Assay Reaction:
-
Add the standards and samples to the wells of the microplate.
-
Prepare the reaction mixture according to the kit instructions and add it to each well.
-
Incubate the plate for the recommended time at the specified temperature.
-
-
Measurement:
-
Measure the absorbance or fluorescence at the specified wavelength.
-
-
Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve (absorbance/fluorescence vs. glycerol concentration).
-
Determine the glycerol concentration in the sample from the standard curve.
-
Conclusion
Quantitative NMR stands out as a highly accurate and precise method for glycerol determination, offering the advantage of being a primary analytical technique that does not require a substance-specific calibration curve.[5] Its non-destructive nature also allows for the recovery of the sample after analysis. However, the initial capital investment for NMR instrumentation is significantly higher than for other techniques.
HPLC and GC are robust and widely used chromatographic methods that provide excellent separation and quantification capabilities.[6][7] They are particularly well-suited for routine quality control in industrial settings. However, they often require derivatization (for GC) and can be more time-consuming due to the need for calibration standards and longer run times.
Enzymatic assays offer a simple, rapid, and cost-effective alternative, making them ideal for high-throughput screening.[4] Their high specificity for glycerol is a key advantage, although the accuracy and precision may be slightly lower than that of chromatographic and NMR methods.
Ultimately, the selection of the most appropriate method for glycerol determination will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, the nature of the sample matrix, available instrumentation, and budgetary considerations. For researchers and professionals in drug development who require the highest level of accuracy and reliability, qNMR presents a compelling option.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. publikace.k.utb.cz [publikace.k.utb.cz]
- 4. [PDF] Determination of glycols by HPLC with refractive index detection | Semantic Scholar [semanticscholar.org]
- 5. Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Glycerol Content by HPLC-ELSD and the Technology of Potassium Sulfate Recycling - Dissertation [m.dissertationtopic.net]
- 7. academic.oup.com [academic.oup.com]
A Head-to-Head Battle: GC vs. HPLC for Fatty Acid Compositional Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The accurate quantification of fatty acid composition is paramount in diverse fields, from nutritional science and food chemistry to drug development and clinical diagnostics. The two most prominent analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While GC has traditionally been the workhorse for fatty acid analysis, HPLC has emerged as a powerful alternative with distinct advantages.[1] This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Principle of Separation: A Fundamental Difference
Gas Chromatography (GC): In GC, fatty acids must first be converted into volatile derivatives, typically Fatty Acid Methyl Esters (FAMEs).[2][3] These volatile compounds are then vaporized in a heated injector and separated as they travel through a capillary column. The separation is based on the compounds' boiling points and their interactions with the column's stationary phase.[2] Molecules with lower boiling points and weaker interactions travel faster and elute first.
High-Performance Liquid Chromatography (HPLC): HPLC, on the other hand, separates compounds in a liquid phase. Fatty acids, either in their free form or as derivatives, are dissolved in a solvent and pumped through a column packed with a stationary phase.[4] Separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. In reversed-phase HPLC, the most common mode for fatty acid analysis, nonpolar compounds have a stronger affinity for the stationary phase and thus elute later.[5]
Sample Preparation: The Derivatization Divide
A crucial distinction between the two techniques lies in the necessity of derivatization.
GC Analysis: Due to the low volatility of free fatty acids, derivatization is a mandatory step for GC analysis.[6] The most common method is the conversion of fatty acids into FAMEs through esterification.[2] This process increases the volatility of the fatty acids, allowing them to be analyzed in the gas phase.
HPLC Analysis: HPLC offers more flexibility in this regard. While derivatization can be employed to enhance detection sensitivity (e.g., by attaching a UV-absorbing or fluorescent tag), it is not always necessary.[5][6] The ability to analyze underivatized fatty acids can simplify the workflow and avoid potential side reactions or degradation of sensitive compounds.[1][5]
Performance Comparison: A Quantitative Overview
A critical aspect of comparing these two techniques is their analytical performance. The following table summarizes key validation parameters for both GC and HPLC. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.
| Performance Parameter | Gas Chromatography (GC-FID/GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/HPLC-ELSD) | Key Considerations |
| Precision (RSD%) | ≤ 5.88%[7] | ≤ 5.88% (often slightly better than GC)[7][8] | Both methods demonstrate good precision. |
| Recovery (%) | ≥ 82.31%[7] | ≥ 82.31%[7][8] | Comparable recovery rates are achievable with optimized extraction procedures. |
| Linearity (r²) | > 0.99[1] | > 0.99[1][9] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Sensitivity (LOD/LOQ) | Generally higher, especially with Mass Spectrometry (MS) detection. | Varies greatly with detector type. Can be very sensitive with fluorescent derivatives or Charged Aerosol Detection (CAD).[10][11] | GC-FID is highly sensitive for a broad range of FAMEs. HPLC sensitivity depends on the chosen detector and whether derivatization is used. |
| Isomer Separation | Can be challenging for cis/trans and positional isomers.[1] | Superior for separation of cis/trans and positional isomers, especially with specialized columns (e.g., silver-ion HPLC).[1][6] | This is a significant advantage of HPLC for detailed fatty acid profiling. |
| Analysis of Labile Compounds | High temperatures can lead to degradation of heat-sensitive fatty acids. | Operates at or near ambient temperature, minimizing the risk of degradation.[5] | HPLC is the preferred method for analyzing polyunsaturated fatty acids (PUFAs) and other labile compounds. |
| Throughput | Often higher due to well-established, automated methods for FAMEs analysis. | Can be lower, especially if complex gradient elution is required. | GC is often favored for routine, high-throughput screening. |
Experimental Protocols
For transparency and reproducibility, detailed methodologies for both GC and HPLC are provided below. These are generalized protocols and may require optimization for specific applications.
Gas Chromatography (GC-FID) Protocol for FAMEs Analysis
This protocol outlines a typical procedure for the analysis of fatty acid methyl esters from a lipid sample.
1. Lipid Extraction:
-
Homogenize a known amount of the sample (e.g., 100 mg of tissue) in a chloroform (B151607):methanol (2:1, v/v) mixture.
-
Add a known amount of an internal standard (e.g., C17:0) for quantification.
-
After phase separation (induced by adding water), collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
2. Derivatization to FAMEs (Acid-Catalyzed Transesterification):
-
To the dried lipid extract, add 2 mL of 6% H2SO4 in methanol.[12]
-
Incubate the mixture in a sealed tube at 100°C in a water bath for 2 hours.[12]
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of petroleum ether and vortex for 30 seconds.[12]
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.[12]
-
Carefully transfer the upper petroleum ether layer containing the FAMEs to a clean vial for GC analysis.
3. GC-FID Analysis:
-
Injector: Split/splitless injector at 250°C.
-
Column: A polar capillary column (e.g., Rt-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 min.
-
Ramp: 3°C/min to 240°C, hold for 15 min.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]
-
Detector: Flame Ionization Detector (FID) at 285°C.
-
Injection Volume: 1 µL.
4. Data Analysis:
-
Identify FAMEs by comparing their retention times with those of a known FAME standard mixture.
-
Quantify individual fatty acids by comparing their peak areas to the peak area of the internal standard.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Underivatized Fatty Acid Analysis
This protocol describes a method for analyzing free fatty acids without derivatization.
1. Sample Preparation (Saponification and Extraction):
-
Weigh a known amount of the oil or lipid sample into a flask.
-
Add a solution of 0.5 M potassium hydroxide (B78521) in ethanol (B145695) and reflux for 1 hour to saponify the triglycerides.
-
Cool the mixture and add water.
-
Acidify the solution with HCl to protonate the fatty acids.
-
Extract the free fatty acids into an organic solvent such as hexane (B92381) or diethyl ether.
-
Evaporate the solvent to dryness and redissolve the fatty acid residue in the HPLC mobile phase.
2. HPLC-UV Analysis:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% acetic acid (to ensure fatty acids are in their protonated form). For example, a gradient from 70% to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at 205-210 nm.[5]
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Identify fatty acids by comparing their retention times with those of authentic standards.
-
Quantify individual fatty acids by creating a calibration curve with known concentrations of standards.
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC and HPLC analysis of fatty acids.
Caption: Workflow for Fatty Acid Analysis by Gas Chromatography (GC).
Caption: Workflow for Fatty Acid Analysis by High-Performance Liquid Chromatography (HPLC).
Conclusion: Choosing the Right Tool for the Job
Both GC and HPLC are robust and reliable methods for the analysis of fatty acid composition. The choice between them hinges on the specific research question and the nature of the fatty acids being analyzed.[1]
-
GC is often the method of choice for routine, high-throughput analysis of a broad range of common fatty acids. Its high sensitivity, especially with MS detection, is a significant advantage.[1]
-
HPLC excels in the separation of labile and isomeric fatty acids, such as cis/trans isomers and PUFAs, due to its ambient temperature operation. [1][5] The ability to analyze underivatized fatty acids can also simplify the workflow.[1]
Ultimately, for a comprehensive and unambiguous fatty acid profile, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. s4science.at [s4science.at]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. aocs.org [aocs.org]
- 6. hplc.eu [hplc.eu]
- 7. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. static.igem.org [static.igem.org]
Differentiating Synthetic vs. Natural Diacylglycerols in Food Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing use of diacylglycerols (DAGs) in functional foods and pharmaceuticals necessitates robust analytical methods to differentiate between natural and synthetic sources. This guide provides a comprehensive comparison of key analytical techniques, offering insights into their principles, experimental protocols, and data interpretation. Understanding these differences is crucial for regulatory compliance, quality control, and ensuring product authenticity.
Natural diacylglycerols are minor components of edible oils, typically present as 1,2-diacylglycerols. In contrast, synthetic diacylglycerols, often marketed for their health benefits, are predominantly composed of the more stable 1,3-diacylglycerol isomer. This fundamental structural difference, along with variations in fatty acid profiles and isotopic signatures, forms the basis for their analytical differentiation.
Key Analytical Approaches
Several instrumental techniques can be employed to distinguish between synthetic and natural diacylglycerols. The choice of method depends on the specific analytical goal, available instrumentation, and the desired level of detail. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Isotope Ratio Mass Spectrometry (IRMS).
Table 1: Comparison of Analytical Techniques for Diacylglycerol Analysis
| Technique | Principle of Differentiation | Information Obtained | Sample Preparation | Advantages | Limitations |
| GC-MS | Separation of DAG isomers (as derivatives) based on volatility and mass-to-charge ratio.[1] | Isomeric ratio (1,2- vs. 1,3-DAGs), fatty acid composition.[1] | Derivatization (e.g., silylation) is required. | High resolution for isomer separation, established and widely available. | Derivatization can be time-consuming and introduce artifacts. |
| LC-MS/MS | Separation of underivatized or derivatized DAG isomers based on polarity, followed by mass analysis.[2][3][4] | Isomeric ratio, molecular species identification, quantification.[2][3][4] | Can be performed with or without derivatization.[2][4] | High sensitivity and specificity, suitable for complex matrices.[3] | Co-elution of isomers can be a challenge, requiring optimized chromatography. |
| NMR Spectroscopy | Exploits the different magnetic environments of protons and carbons in the glycerol (B35011) backbone and fatty acid chains.[5][6][7][8] | Positional distribution of fatty acids (sn-1, sn-2, sn-3), quantification of 1,2- and 1,3-DAGs.[5][6][7][8] | Minimal sample preparation, non-destructive. | Provides detailed structural information without derivatization.[5][6] | Lower sensitivity compared to MS-based methods. |
| IRMS | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C) in the glycerol and fatty acid components.[9][10][11] | Origin of glycerol (petrochemical vs. biological) and fatty acids.[9][10][11] | Sample combustion to generate simple gases (e.g., CO₂).[11] | Definitive for determining the source of raw materials.[9][10][12] | Requires specialized instrumentation, does not provide structural information. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques.
Protocol 1: GC-MS Analysis of Diacylglycerol Isomers
-
Lipid Extraction: Extract lipids from the food sample using a modified Folch or Bligh-Dyer method.
-
Isolation of DAG Fraction: Separate the diacylglycerol fraction from other lipids (triacylglycerols, free fatty acids, etc.) using solid-phase extraction (SPE) with a silica-based sorbent.
-
Derivatization: Silylate the hydroxyl group of the diacylglycerols using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase their volatility for GC analysis.[1]
-
GC-MS Analysis:
-
Column: Use a high-temperature capillary column suitable for lipid analysis (e.g., DB-5ht).
-
Injector: Operate in splitless or on-column injection mode.
-
Oven Program: A temperature gradient is used to separate the different DAG species.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. The fragmentation patterns can help distinguish between 1,2- and 1,3-DAG isomers. The [M-RCO2CH2]+ ion is a key diagnostic ion for positional isomers.[1]
-
-
Quantification: Use an internal standard (e.g., a DAG with a fatty acid not present in the sample) for accurate quantification. The ratio of the peak areas of 1,2- and 1,3-DAGs is calculated.
Protocol 2: LC-MS/MS Analysis of Diacylglycerol Isomers
-
Lipid Extraction: As described in Protocol 1.
-
Sample Preparation: The extracted lipid sample can be directly analyzed or subjected to a simple filtration step. Derivatization with reagents like 2,4-difluorophenyl isocyanate can be performed to improve ionization efficiency and chromatographic separation.[2]
-
LC-MS/MS Analysis:
-
Column: A reversed-phase C18 or a normal-phase column can be used. Normal-phase chromatography often provides better separation of 1,2- and 1,3-isomers.[2]
-
Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) is typically used.
-
Mass Spectrometer: Operate in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode.
-
Scan Mode: Use multiple reaction monitoring (MRM) for targeted quantification of specific DAG molecular species or neutral loss scans to identify all DAGs in the sample.[2][4]
-
-
Data Analysis: Identify and quantify the different DAG isomers based on their retention times and mass transitions.
Protocol 3: NMR Spectroscopic Analysis for Positional Distribution
-
Lipid Extraction and Purification: Extract lipids and purify the diacylglycerol fraction as described in Protocol 1.
-
Sample Preparation: Dissolve the purified DAG sample in a deuterated solvent (e.g., CDCl₃).
-
NMR Analysis:
-
¹H NMR: The signals from the glycerol backbone protons can be used to differentiate between 1,2- and 1,3-DAGs.
-
¹³C NMR: The chemical shifts of the carbonyl carbons and the glycerol carbons are sensitive to the position of the fatty acids, allowing for unambiguous identification and quantification of the isomers.[5][6][7][8][13]
-
-
Data Analysis: Integrate the relevant signals in the ¹H or ¹³C NMR spectrum to determine the relative amounts of 1,2- and 1,3-diacylglycerols.
Protocol 4: Isotope Ratio Mass Spectrometry (IRMS) for Source Determination
-
Isolation of Components: Isolate the glycerol and individual fatty acids from the diacylglycerol sample through saponification followed by extraction and derivatization (for fatty acids).
-
Sample Combustion: Convert the isolated glycerol and fatty acid methyl esters (FAMEs) into simple gases (CO₂ for ¹³C analysis, H₂ for ²H analysis) using an elemental analyzer.
-
IRMS Analysis: Introduce the generated gas into the isotope ratio mass spectrometer to measure the stable isotope ratios (e.g., δ¹³C).[9][11]
-
Data Interpretation: Compare the measured isotope ratios to reference values for known synthetic and natural sources. For example, glycerol derived from petroleum will have a significantly different δ¹³C value compared to glycerol from plant oils.
Visualization of Workflows and Pathways
To further clarify the analytical processes and the biological context of diacylglycerols, the following diagrams are provided.
Caption: General workflow for the analysis of diacylglycerols in food.
Caption: Simplified diacylglycerol signaling pathway.
Conclusion
The differentiation of synthetic and natural diacylglycerols in food products is a multi-faceted analytical challenge that can be effectively addressed by a combination of chromatographic and spectroscopic techniques. While GC-MS and LC-MS/MS are powerful tools for determining isomeric ratios and fatty acid profiles, NMR spectroscopy provides unparalleled detail on the positional distribution of fatty acids. For definitive source verification, Isotope Ratio Mass Spectrometry stands out as the gold standard by revealing the isotopic fingerprints of the molecular components. The selection of the most appropriate method or combination of methods will ultimately depend on the specific questions being addressed by the researcher, scientist, or drug development professional. This guide provides the foundational knowledge to make informed decisions in the analysis of diacylglycerols.
References
- 1. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS Methods for Diacylglycerol and Sphingolipid Molecular Species in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 5. chemistry.uoc.gr [chemistry.uoc.gr]
- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. openpub.fmach.it [openpub.fmach.it]
- 10. Stable Isotope Ratio Analysis for Assessing the Authenticity of Food of Animal Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Food authentication and origin verification by isotope ratio mass spectrometry - STEMart [ste-mart.com]
- 12. Instrumentation for food authenticity testing - Elementar [elementar.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Diacylglycerol Quantification Methods for Researchers
An objective analysis of current methodologies for the precise quantification of diacylglycerol, supported by experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal approach for their studies.
Diacylglycerols (DAGs) are crucial lipid molecules that function as metabolic intermediates and key second messengers in cellular signaling pathways.[1][2][3][4] Accurate quantification of DAG molecular species is essential for understanding various physiological and pathological processes, including cancer, diabetes, and other metabolic diseases.[3][5] However, the low abundance, hydrophobicity, and instability of DAGs present significant analytical challenges.[1] This guide provides a comparative overview of common methods for DAG quantification, summarizing their principles, protocols, and performance characteristics to aid in method selection.
Overview of Quantification Methodologies
Several analytical techniques have been developed for the quantification of DAGs, each with its own set of advantages and limitations. The primary methods employed by researchers include mass spectrometry (MS) based approaches, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and shotgun lipidomics, as well as more traditional techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) with various detectors, and enzymatic assays.[1][2][6][7]
Mass spectrometry has emerged as a powerful tool for lipid analysis, offering high sensitivity and specificity for identifying and quantifying individual DAG species.[2] To overcome the challenges of low ionization efficiency of neutral DAG molecules, various derivatization strategies have been developed to introduce a permanent charge, thereby enhancing detection sensitivity by orders of magnitude.[3][4][5]
Comparative Performance of Key Quantification Methods
The selection of a suitable DAG quantification method depends on the specific requirements of the study, such as the need for molecular species specificity, sensitivity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods based on available literature.
| Method | Principle | Typical Sensitivity | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection and fragmentation for identification and quantification.[2][8] | High (amol to fmol range)[3][4] | Medium to High | High specificity and sensitivity; allows for separation of isomers.[4] | Requires sophisticated instrumentation; potential for matrix effects.[3] |
| Shotgun Lipidomics (Direct Infusion MS) | Direct infusion of a total lipid extract into the mass spectrometer for analysis without prior chromatographic separation.[3][9] | High (pmol range)[1] | High | Rapid analysis; provides a global profile of lipid species. | Can suffer from ion suppression; difficulty in distinguishing isobaric and isomeric species.[10] |
| HPLC with ELSD/CAD | Separation of lipids by HPLC followed by detection using an evaporative light scattering detector (ELSD) or charged aerosol detector (CAD).[5] | Moderate | Medium | Relatively simple and robust; does not require derivatization. | Lower sensitivity compared to MS; non-linear response can complicate quantification. |
| Thin-Layer Chromatography (TLC) | Separation of lipids on a TLC plate followed by visualization and quantification, often by densitometry.[1][6] | Low to Moderate | Low to Medium | Cost-effective and simple for initial screening.[2] | Labor-intensive; lower resolution and sensitivity; quantification can be less precise.[6] |
| Enzymatic Assay (DAG Kinase) | Conversion of DAG to a detectable, often radiolabeled, product (phosphatidic acid) using DAG kinase.[7][11] | High | Low | High specificity for DAG. | Requires radioactive materials; measures total DAG content rather than individual molecular species.[7] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of any quantification method. Below are summaries of typical protocols for lipid extraction and a common derivatization procedure for MS-based analysis.
1. Lipid Extraction (Modified Bligh and Dyer Method)
This is a widely used protocol for extracting lipids from biological samples.[3]
-
Sample Homogenization : Homogenize tissue samples in a suitable buffer.
-
Internal Standard Addition : Add a known amount of an appropriate internal standard (e.g., a DAG species not abundant in the sample) to the homogenate for normalization and quantification.[3][9]
-
Solvent Extraction : Add a mixture of chloroform (B151607) and methanol (B129727) to the sample to create a biphasic system.
-
Phase Separation : Centrifuge the mixture to separate the lower organic phase (containing lipids) from the upper aqueous phase.
-
Lipid Recovery : Collect the organic phase and dry it under a stream of nitrogen.
-
Reconstitution : Resuspend the dried lipid extract in an appropriate solvent for subsequent analysis.[3]
2. Derivatization with Dimethylglycine (DMG) for LC-MS/MS Analysis
This method introduces a tertiary amine group to the DAG molecule, improving its ionization efficiency in positive-ion mode ESI-MS.[3][4]
-
Reaction Setup : To the dried lipid extract, add a solution of N,N-dimethylglycine (DMG), a coupling agent (e.g., EDC), and a catalyst (e.g., DMAP) in an anhydrous solvent like chloroform.[3]
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 45°C) for a specific duration (e.g., 90 minutes).[3]
-
Quenching and Extraction : Stop the reaction and extract the derivatized DAGs using a modified Bligh and Dyer procedure.[3]
-
Analysis : The resulting DMG-derivatized DAGs can then be analyzed by LC-MS/MS, often using multiple reaction monitoring (MRM) for specific and sensitive quantification.[4]
Visualizing Key Processes
To better understand the context and workflow of DAG analysis, the following diagrams illustrate a key signaling pathway involving DAG, a general experimental workflow, and a comparison of method characteristics.
Caption: DAG signaling pathway.
Caption: General experimental workflow for DAG quantification.
Caption: Comparison of DAG quantification method characteristics.
Conclusion
The quantification of diacylglycerols is a complex task that requires careful consideration of the analytical method. While traditional methods like TLC and enzymatic assays have their place, mass spectrometry-based techniques, particularly LC-MS/MS, offer the highest sensitivity and specificity for detailed molecular species analysis.[1][2] The choice of method should be guided by the research question, the required level of detail, and the available resources. For high-throughput screening, shotgun lipidomics may be suitable, whereas targeted, hypothesis-driven research will benefit from the quantitative accuracy of LC-MS/MS. As technology continues to advance, the development of standardized protocols and reference materials will be crucial for improving the inter-laboratory comparability of DAG quantification.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 5. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Cellular Diacylglycerol Content [bio-protocol.org]
- 12. Item - Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - American Chemical Society - Figshare [acs.figshare.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1,3-Dilinoelaidoyl Glycerol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of 1,3-Dilinoelaidoyl glycerol (B35011), a common glycerolipid used in research.
Immediate Safety and Handling Considerations
While 1,3-Dilinoelaidoyl glycerol is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and gloves, when handling the substance.
-
Ventilation: Work in a well-ventilated area.
-
Spill Management: In the event of a spill, the material should be picked up mechanically.[1]
Disposal of Unused this compound
As a non-hazardous solid, the primary disposal route for this compound is typically through the regular solid waste stream. However, institutional policies may vary and should always be consulted.
Key Disposal Steps:
-
Consult Local Regulations: Before proceeding, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.[2]
-
Containment: Ensure the chemical is in a well-labeled, sealed container.
-
Labeling for Disposal: Clearly label the container as "Non-Hazardous Waste" and explicitly identify the contents as "this compound".
-
Disposal Path: For solid waste, it may be permissible to dispose of it in the regular trash, provided it is securely contained. To avoid confusion or alarm for custodial staff, it is best practice to place it directly into a larger dumpster or follow your institution's specific procedure for non-hazardous lab waste.[2]
Crucial Restriction: Do not allow this compound to enter sewers, surface water, or ground water.[1]
| Waste Stream Category | Disposal Method | Key Considerations |
| Unused Solid | Designated non-hazardous solid waste stream. | - Must be in a sealed, clearly labeled container. - Follow institutional EHS guidelines. - Do not dispose of down the drain or in waterways.[1][2] |
| Contaminated Items | Regular solid waste (e.g., paper towels, gloves). | - Can be disposed of in regular waste bins if not grossly contaminated. |
Disposal of Empty Containers
Properly cleaned chemical containers can typically be disposed of with regular laboratory glass or solid waste.
Procedure for Empty Containers:
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent three times. The rinsate must be collected and disposed of as chemical waste, following your institution's procedures for solvent waste.
-
Final Rinse: Perform a final rinse with soap and water.
-
Deface Label: Before disposal, completely deface or remove the original product label to prevent misidentification.
-
Dispose: The clean, defaced container can then be placed in the appropriate recycling or trash receptacle.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated containers.
References
Essential Safety and Operational Guide for Handling 1,3-Dilinoelaidoyl Glycerol
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 1,3-Dilinoelaidoyl glycerol (B35011) (CAS No. 372490-73-8). The following procedures are designed to ensure a safe laboratory environment during its use and disposal. According to the Safety Data Sheet (SDS), 1,3-Dilinoelaidoyl glycerol is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1]. However, adherence to standard laboratory safety protocols is paramount to minimize any potential risks.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, the following personal protective equipment is recommended to ensure best laboratory practices and personal safety.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are advised to prevent direct skin contact. |
| Eye Protection | Safety Glasses | Safety glasses with side shields are essential to protect against accidental splashes. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing and skin. |
| Footwear | Closed-Toe Shoes | Required to protect feet from potential spills or falling objects. |
| Respiratory Protection | Not Generally Required | Under normal handling conditions with adequate ventilation, respiratory protection is not necessary. |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps for the safe handling of this compound from preparation to post-handling cleanup.
Preparation:
-
Ensure the laboratory bench or work area is clean and uncluttered.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
Verify that all necessary equipment, such as spatulas, weighing paper, and containers, are clean and readily accessible.
-
If the compound has been stored in a refrigerator or freezer, allow the container to reach room temperature before opening to prevent condensation.
Handling:
-
Carefully weigh the desired amount of the solid substance using a clean spatula.
-
Handle the substance gently to avoid the creation of dust.
-
If preparing a solution, select an appropriate solvent and perform the dissolution in a well-ventilated area or under a fume hood.
-
Keep the container sealed when not in use to maintain product integrity.
Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Remove gloves using the proper technique to avoid skin contact with any residual substance.
-
Wash hands thoroughly with soap and water.
-
Store the this compound in its original container under the recommended storage conditions, typically at 2-8°C.
Caption: Figure 1: A workflow diagram illustrating the key steps for the safe handling of this compound.
Disposal Plan
As this compound is not classified as hazardous waste, disposal can typically follow standard procedures for non-hazardous chemical waste.
Waste Disposal Steps:
-
Unused Product: Dispose of any surplus or non-recyclable solutions through a licensed disposal company.
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with the substance should be disposed of as unused product.
-
Containers: Empty containers can be recycled after being thoroughly rinsed. Handle contaminated packaging in the same manner as the substance itself.
-
Environmental Precautions: Do not empty into drains. Avoid release to the environment and keep the substance away from drains, surface water, and ground water[2][3][4].
Caption: Figure 2: A logical diagram outlining the appropriate disposal routes for different waste streams of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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